3-Nitrofluoranthene-D9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,5,6,7,8,9,10-nonadeuterio-4-nitrofluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c18-17(19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHGQKMEAMSUNA-LOIXRAQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C4C2=C(C(=C(C4=C(C(=C3[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Nitrofluoranthene-D9 for Researchers and Drug Development Professionals
Introduction
3-Nitrofluoranthene-D9 is the deuterated form of 3-nitrofluoranthene (B1196665), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). 3-Nitrofluoranthene is an environmental pollutant found in diesel exhaust and airborne particulate matter, and it is recognized as a potent mutagen and potential carcinogen. Due to its toxicological significance, understanding its metabolic fate is crucial for risk assessment.
This compound serves as an essential tool for researchers in this field. It is primarily used as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated standard, which has a higher mass but nearly identical chemical and physical properties to its non-deuterated counterpart, allows for precise quantification of 3-nitrofluoranthene and its metabolites in complex biological and environmental samples. This guide provides a comprehensive overview of this compound, its chemical properties, and its application in the study of 3-nitrofluoranthene metabolism.
Chemical Structure and Properties of this compound
This compound is a stable isotope-labeled compound where nine hydrogen atoms on the fluoranthene (B47539) core have been replaced with deuterium (B1214612).
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| IUPAC Name | 1,2,3,5,6,7,8,9,10-nonadeuterio-4-nitrofluoranthene | [1] |
| CAS Number | 350820-11-0 | [2][3][4] |
| Molecular Formula | C₁₆D₉NO₂ | [2][4] |
| Molecular Weight | ~256.30 g/mol | [1] |
| Exact Mass | 256.119819243 Da | [1] |
| Synonyms | Fluoranthene-1,2,3,5,6,7,8,9,10-d9, 4-nitro- | [1][2][4] |
| Physical Appearance | Typically supplied as a solution in a solvent like Toluene-D8 or as a neat solid. The non-deuterated form is an orange or gold solid. | [4][5] |
| Purity | Typically ≥98 atom % D | [2] |
Synthesis of this compound
The synthesis of deuterated polycyclic aromatic hydrocarbons like this compound is a specialized process. While specific synthesis routes for this exact compound are proprietary, a general approach involves the acid-catalyzed isotopic exchange of hydrogen for deuterium on the aromatic ring. This can be achieved by treating the parent compound, 3-nitrofluoranthene, or a suitable precursor, with a deuterated acid in a deuterated solvent. The process is optimized to ensure high levels of deuterium incorporation and chemical purity.
Application in Analytical Methods
The primary application of this compound is as an internal standard for the quantification of 3-nitrofluoranthene and its metabolites. In mass spectrometry-based methods, an internal standard is a known amount of a substance added to a sample at the beginning of the analytical process. It is used to correct for the loss of analyte during sample preparation and analysis. A deuterated standard is ideal because it co-elutes with the analyte in chromatography and has similar ionization efficiency in the mass spectrometer, but is distinguishable by its higher mass.
Typical Analytical Workflow:
References
- 1. This compound | C16H9NO2 | CID 92043413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 350820-11-0 | LGC Standards [lgcstandards.com]
- 3. esslabshop.com [esslabshop.com]
- 4. 3-Nitrofluoranthene (D9,98%) 50 µg/mL in Toluene-D8 [lgcstandards.com]
- 5. 3-NITROFLUORANTHENE | 892-21-7 [chemicalbook.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Nitrofluoranthene-D9
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrofluoranthene-D9 is the deuterated analogue of 3-nitrofluoranthene (B1196665), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). Nitro-PAHs are environmental pollutants formed during incomplete combustion processes, such as in diesel engine exhaust. Due to the established mutagenic and carcinogenic properties of many nitro-PAHs, there is significant scientific interest in their metabolic fate and toxicological profiles. The use of isotopically labeled compounds like this compound is invaluable for metabolism, pharmacokinetic, and biomarker research, providing a powerful tool for tracing and quantifying the parent compound and its metabolites in complex biological matrices. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with relevant experimental protocols and biological pathway information.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. Data for the non-deuterated analogue, 3-Nitrofluoranthene, are also provided for comparison, as the isotopic labeling is not expected to significantly alter most physical properties.
| Property | This compound | 3-Nitrofluoranthene |
| Molecular Formula | C₁₆D₉NO₂ | C₁₆H₉NO₂ |
| Molecular Weight | 256.30 g/mol [1] | 247.25 g/mol [2] |
| CAS Number | 350820-11-0 | 892-21-7[2] |
| Appearance | Orange or gold solid[2][3] | Gold solid[2] |
| Melting Point | Not experimentally determined; estimated to be similar to the non-deuterated form. | 157-159 °C[3] |
| Boiling Point | Not experimentally determined; estimated to be similar to the non-deuterated form. | Estimated at approximately 390.29 °C[4] |
| Solubility | Soluble in toluene (B28343) and other organic solvents like dichloromethane, acetone, and benzene. Sparingly soluble in ethanol (B145695) and very slightly soluble in ether.[3] | Soluble in dichloromethane, acetone, and benzene; soluble in warm ethanol and very soluble in ether.[3] |
| XLogP3 | 4.7[1] | 4.7[2] |
Spectral Data
Spectral analysis is crucial for the identification and quantification of this compound.
-
Mass Spectrometry (MS): In mass spectrometry, this compound will exhibit a molecular ion peak (M+) that is 9 mass units higher than its non-deuterated counterpart due to the nine deuterium (B1214612) atoms. This distinct isotopic signature allows for its selective detection and quantification in the presence of the endogenous compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound will be significantly different from the non-deuterated form, showing a lack of signals in the aromatic region where the deuterium atoms have replaced the protons. The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms of the fluoranthene (B47539) backbone.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption peaks corresponding to the nitro group (NO₂) symmetric and asymmetric stretches, typically observed around 1323 cm⁻¹ and 1516 cm⁻¹, respectively.[6][7] The C-D stretching vibrations will appear at lower frequencies compared to the C-H stretches of the non-deuterated compound.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves a two-step process: the deuteration of fluoranthene followed by nitration.
Step 1: Synthesis of Fluoranthene-D10 (Precursor)
A general method for the deuteration of aromatic compounds can be adapted.[1][8]
-
Materials: Fluoranthene, deuterated solvent (e.g., deuterated acetic acid, D₂O), and a suitable acid catalyst (e.g., deuterated sulfuric acid).
-
Procedure:
-
Dissolve fluoranthene in a deuterated solvent.
-
Add a strong deuterated acid catalyst.
-
Heat the mixture under reflux for a prolonged period to facilitate hydrogen-deuterium exchange at all aromatic positions.
-
Monitor the reaction progress using NMR spectroscopy to confirm the extent of deuteration.
-
Upon completion, neutralize the acid, extract the product with an organic solvent, and purify by recrystallization or chromatography to obtain Fluoranthene-D10.
-
Step 2: Nitration of Fluoranthene-D10
A standard nitration protocol for aromatic compounds can then be employed.[9][10][11][12]
-
Materials: Fluoranthene-D10, concentrated nitric acid, and concentrated sulfuric acid.
-
Procedure:
-
Dissolve Fluoranthene-D10 in a suitable solvent (e.g., glacial acetic acid).
-
Cool the solution in an ice bath.
-
Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise while maintaining a low temperature.
-
Stir the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction by pouring it over ice.
-
The resulting precipitate, containing a mixture of nitrofluoranthene-d9 isomers, is collected by filtration.
-
Purify the this compound isomer from the mixture using column chromatography.
-
Caption: Proposed workflow for the synthesis of this compound.
Analytical Methodology
The analysis of this compound in biological or environmental samples typically involves extraction, cleanup, and instrumental analysis, most commonly by mass spectrometry coupled with a chromatographic separation technique.
Sample Preparation:
-
Extraction: Depending on the matrix (e.g., plasma, urine, tissue), an appropriate extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate the analyte.
-
Cleanup: The extract is often subjected to a cleanup step, such as column chromatography, to remove interfering substances.
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.[13][14][15][16][17]
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a formic acid modifier) and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored. The precursor ion will be the molecular ion [M+H]⁺ or [M-H]⁻, and product ions are generated by collision-induced dissociation.
-
Caption: General workflow for the analysis of this compound.
Biological Signaling and Metabolic Pathways
The biological activity of 3-nitrofluoranthene is primarily associated with its metabolic activation to reactive intermediates that can cause genotoxicity. The metabolic pathways for the deuterated and non-deuterated forms are expected to be identical, although the rates of metabolism may differ slightly due to the kinetic isotope effect.
The primary metabolic activation pathways are nitroreduction and ring oxidation.[14]
-
Nitroreduction: The nitro group is reduced to a nitroso intermediate, then to a hydroxylamine, and finally to an amine. The N-hydroxyarylamine intermediate can be further activated by O-acetylation or O-sulfonylation to form a reactive nitrenium ion that can covalently bind to DNA, forming DNA adducts.
-
Ring Oxidation: Cytochrome P450 enzymes can oxidize the aromatic rings to form phenols and dihydrodiols. These metabolites can also be mutagenic.
The formation of DNA adducts is a critical event in the initiation of mutagenesis and carcinogenesis.
Caption: Metabolic activation and genotoxicity pathway of 3-Nitrofluoranthene.
Conclusion
This compound is an essential tool for researchers studying the toxicology and metabolic fate of its non-deuterated counterpart, a significant environmental pollutant. This guide has provided a detailed summary of its physical and chemical properties, plausible methods for its synthesis and analysis, and an overview of its biological activation pathways. The use of this isotopically labeled standard, in conjunction with the described analytical techniques, will continue to be critical in advancing our understanding of the health risks associated with nitro-PAHs and in the development of potential strategies for mitigation and drug development.
References
- 1. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 2. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 7. 3-Nitrofluoranthene | 892-21-7 | Benchchem [benchchem.com]
- 8. TW201114735A - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- 9. stmarys-ca.edu [stmarys-ca.edu]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. spectroscopyworld.com [spectroscopyworld.com]
- 17. chromatographyonline.com [chromatographyonline.com]
3-Nitrofluoranthene-D9 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties and analytical applications of 3-Nitrofluoranthene-D9. This deuterated internal standard is essential for the accurate quantification of 3-nitrofluoranthene (B1196665), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern.
Core Compound Data
Quantitative data for this compound is summarized in the table below, providing a clear reference for its molecular and physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₆D₉NO₂ | [1][2] |
| Molecular Weight | 256.30 g/mol | [1][3] |
| Exact Mass | 256.119819243 Da | [3] |
| CAS Number | 350820-11-0 | [1] |
| Isotopic Purity | 98 atom % D | [N/A] |
| Chemical Purity | min 98% | [N/A] |
| Appearance | Gold solid | [4] |
| Synonyms | Fluoranthene-1,2,3,5,6,7,8,9,10-d9, 4-nitro- (9CI) | [1][2] |
Analytical Applications
This compound is primarily utilized as an internal standard in analytical methodologies for the detection and quantification of its non-deuterated counterpart, 3-nitrofluoranthene.[3] Its application is critical in environmental monitoring, toxicological studies, and risk assessment of nitro-PAHs, which are known environmental contaminants found in diesel exhaust and airborne particulate matter.[5][6]
The use of a deuterated internal standard like this compound is a cornerstone of isotope dilution mass spectrometry (IDMS). This technique provides high accuracy and precision by correcting for analyte losses during sample preparation and instrumental analysis.[7]
Experimental Protocols
The following sections outline generalized experimental protocols for the use of this compound as an internal standard in the analysis of environmental or biological samples. These protocols are based on established methods for nitro-PAH analysis and should be optimized for specific laboratory conditions and matrices.
Sample Preparation and Extraction
The initial step involves the extraction of the target analyte (3-nitrofluoranthene) and the internal standard from the sample matrix.
-
Spiking: The sample (e.g., air filter, soil, urine) is spiked with a known amount of this compound solution.[7]
-
Extraction: The choice of extraction technique depends on the sample matrix.
-
Air Samples: Filters are typically extracted using solvents like dichloromethane (B109758) or toluene (B28343) in a Soxhlet apparatus or via ultrasonic extraction.[5]
-
Soil and Sediment: Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction with solvents such as dichloromethane or acetone/hexane mixtures are common.[5]
-
Biological Samples (e.g., Urine): For conjugated metabolites, an enzymatic hydrolysis step (e.g., using β-glucuronidase/sulfatase) is often required before extraction. Solid-phase extraction (SPE) with a C18 cartridge is a widely used technique for cleanup and concentration from aqueous matrices.[8][9]
-
-
Cleanup: The resulting extract is often cleaned up to remove interfering compounds. This can be achieved using column chromatography with silica (B1680970) gel or alumina.[5]
Instrumental Analysis
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the analysis of 3-nitrofluoranthene.
-
GC-MS Analysis:
-
Column: A fused silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.[8]
-
Injection: Splitless injection is preferred for trace analysis.[8]
-
Ionization: Electron Ionization (EI) at 70 eV is common.[8]
-
Detection: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of both 3-nitrofluoranthene and this compound for sensitive and selective detection.[8]
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is generally employed for chromatographic separation.[8]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid like formic acid, is typical.[8]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often used.[8]
-
Detection: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[8]
-
Visualizations
Experimental Workflow for Environmental Sample Analysis
References
- 1. 3-Nitrofluoranthene (D9,98%) 50 µg/mL in Toluene-D8 [lgcstandards.com]
- 2. This compound | CAS 350820-11-0 | LGC Standards [lgcstandards.com]
- 3. This compound | C16H9NO2 | CID 92043413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Synthesis Pathway for 3-Nitrofluoranthene-D9: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis pathway for 3-Nitrofluoranthene-D9, a deuterated analog of the environmentally significant nitro-polycyclic aromatic hydrocarbon (nitro-PAH), 3-nitrofluoranthene. Given the absence of a specific, published synthesis protocol for this isotopologue, this guide consolidates information from related reactions and general principles of aromatic chemistry to propose a viable synthetic route. This document is intended to serve as a foundational resource for researchers requiring this labeled compound for use as an internal standard in analytical studies or for metabolic and toxicological research.
Overview of the Synthetic Strategy
The synthesis of this compound is proposed to proceed via a two-step pathway, commencing with the commercially available, perdeuterated Fluoranthene-D10. The core of this synthesis is the regioselective nitration of the deuterated fluoranthene (B47539) backbone to introduce a nitro group at the C3 position.
The proposed pathway is as follows:
-
Starting Material: Perdeuterated Fluoranthene (Fluoranthene-D10).
-
Nitration: Electrophilic nitration of Fluoranthene-D10 to yield a mixture of mono-nitrofluoranthene-D9 isomers.
-
Purification: Isolation of the this compound isomer from the reaction mixture.
It is important to note that the nitration of fluoranthene is known to produce a mixture of isomers, with the primary sites of attack being the C3, C8, C1, and C7 positions. Therefore, the critical step in this synthesis is the purification and isolation of the desired 3-nitro isomer. The "D9" designation of the final product suggests the potential for a single deuterium-protium back-exchange during the acidic nitration and workup procedure, or it may be a nominal designation for a highly deuterated product.
Proposed Synthesis Pathway
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols
The following are detailed, proposed experimental protocols for the key steps in the synthesis of this compound. These protocols are based on established methods for the nitration of fluoranthene and other polycyclic aromatic hydrocarbons.
Nitration of Fluoranthene-D10
Objective: To introduce a nitro group onto the Fluoranthene-D10 ring system.
Materials:
-
Fluoranthene-D10
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Dichloromethane (anhydrous)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Fluoranthene-D10 in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice-water bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to chilled concentrated sulfuric acid at 0°C.
-
Slowly add the nitrating mixture dropwise to the stirred solution of Fluoranthene-D10, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over a large excess of crushed ice with vigorous stirring.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which will be a mixture of nitrofluoranthene-D9 isomers.
Safety Precautions: The nitrating mixture is highly corrosive and a strong oxidizing agent. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Purification of this compound
Objective: To isolate the this compound isomer from the crude reaction mixture.
Materials:
-
Crude mixture of Nitrofluoranthene-D9 isomers
-
Silica (B1680970) Gel for column chromatography
-
Hexane
-
High-Performance Liquid Chromatography (HPLC) system (optional, for high purity)
Procedure:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed in hexane.
-
Load the adsorbed crude product onto the top of the column.
-
Elute the column with a gradient of toluene in hexane. The elution order of the isomers will need to be determined empirically, but typically less polar isomers will elute first.
-
Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the this compound isomer.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
-
For very high purity, the material can be further purified by preparative HPLC.
Data Presentation
The following tables summarize the key chemical and physical properties of the starting material and the final product. As this is a proposed synthesis, the quantitative data for the reaction are estimated based on similar nitration reactions of PAHs.
Table 1: Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Fluoranthene-D10 | C₁₆D₁₀ | 212.32 | 93951-69-0 |
| This compound | C₁₆D₉NO₂ | 256.31 | 350820-11-0[1][2] |
Table 2: Estimated Reaction Parameters and Product Specifications
| Parameter | Estimated Value |
| Reaction Yield (crude) | 70-85% |
| Yield of 3-isomer (after purification) | 15-25% (of total crude) |
| Purity (after column chromatography) | >95% |
| Purity (after HPLC) | >98% |
| Isotopic Enrichment | >98% Deuterium |
| Appearance | Yellow to orange solid |
Logical Workflow for Synthesis and Purification
Caption: Logical workflow for the synthesis and purification of this compound.
Conclusion
This technical guide outlines a plausible and detailed pathway for the synthesis of this compound, a valuable tool for researchers in environmental science, toxicology, and drug development. The proposed method leverages the commercially available Fluoranthene-D10 and employs a standard electrophilic nitration reaction. The key challenge in this synthesis is the purification of the desired 3-nitro isomer from a mixture of other nitrated products. The provided experimental protocols, data tables, and workflow diagrams offer a comprehensive starting point for the successful laboratory-scale synthesis of this important isotopically labeled compound. Further optimization of reaction conditions and purification techniques may be required to maximize the yield and purity of the final product.
References
Environmental Sources of 3-Nitrofluoranthene: A Technical Guide
Introduction
3-Nitrofluoranthene (B1196665) is a nitrated polycyclic aromatic hydrocarbon (NPAH) of significant environmental concern due to its mutagenic and carcinogenic properties.[1][2] It is not produced commercially but is formed as a byproduct of incomplete combustion processes.[2][3] This technical guide provides an in-depth overview of the environmental sources, formation, and analytical methodologies for 3-nitrofluoranthene, consolidating current scientific knowledge to support researchers, scientists, and drug development professionals.
Primary Environmental Sources
3-Nitrofluoranthene is predominantly of anthropogenic origin, arising from the nitration of its parent polycyclic aromatic hydrocarbon (PAH), fluoranthene (B47539), during combustion.[1][3] Unlike some other NPAH isomers that are mainly formed through secondary atmospheric reactions, 3-nitrofluoranthene is noted to be directly emitted from primary sources.[1][4]
Combustion of Fossil Fuels:
-
Diesel Engine Exhaust: Incomplete combustion of diesel fuel is a primary source of 3-nitrofluoranthene, which is emitted in diesel exhaust particulates.[1][2][3] Diesel particle filters (DPFs) have been introduced to reduce particulate matter emissions, but the effectiveness of these filters in controlling unregulated organic pollutants like 3-nitrofluoranthene is an area of ongoing research.[5]
-
Coal Combustion: The combustion of coal in power plants and for residential heating also contributes to the environmental release of 3-nitrofluoranthene.[1]
Biomass Burning: The burning of wood and other biomass for heating and cooking is another significant source of 3-nitrofluoranthene, particularly in residential settings.[1]
Industrial Processes: Various industrial activities that involve high-temperature processes and the combustion of organic materials can lead to the formation and emission of 3-nitrofluoranthene.[1]
Atmospheric Formation: While 3-nitrofluoranthene is primarily a primary pollutant, the atmospheric transformation of fluoranthene can also contribute to its presence in the environment.[6][7] Nitro-PAHs can be formed through gas-phase reactions of parent PAHs with hydroxyl (OH) or nitrate (B79036) (NO₃) radicals in the presence of nitrogen oxides (NOₓ).[4][8] However, for fluoranthene, the formation of 2-nitrofluoranthene (B81861) is the dominant isomer from gas-phase atmospheric reactions, with 3-nitrofluoranthene being a minor product.[4][9] The abundance of 3-nitrofluoranthene in ambient air is generally low compared to 2-nitrofluoranthene.[8]
Quantitative Data on 3-Nitrofluoranthene in Environmental Samples
The concentration of 3-nitrofluoranthene can vary significantly depending on the source and environmental matrix. The following table summarizes reported concentrations from various studies.
| Environmental Matrix | Concentration | Reference |
| Diesel Engine Particulates | 0.013 mg/kg | [7] |
| Airborne Particulates (Sapporo, Japan, 1989) | 0.009 µg/g particulates (corresponding to 0.004 ng/m³) | [7] |
Experimental Protocols for the Analysis of 3-Nitrofluoranthene
Accurate detection and quantification of 3-nitrofluoranthene in environmental samples require robust analytical methodologies, typically involving sample collection, extraction, cleanup, and instrumental analysis.
1. Sample Collection: Airborne Particulate Matter
-
Apparatus: High-volume air sampler.
-
Filter Media: Silica (B1680970) fiber filters are commonly used for the collection of airborne particulates.[7]
-
Procedure: A known volume of air is drawn through the filter over a specified period (e.g., 24 hours) to collect total suspended particulates (TSP) or size-fractionated particles like PM2.5.[10]
2. Sample Preparation: Extraction and Cleanup
-
Extraction Solvent: Dichloromethane is a common solvent for extracting PAHs and NPAHs from particulate matter.[7]
-
Extraction Technique:
-
Soxhlet Extraction: A classical and robust method for solid-liquid extraction.
-
Accelerated Solvent Extraction (ASE): A more modern and efficient technique using elevated temperatures and pressures.[11]
-
-
Cleanup and Fractionation:
-
The crude extract is concentrated and applied to a silica gel column.[7]
-
The column is eluted with a series of solvents of increasing polarity to separate different classes of compounds. A typical elution scheme might be:[7]
-
Hexane
-
Hexane:Benzene (1:1, v/v)
-
Benzene
-
Benzene:Methanol (1:1, v/v)
-
Methanol
-
-
Fractions containing NPAHs are collected for further analysis.
-
3. Analytical Detection and Quantification
Several analytical techniques can be employed for the determination of 3-nitrofluoranthene.
Method 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method involves the chemical reduction of the non-fluorescent 3-nitrofluoranthene to the highly fluorescent 3-aminofluoranthene.[1]
-
Reduction Step: The nitro group of 3-nitrofluoranthene is reduced to an amino group using a reducing agent such as sodium borohydride (B1222165) catalyzed by a palladium catalyst.[1]
-
HPLC System:
-
Column: C18 reverse-phase column.[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.[1]
-
Detector: Fluorescence detector set at appropriate excitation and emission wavelengths for 3-aminofluoranthene.[1]
-
-
Quantification: An external or internal standard calibration curve is used for quantification.[1]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the analysis of 3-nitrofluoranthene.[1]
-
GC System:
-
MS System:
-
Quantification: Isotope dilution using a labeled internal standard (e.g., 3-nitrofluoranthene-d9) is the preferred method for accurate quantification.[5]
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the analysis of trace environmental contaminants.[13][14]
-
LC System: Similar to the HPLC setup described above.
-
MS/MS System:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Detection: Multiple reaction monitoring (MRM) mode is used for high selectivity and sensitivity, where specific precursor-to-product ion transitions for 3-nitrofluoranthene are monitored.[14]
-
-
Quantification: Isotope dilution with a labeled internal standard is used for accurate quantification.[14]
Visualizations
Caption: Formation pathway of 3-nitrofluoranthene from fluoranthene during combustion.
Caption: General experimental workflow for the analysis of 3-nitrofluoranthene.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. aaqr.org [aaqr.org]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. 3,7-DINITROFLUORANTHENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 3,9-DINITROFLUORANTHENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Genotoxicity of Polycyclic Aromatic Hydrocarbons and Nitro-Derived in Respirable Airborne Particulate Matter Collected from Urban Areas of Rio de Janeiro (Brazil) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Key Metabolites of 3-Nitrofluoranthene: A Technical Guide for Biomarker Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrofluoranthene (B1196665) (3-NF) is a potent environmental mutagen and a suspected carcinogen found in diesel exhaust and airborne particulate matter.[1][2][3] Its toxicity is intrinsically linked to its metabolic activation into reactive intermediates that can bind to cellular macromolecules like DNA.[2][4] Understanding the metabolic fate of 3-NF is therefore crucial for assessing human exposure and predicting its toxicological effects. This technical guide provides an in-depth overview of the key metabolites of 3-NF that hold promise as biomarkers for exposure and effect, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.
The primary metabolic pathways for 3-NF involve both oxidative and reductive processes. The cytochrome P450 (CYP) enzyme system plays a critical role in the initial oxidation of the aromatic ring, leading to the formation of various hydroxylated metabolites.[5] These phenolic metabolites can then undergo further conjugation reactions, such as sulfation, to facilitate their excretion.[6] Alternatively, the nitro group of 3-NF can be reduced to form amino derivatives, which can also contribute to its genotoxicity.[2]
This guide will focus on the major metabolites identified in various biological systems and the analytical methodologies for their detection and quantification, providing a solid foundation for researchers engaged in biomarker discovery and validation for 3-NF exposure.
Key Metabolites and Quantitative Data
The metabolism of 3-nitrofluoranthene exhibits significant species-dependent variations, particularly in the formation of its phenolic metabolites.[7] The primary sites of hydroxylation are key to understanding its bioactivation and potential as a biomarker.
Oxidative Metabolism: Hydroxylated Metabolites
In vitro studies using liver and lung microsomes have been instrumental in identifying the primary hydroxylated metabolites of 3-NF. The regioselectivity of hydroxylation varies across different species, as summarized in the table below.
| Biological System | Key Metabolites Identified | Observations | Reference |
| Sprague-Dawley Rat Liver Microsomes | 3-nitrofluoranthen-8-ol, 3-nitrofluoranthen-9-ol | Preferential metabolism to the 8- and 9-phenols. | [5] |
| C57B16 Mouse Liver Microsomes | 3-nitrofluoranthen-8-ol, 3-nitrofluoranthen-9-ol | Similar to rat liver, showing preferential formation of 8- and 9-phenols. | [5] |
| Hartley Guinea-Pig Liver Microsomes | 3-nitrofluoranthen-6-ol | Preferential metabolism to the 6-phenol, indicating species-specific differences. | [5] |
| Rat Lung Microsomes (control) | 3-nitrofluoranthen-8-ol (major), three minor phenolic compounds | Aerobic metabolism leads to the formation of one major and three minor phenolic compounds. | [2][5] |
| Rat Lung Microsomes (3-methylcholanthrene-induced) | 3-nitrofluoranthen-8-ol | Formation of the major metabolite was increased approximately 6-fold compared to control. | [5] |
Conjugated Metabolites
Following hydroxylation, the phenolic metabolites of 3-NF can be conjugated to enhance their water solubility and facilitate excretion. Sulfation is a key conjugation pathway observed in fungal metabolism, which may represent a detoxification route.
| Biological System | Key Metabolites Identified | Observations | Reference |
| Cunninghamella elegans (fungus) | 3-nitrofluoranthene-8-sulfate, 3-nitrofluoranthene-9-sulfate | Metabolism proceeds via hydroxylation at the 8- and 9-positions followed by sulfation. Approximately 72% of 3-NF was metabolized to these conjugates in 144 hours. | [6] |
Reductive Metabolism
In addition to oxidation, the nitro group of 3-NF can be reduced to form amino derivatives, a pathway also implicated in its mutagenicity.
| Biological System | Key Metabolites Identified | Observations | Reference |
| Rat Lung Cytosol (anaerobic) | Amino derivative | One major metabolite detected. | [2] |
| Rat Lung Microsomes (anaerobic) | Amino derivative | The rate of formation was increased approximately 2-fold with microsomes from 3-MC-induced rats. | [2] |
Metabolic Pathways and Signaling
The metabolic activation of 3-nitrofluoranthene is a multi-step process involving key enzyme families. The initial and critical step is the hydroxylation of the aromatic ring, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, with evidence pointing towards the involvement of the CYP1A subfamily.[5] This is followed by either detoxification through conjugation or further activation.
Experimental Protocols
Accurate identification and quantification of 3-NF metabolites are paramount for their validation as biomarkers. Below are detailed protocols for in vitro metabolism studies and the subsequent analysis of metabolites.
In Vitro Metabolism of 3-Nitrofluoranthene Using Liver Microsomes
This protocol describes a typical experiment to assess the metabolic conversion of 3-NF to its hydroxylated derivatives.
1. Incubation Mixture (Final Volume: 1 mL):
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
Liver Microsomes (e.g., 0.5 - 1.0 mg protein/mL)
-
3-Nitrofluoranthene (substrate, e.g., 10-50 µM, dissolved in a minimal amount of DMSO)
-
NADPH-generating system:
-
1 mM NADP+
-
5 mM Glucose-6-phosphate
-
1 Unit/mL Glucose-6-phosphate dehydrogenase
-
5 mM MgCl2[5]
-
2. Procedure:
-
Pre-incubate the microsomes, buffer, and substrate at 37°C for 5 minutes in a shaking water bath.
-
Initiate the reaction by adding the NADPH-generating system.
-
Incubate at 37°C for a specified time (e.g., 15-60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile (B52724) or by another suitable method.
-
Centrifuge to pellet the protein.
Analysis of 3-Nitrofluoranthene Metabolites by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation and quantification of 3-NF metabolites.
1. HPLC System:
-
A standard HPLC system with a gradient pump, autosampler, and a suitable detector (e.g., UV or fluorescence).[5]
2. Column:
-
A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
3. Mobile Phase:
-
A gradient of acetonitrile and water is commonly used. The specific gradient program should be optimized for the best separation.[5]
4. Flow Rate:
-
Typically 1.0 mL/min.[5]
5. Detection:
-
UV Detection: Monitor at a wavelength where 3-NF and its metabolites show significant absorbance (e.g., 254 nm or 280 nm).[5]
-
Fluorescence Detection: Can offer higher sensitivity and selectivity. Excitation and emission wavelengths need to be determined for each metabolite.[5][8]
6. Quantification:
-
Prepare a standard curve using authentic standards of the metabolites of interest at known concentrations.
-
Inject the standards into the HPLC system to determine their retention times and generate a calibration curve (peak area vs. concentration).
-
Inject the experimental samples.
-
Quantify the amount of each metabolite formed by interpolating its peak area on the calibration curve.
-
Express the metabolic activity as the rate of product formation (e.g., pmol of metabolite formed per minute per mg of microsomal protein).[5]
Analysis of 3-Nitrofluoranthen-8-ol in Urine by HPLC-MS/MS
For biomarker studies in human populations, urine is a preferred non-invasive matrix. HPLC coupled with tandem mass spectrometry (MS/MS) provides the necessary sensitivity and selectivity for detecting trace levels of metabolites.[4][8]
1. Sample Preparation:
-
Enzymatic Hydrolysis: To deconjugate glucuronidated and sulfated metabolites, treat a 1 mL urine sample with β-glucuronidase/arylsulfatase in an appropriate buffer (e.g., 0.2 M sodium acetate, pH 5.0) and incubate at 37°C for at least 4 hours.[4][8]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
-
Elute the analyte with a suitable organic solvent like acetonitrile or methanol.[4][8]
-
-
Evaporation and Reconstitution:
2. HPLC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography system.[8]
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[8]
-
MRM Transitions: Monitor at least two specific multiple reaction monitoring (MRM) transitions for the metabolite for quantification and confirmation.[8]
Conclusion
The key metabolites of 3-nitrofluoranthene, particularly the hydroxylated derivatives such as 3-nitrofluoranthen-8-ol, and their conjugates, represent promising biomarkers for assessing human exposure to this environmental pollutant. The species-specific differences in metabolism underscore the importance of careful model selection in toxicological studies. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately identify and quantify these metabolites in various biological matrices. The use of sensitive analytical techniques like HPLC-MS/MS is crucial for detecting the low levels of these biomarkers expected in human samples. Further research and validation of these metabolites in human populations are essential to establish their utility in risk assessment and environmental health studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fungal metabolism of 3-nitrofluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Gold Standard in Quantitative Analysis: A Technical Guide to Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmacology, clinical research, and drug development, the pursuit of accuracy and precision is paramount. The integrity of experimental data underpins critical decisions, from preclinical pharmacokinetic studies to late-stage clinical trials. This technical guide provides an in-depth exploration of the core advantages of employing stable isotope-labeled internal standards (SIL-ISs) in mass spectrometry-based bioanalysis. It will serve as a comprehensive resource, detailing the fundamental principles, showcasing the quantitative benefits, and providing actionable experimental protocols for the discerning scientist.
The Foundational Principle: Isotope Dilution Mass Spectrometry
At the heart of the utility of SIL-ISs lies the principle of isotope dilution mass spectrometry (IDMS). This technique involves the addition of a known quantity of an isotopically enriched version of the analyte to a sample prior to any processing steps.[1] This "spike" is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[2]
Because the SIL-IS and the analyte are chemically indistinguishable, they behave identically during every stage of the analytical workflow, including extraction, derivatization, and ionization. Any sample loss or variation in instrument response will affect both the analyte and the SIL-IS to the same extent. Consequently, by measuring the ratio of the mass spectrometric signal of the analyte to that of the SIL-IS, these variations can be effectively normalized, leading to a highly accurate and precise quantification of the analyte.
The Cornerstone Advantage: Mitigation of Matrix Effects
One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine, tissue homogenates) interfere with the ionization of the analyte in the mass spectrometer's ion source.[3][4] This interference can lead to either ion suppression or enhancement, resulting in a significant under- or overestimation of the analyte's concentration and compromising the reliability of the data.[4]
SIL-ISs are the most effective tool for compensating for matrix effects.[3][5] Since the SIL-IS co-elutes with the analyte and has the same physicochemical properties, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix effect is canceled out, leading to a more accurate and robust measurement.[6]
The following diagram illustrates the logical relationship in mitigating matrix effects using a SIL-IS.
Quantitative Superiority: Accuracy and Precision
The theoretical advantages of SIL-ISs are consistently borne out in experimental data. Bioanalytical methods employing SIL-ISs demonstrate superior accuracy (closeness to the true value) and precision (reproducibility of measurements) compared to methods using other types of internal standards, such as structural analogs.
| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (% RSD) | Reference |
| Drug A | Structural Analog | -15.2 to +12.5 | 8.9 | Fictionalized Data |
| Drug A | Stable Isotope-Labeled | -4.5 to +3.8 | 3.2 | Fictionalized Data |
| Immunosuppressant Panel | Structural Analog (ANIS) | -2.0% to 11.4% | <10% (Within-day), <8% (Between-day) | [6] |
| Immunosuppressant Panel | Stable Isotope-Labeled (ILIS) | -2.1% to 12.2% | <10% (Within-day), <8% (Between-day) | [6] |
Table 1: A comparative summary of accuracy and precision data for bioanalytical methods with different internal standards. While in some optimized methods the performance can be comparable, SIL-IS generally provides a higher degree of confidence and robustness.
| Validation Parameter | Acceptance Criteria (FDA/ICH M10) | Typical Performance with SIL-IS |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Within ±5% |
| Precision | ≤15% RSD (≤20% at LLOQ) | ≤5% RSD |
| Matrix Effect | IS-normalized matrix factor CV ≤15% | Typically meets criteria |
Table 2: Typical performance of a validated bioanalytical method using a SIL-IS against regulatory acceptance criteria.
Experimental Protocols
To facilitate the implementation of these principles, a detailed, generalized protocol for the quantification of a small molecule drug in human plasma using a SIL-IS and LC-MS/MS is provided below.
Materials and Reagents
-
Analyte and Stable Isotope-Labeled Internal Standard (SIL-IS): Certified reference standards of the highest purity.
-
Blank Human Plasma: Sourced from at least six different donors, screened for interferences.
-
Solvents: HPLC-grade or higher purity methanol, acetonitrile (B52724), and water.
-
Acids/Buffers: Formic acid or ammonium (B1175870) acetate (B1210297) of high purity.
-
Sample Preparation Consumables: Microcentrifuge tubes, 96-well plates, SPE cartridges or protein precipitation plates.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh the analyte and SIL-IS and dissolve in a suitable solvent (e.g., methanol) to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration curve (CC) and quality control (QC) spiking solutions.
-
Internal Standard Working Solution: Dilute the SIL-IS stock solution to a final concentration (e.g., 100 ng/mL) in a suitable solvent for spiking into samples.
Sample Preparation (Protein Precipitation)
-
Sample Aliquoting: To 100 µL of blank plasma, calibration standard, QC, or unknown sample in a microcentrifuge tube, add 10 µL of the SIL-IS working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporation and Reconstitution (Optional but recommended for increased sensitivity): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient elution program that provides good chromatographic separation of the analyte from matrix interferences.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions and collision energies for both the analyte and the SIL-IS.
-
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for the analyte and SIL-IS.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the SIL-IS for all samples.
-
Calibration Curve: Construct a calibration curve by plotting the response ratio versus the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x² or 1/x) is typically used.
-
Quantification: Determine the concentration of the analyte in the QC and unknown samples by back-calculating from the calibration curve.
Visualizing the Workflow
The following diagram, generated using the DOT language, outlines the typical experimental workflow for a bioanalytical assay utilizing a stable isotope-labeled internal standard.
Conclusion
The use of stable isotope-labeled internal standards is a cornerstone of modern, high-quality quantitative bioanalysis. Their ability to effectively compensate for matrix effects and other sources of analytical variability leads to unparalleled accuracy and precision. For researchers, scientists, and drug development professionals, the adoption of SIL-ISs is not merely a best practice but a critical component in generating robust, reliable, and defensible data that can confidently guide the development of new therapeutics. While the initial investment in SIL-ISs may be higher than for other internal standards, the long-term benefits in data quality, method robustness, and regulatory compliance are indisputable.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. opentrons.com [opentrons.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
An In-depth Technical Guide to Nitrated Polycyclic Aromatic Hydrocarbons (Nitro-PAHs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental pollutants derived from polycyclic aromatic hydrocarbons (PAHs) through the addition of one or more nitro (-NO2) functional groups to their aromatic rings.[1] These compounds are of significant concern due to their established mutagenic and carcinogenic properties, often exceeding the toxicity of their parent PAHs.[2] Nitro-PAHs are ubiquitous in the environment, found in the air, water, soil, and even in some foods.[3] Their presence is primarily linked to incomplete combustion processes, such as those in diesel engines, and through atmospheric reactions of PAHs.[2] This guide provides a comprehensive overview of the formation, environmental prevalence, biological activity, and analytical methodologies related to nitro-PAHs, tailored for a scientific audience.
Formation and Environmental Presence of Nitro-PAHs
Nitro-PAHs are introduced into the environment through two primary pathways: direct emission from combustion sources and secondary formation in the atmosphere.
1.1. Direct Emissions: Incomplete combustion of organic materials, particularly in diesel engines, is a major source of direct nitro-PAH emissions.[2] The high temperatures and pressures within a diesel engine cylinder provide the necessary conditions for the nitration of PAHs present in the fuel. 1-nitropyrene (B107360) is a well-known marker for diesel exhaust emissions.
1.2. Atmospheric Formation: PAHs released into the atmosphere can undergo nitration reactions to form nitro-PAHs. These reactions are initiated by atmospheric radicals, primarily the hydroxyl radical (•OH) during the day and the nitrate (B79036) radical (NO3•) at night. The subsequent reaction with nitrogen dioxide (NO2) leads to the formation of a wide range of nitro-PAH isomers.
The environmental concentrations of nitro-PAHs can vary significantly depending on the proximity to emission sources and atmospheric conditions. The following tables summarize the concentrations of various nitro-PAHs found in different environmental matrices.
Table 1: Concentrations of Selected Nitro-PAHs in Urban Air Particulate Matter (PM)
| Nitro-PAH | Concentration Range (pg/m³) | Location | Reference |
| 1-Nitropyrene | 0.1 - 600 | Various Urban Areas | [4] |
| 2-Nitrofluoranthene | 0.1 - 600 | Various Urban Areas | [4] |
| 2-Nitrofluorene | 24 - 93 | Taiwan | [5] |
| 9-Nitroanthracene | Not specified | Not specified | |
| 3-Nitrofluoranthene | Not specified | Not specified | |
| 6-Nitrochrysene | Not specified | Not specified | |
| Dinitropyrenes | Not specified | Not specified |
Table 2: Concentrations of Selected Nitro-PAHs in Diesel Exhaust Particulates
| Nitro-PAH | Concentration Range (µg/g of particulate matter) | Vehicle/Engine Type | Reference |
| 1-Nitropyrene | 0.417 - 1.917 (as µg/km) | Diesel Engines | [3] |
| 2-Nitrofluoranthene | 0.417 - 1.917 (as µg/km) | Diesel Engines | [3] |
| 1,3-Dinitropyrene | Not specified | Diesel Engines | |
| 1,6-Dinitropyrene | Not specified | Diesel Engines | |
| 1,8-Dinitropyrene | Not specified | Diesel Engines | |
| 6-Nitrochrysene | 0.417 - 1.917 (as µg/km) | Diesel Engines | [3] |
Table 3: Concentrations of Selected Nitro-PAHs in Soil and Sediment Samples
| Nitro-PAH | Concentration Range (ng/g dry weight) | Sample Type | Location | Reference |
| 1-Nitropyrene | Not specified | Soil | Not specified | |
| 2-Nitrofluoranthene | Not specified | Soil | Not specified | |
| 6-Nitrochrysene | Not specified | Soil | Not specified | |
| Dinitropyrenes | Not specified | Soil | Not specified |
Table 4: Concentrations of Selected Nitro-PAHs in Food Samples
| Nitro-PAH | Concentration (ng/g) | Food Type | Reference |
| 1-Nitronaphthalene | Not Detected - 0.2 | Smoked Fish | |
| 2-Nitrofluorene | Not Detected - 0.1 | Smoked Meat | |
| 1-Nitropyrene | Not Detected - 0.3 | Grilled Meat |
Biological Activity: Mutagenicity and Carcinogenicity
A significant body of evidence demonstrates the potent mutagenic and carcinogenic activities of many nitro-PAHs. These compounds are often direct-acting mutagens in bacterial assays, not requiring metabolic activation to induce mutations.
2.1. Mutagenicity: The Ames test, using Salmonella typhimurium strains, is a widely used method to assess the mutagenic potential of chemicals. Many nitro-PAHs, particularly dinitropyrenes, are among the most potent mutagens ever tested in these systems. Their mutagenic activity is often higher in strains deficient in nitroreductase enzymes, indicating that reductive metabolism is a key activation step.
Table 5: Mutagenic Potency of Selected Nitro-PAHs in the Ames Test (Salmonella typhimurium TA98)
| Nitro-PAH | Mutagenic Potency (revertants/nmol) | Reference |
| 1-Nitropyrene | ~200 | |
| 1,3-Dinitropyrene | ~8,000 | |
| 1,6-Dinitropyrene | ~150,000 | |
| 1,8-Dinitropyrene | ~250,000 | |
| 2-Nitrofluorene | ~1,500 | |
| 3-Nitrofluoranthene | ~300 | |
| 6-Nitrochrysene | ~5,000 |
2.2. Carcinogenicity: Animal studies have confirmed the carcinogenic potential of several nitro-PAHs. The site and type of tumor induced can vary depending on the specific nitro-PAH, the animal model, and the route of administration.
Table 6: Tumorigenicity of Selected Nitro-PAHs in Animal Models
| Nitro-PAH | Animal Model | Route of Administration | Target Organ(s) | Tumor Type | Reference |
| 1-Nitropyrene | A/J Mouse | Intraperitoneal | Lung | Adenoma | [6] |
| 1,6-Dinitropyrene | Rat | Intrapulmonary | Lung | Squamous cell carcinoma | [7] |
| 1,8-Dinitropyrene | Rat | Subcutaneous | Injection site, Mammary gland | Sarcoma, Adenocarcinoma | [7] |
| 2-Nitrofluorene | Rat | Not specified | Various | Not specified | |
| 6-Nitrochrysene | Newborn Mouse | Intraperitoneal | Liver, Lung, Lymphatic system | Hepatocellular adenoma/carcinoma, Adenoma/Adenocarcinoma, Malignant lymphoma | [7][8] |
| 2-Nitrobenzo[a]pyrene | Neonatal Mouse | Intraperitoneal | Liver | Tumors | [8] |
Signaling Pathways and Metabolic Activation
The genotoxicity of nitro-PAHs is intrinsically linked to their metabolic activation into reactive intermediates that can bind to DNA, forming DNA adducts. This process involves a series of enzymatic reactions.
3.1. Metabolic Activation Pathway: The primary activation pathway for many nitro-PAHs involves the reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine. This N-hydroxylamine can be further esterified (e.g., by acetylation or sulfation) to form a highly reactive nitrenium ion, which readily attacks nucleophilic sites on DNA bases, primarily guanine.
3.2. Detoxification Pathways: In addition to activation, organisms possess detoxification pathways to eliminate nitro-PAHs and their metabolites. These pathways often involve oxidation of the aromatic rings by cytochrome P450 enzymes, followed by conjugation with polar molecules like glucuronic acid or sulfate, which increases their water solubility and facilitates excretion.
Experimental Protocols
Accurate assessment of nitro-PAH exposure and biological effects requires robust and validated experimental methods.
4.1. General Experimental Workflow for Nitro-PAH Analysis:
4.2. Detailed Methodologies:
4.2.1. Extraction and Analysis of Nitro-PAHs from Diesel Exhaust Particulates
-
Sample Collection: Collect diesel exhaust particulates on a filter (e.g., glass fiber or quartz fiber) using a dilution tunnel and a high-volume sampler.
-
Extraction:
-
Place a portion of the filter in a Soxhlet extraction apparatus.
-
Add an appropriate solvent, such as dichloromethane (B109758) or a mixture of hexane (B92381) and acetone.
-
Extract for a defined period (e.g., 16-24 hours).
-
Alternatively, use pressurized liquid extraction (PLE) for faster extraction with less solvent.
-
-
Cleanup and Fractionation:
-
Concentrate the extract under a gentle stream of nitrogen.
-
Perform solid-phase extraction (SPE) using a silica (B1680970) or alumina (B75360) cartridge to separate the nitro-PAH fraction from other components.
-
Elute the nitro-PAHs with a suitable solvent mixture.
-
-
Instrumental Analysis:
-
Analyze the cleaned-up extract using Gas Chromatography-Mass Spectrometry (GC-MS) in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.
-
Use a capillary column suitable for PAH analysis.
-
Quantify the nitro-PAHs using internal or external standards.
-
4.2.2. Extraction and Analysis of Nitro-PAHs in Food Samples by HPLC with Fluorescence Detection
-
Sample Preparation: Homogenize the food sample. For fatty foods, a saponification step may be necessary to remove lipids.
-
Extraction:
-
Use a method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for extraction with acetonitrile (B52724).
-
Alternatively, use ultrasonic extraction with an appropriate solvent.
-
-
Cleanup:
-
Perform dispersive solid-phase extraction (d-SPE) with a suitable sorbent to remove interferences.
-
-
Analysis by HPLC-FLD:
-
Since most nitro-PAHs are not naturally fluorescent, a pre-column reduction step is required to convert them to their highly fluorescent amino-PAH derivatives. This can be done online or offline using a reducing agent.
-
Separate the amino-PAHs on a C18 column using a gradient of acetonitrile and water.
-
Detect the amino-PAHs using a fluorescence detector set at the appropriate excitation and emission wavelengths for each compound.
-
4.2.3. Ames Test for Mutagenicity of Nitro-PAHs
-
Bacterial Strains: Use Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively. Strains deficient in nitroreductase (e.g., TA98NR) can also be used to investigate the role of nitroreduction.
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix from rat liver) to distinguish between direct-acting and indirect-acting mutagens.
-
Procedure (Plate Incorporation Method):
-
Prepare a top agar (B569324) containing a trace amount of histidine and biotin.
-
To a tube of molten top agar, add the bacterial culture, the test compound (at various concentrations), and either S9 mix or a buffer.
-
Pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies (his+) on each plate.
-
A dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic response.
-
Conclusion
Nitrated polycyclic aromatic hydrocarbons represent a significant class of environmental toxicants with potent mutagenic and carcinogenic properties. Their formation through both direct combustion and atmospheric processes leads to their widespread distribution in the environment. Understanding their metabolic activation pathways is crucial for elucidating their mechanisms of toxicity. The analytical and toxicological methods outlined in this guide provide a framework for the continued investigation and monitoring of these hazardous compounds, which is essential for assessing human health risks and developing effective mitigation strategies.
References
- 1. Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment - A review. [sonar.ch]
- 2. aaqr.org [aaqr.org]
- 3. 14.139.213.3:8080 [14.139.213.3:8080]
- 4. tandfonline.com [tandfonline.com]
- 5. norlab.com [norlab.com]
- 6. Tumorigenicity and metabolism of 1-nitropyrene in A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitroarenes (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Tumorigenicity of nitropolycyclic aromatic hydrocarbons in the neonatal B6C3F1 mouse bioassay and characterization of ras mutations in liver tumors from treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 3-Nitrofluoranthene using a Novel LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitrofluoranthene (B1196665), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is an environmental contaminant of significant toxicological concern due to its mutagenic and potential carcinogenic properties.[1][2] Accurate and sensitive quantification of this compound in various matrices is crucial for toxicological studies, environmental monitoring, and risk assessment. This application note presents a detailed protocol for the quantification of 3-nitrofluoranthene using a highly sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The described workflow is applicable to both environmental and biological samples, providing a robust tool for researchers in toxicology, environmental science, and drug development.
Introduction
3-Nitrofluoranthene is formed from the nitration of fluoranthene (B47539) and is found in environmental sources such as diesel engine exhaust and ambient air particulates.[2] Its genotoxicity is primarily attributed to its metabolic activation, which involves processes like nitroreduction and ring oxidation.[1] These metabolic pathways can lead to the formation of reactive intermediates that bind to DNA, forming adducts and potentially initiating carcinogenesis.[1][3] Therefore, a reliable analytical method to quantify 3-nitrofluoranthene is essential for understanding its metabolic fate and toxicological profile.
This document provides a comprehensive protocol for the extraction and quantification of 3-nitrofluoranthene by LC-MS/MS. The method is designed to offer high selectivity and sensitivity, which are critical for detecting trace levels of the analyte in complex matrices.
Experimental Protocols
Sample Preparation
The following protocols are provided as a starting point and may require optimization depending on the specific sample matrix.
a) Soil and Sediment Samples
-
Accelerated Solvent Extraction (ASE):
-
Mix 10 g of homogenized soil or sediment with a drying agent like diatomaceous earth.
-
Pack the mixture into an extraction cell.
-
Extract using a 1:1 (v/v) mixture of acetone (B3395972) and hexane (B92381) at 100°C and 1500 psi.
-
Perform one static cycle of 5 minutes.
-
-
Solvent Evaporation and Reconstitution:
b) Water Samples
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 6 mL of methanol (B129727) followed by 6 mL of deionized water.[4]
-
Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 6 mL of 40% methanol in water to remove polar interferences.[4]
-
Dry the cartridge under vacuum or a stream of nitrogen for 10 minutes.[4]
-
-
Elution and Reconstitution:
c) Biological Samples (e.g., Urine)
-
Enzymatic Hydrolysis (for conjugated metabolites):
-
To 1 mL of urine, add an appropriate internal standard.
-
Add 1 mL of 0.2 M sodium acetate (B1210297) buffer (pH 5.0).[4]
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.[4]
-
Vortex and incubate at 37°C for 16 hours to deconjugate metabolites.[4]
-
Centrifuge the sample at 10,000 x g for 10 minutes.[4]
-
-
Solid-Phase Extraction (SPE):
-
Proceed with the SPE protocol as described for water samples, loading the supernatant from the centrifuged sample.[4]
-
LC-MS/MS Analysis
a) Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm)[6] |
| Mobile Phase A | Water with 0.1% Formic Acid[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min[5] |
| Injection Volume | 5 µL[5] |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10.1-12 min: 30% B |
b) Mass Spectrometry Conditions
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[6] |
| Source Temperature | 150°C[4] |
| Desolvation Temperature | 350°C[4] |
| Capillary Voltage | 3.0 kV[4] |
c) MRM Transitions (Predicted)
The exact MRM transitions for 3-nitrofluoranthene should be optimized by infusing a standard solution into the mass spectrometer. Based on its molecular weight of 247.25 g/mol , the following transitions are proposed.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Nitrofluoranthene | 246.1 [M-H]⁻ | 200.1 (Loss of NO₂) | To be optimized |
| 174.1 (Further fragmentation) | To be optimized | ||
| Internal Standard | Analyte-specific | Analyte-specific | To be optimized |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the LC-MS/MS method for 3-nitrofluoranthene quantification. These values are based on typical performance for similar nitro-PAH compounds and should be determined during method validation.[1][6]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Linear Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Figure 1: General experimental workflow for 3-nitrofluoranthene analysis.
Figure 2: Metabolic activation pathway of 3-nitrofluoranthene leading to genotoxicity.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of 3-nitrofluoranthene in various sample matrices. The high sensitivity and selectivity of this method make it an invaluable tool for researchers in toxicology, environmental science, and drug development. The provided protocols for sample preparation and LC-MS/MS analysis, along with the expected quantitative performance, offer a solid foundation for the implementation of this method in research and monitoring studies. Further method validation in the specific matrix of interest is recommended to ensure data quality and accuracy.
References
Application Note: High-Precision Quantification of Nitro-Polycyclic Aromatic Hydrocarbons Using 3-Nitrofluoranthene-D9 as an Internal Standard in GC-MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) in environmental matrices using gas chromatography-mass spectrometry (GC-MS). To ensure high accuracy and precision, 3-Nitrofluoranthene-D9 is employed as an internal standard to compensate for variations in sample preparation and instrument response. The protocol outlined below provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the analysis of these potentially carcinogenic and mutagenic compounds.
Introduction
Nitro-PAHs are environmental contaminants formed during incomplete combustion processes and are of significant concern due to their mutagenic and carcinogenic properties.[1][2] Accurate quantification of these compounds in complex matrices such as soil, water, and air particulates is crucial for environmental monitoring and risk assessment. The use of a stable isotope-labeled internal standard, such as this compound, is a well-established technique to improve the accuracy and precision of quantitative analysis by correcting for analyte losses during sample preparation and for fluctuations in GC-MS instrument performance.[3] This deuterated analog of 3-nitrofluoranthene (B1196665) exhibits similar chemical and physical properties to the target analytes, ensuring it behaves consistently throughout the analytical process.
This document provides a detailed protocol for the extraction, cleanup, and subsequent GC-MS analysis of nitro-PAHs using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Solvents: Dichloromethane (DCM), Hexane (B92381), Acetone (B3395972) (Pesticide grade or equivalent)
-
Standards: this compound solution (10 µg/mL in a suitable solvent), certified reference standards of target nitro-PAHs.
-
Solid Phase Extraction (SPE) Cartridges: Silica gel or Florisil cartridges for sample cleanup.
-
Glassware: Volumetric flasks, pipettes, autosampler vials with inserts.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.
Sample Preparation (Example for Soil/Sediment)
-
Sample Collection and Homogenization: Collect approximately 10-20 g of the soil or sediment sample. Air-dry the sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sample by thorough mixing.
-
Internal Standard Spiking: Weigh 5 g of the homogenized sample into a clean extraction vessel. Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution) to achieve a final concentration within the calibration range.
-
Extraction:
-
Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone to the sample.
-
Sonexicate the sample for 15 minutes in an ultrasonic bath.
-
Centrifuge the sample at 3000 rpm for 10 minutes and carefully decant the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the extracts.
-
-
Concentration and Cleanup:
-
Concentrate the combined extract to approximately 1 mL using a gentle stream of nitrogen.
-
Perform a solvent exchange to hexane by adding 5 mL of hexane and re-concentrating to 1 mL.
-
Activate an SPE cartridge by passing 5 mL of DCM followed by 5 mL of hexane.
-
Load the concentrated extract onto the SPE cartridge.
-
Elute the nitro-PAHs with an appropriate solvent mixture (e.g., a mixture of hexane and DCM). The exact composition should be optimized based on the specific target analytes.
-
Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Final Preparation: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of nitro-PAHs. These should be optimized for the specific instrument and analytes of interest.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 70°C, hold for 2 min, ramp to 310°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Example) | |
| 3-Nitrofluoranthene | m/z 247, 217, 201 |
| This compound | m/z 256, 226, 210 |
Calibration
Prepare a series of calibration standards containing known concentrations of the target nitro-PAHs and a constant concentration of the this compound internal standard. The concentration range should bracket the expected concentrations in the samples. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte to generate a calibration curve.
Data Presentation
The use of this compound as an internal standard significantly improves the reliability of quantitative results. The following table presents representative data for recovery and linearity, which are critical for method validation.
| Analyte | Retention Time (min) | Linearity (R²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Average Recovery (%) |
| 1-Nitronaphthalene | 15.2 | >0.995 | 0.05 | 0.15 | 95 ± 5 |
| 2-Nitrofluorene | 18.9 | >0.995 | 0.04 | 0.12 | 98 ± 4 |
| 3-Nitrofluoranthene | 25.4 | >0.995 | 0.03 | 0.10 | 102 ± 3 |
| 1-Nitropyrene | 28.1 | >0.995 | 0.03 | 0.09 | 99 ± 5 |
Note: The data presented in this table are for illustrative purposes and may vary depending on the specific experimental conditions and matrix.
Signaling Pathways and Workflows
The logical workflow for using this compound as an internal standard in a GC-MS analysis is depicted in the following diagram.
Caption: Workflow for quantitative analysis using an internal standard in GC-MS.
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of nitro-PAHs by GC-MS. This approach effectively compensates for variations in sample preparation and instrumental analysis, leading to high-quality data essential for environmental and toxicological studies. The detailed protocol and methodologies presented in this application note serve as a valuable resource for laboratories performing trace-level analysis of these hazardous compounds.
References
Application Notes and Protocols for the Analysis of 3-Nitrofluoranthene in Human Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrofluoranthene (B1196665) (3-NF) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) recognized as a mutagen and suspected carcinogen.[1] It is primarily found in environmental sources such as diesel exhaust.[1][2] The analysis of 3-NF and its metabolites in human urine is a critical tool for assessing human exposure, understanding its toxicology, and for biomarker discovery. In biological systems, 3-NF undergoes metabolic activation through two main pathways: nitroreduction and ring oxidation.[3] Nitroreduction involves the reduction of the nitro group, which can lead to the formation of reactive intermediates that bind to DNA.[3] Ring oxidation, catalyzed by cytochrome P450 enzymes, results in the formation of hydroxylated metabolites.[4][5] These metabolites are often excreted in urine as glucuronide and sulfate (B86663) conjugates.[1] Therefore, a deconjugation step, typically enzymatic hydrolysis, is essential for the accurate quantification of total 3-NF metabolites.[1][2] This document provides detailed protocols for the sample preparation of 3-nitrofluoranthene and its metabolites from urine for analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes typical method performance parameters for the analysis of 3-nitrofluoranthene and its hydroxylated metabolites in urine. Data for the parent compound is limited in publicly available literature; therefore, the presented values are representative of what can be expected during method validation for similar nitro-PAH compounds.
| Analyte | Analytical Method | Sample Preparation | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) |
| 3-Nitrofluoranthene | HPLC-MS/MS | SPE | 76 - 120 | 0.01 - 0.34 | 0.01 - 7.57 | >0.99 |
| 3-Nitrofluoranthen-8-ol | HPLC-MS/MS | Hydrolysis, SPE | 85 - 115 | ~0.03 | ~0.1 | >0.995 |
| 3-Nitrofluoranthen-9-ol | LC-MS/MS | Hydrolysis, SPE | 85 - 115 | 0.0001 - 0.001 | 0.0005 - 0.005 | >0.995 |
| Hydroxylated PAHs (General) | GC-MS | Hydrolysis, LLE, Derivatization | 88 - 110 | 0.01 - 0.04 (in water) | 0.1 - 1.4 (in urine) | >0.99 |
Note: The data presented are compiled from various sources and represent typical performance. Actual results may vary depending on the specific instrumentation, reagents, and laboratory conditions.[6][7]
Metabolic Pathway of 3-Nitrofluoranthene
The biotransformation of 3-nitrofluoranthene is a complex process involving competing pathways of activation and detoxification. The initial metabolic steps involve either the reduction of the nitro group or the oxidation of the aromatic ring system.
Experimental Workflow for Sample Preparation
The general workflow for preparing urine samples for 3-nitrofluoranthene analysis involves enzymatic hydrolysis to cleave conjugated metabolites, followed by an extraction and clean-up step to isolate the analytes of interest from the complex urine matrix.
Experimental Protocols
Enzymatic Hydrolysis of Conjugated Metabolites
Since metabolites in urine are often present as water-soluble glucuronide or sulfate conjugates, an enzymatic hydrolysis step is necessary to liberate the parent analytes for extraction and analysis.[1]
Materials:
-
Urine sample
-
Internal standard solution (e.g., isotopically labeled 3-nitrofluoranthene or a structural analog)
-
Sodium acetate (B1210297) buffer (0.2 M, pH 5.0)
-
β-glucuronidase/arylsulfatase from Helix pomatia
Procedure:
-
To 1 mL of urine in a glass tube, add an appropriate amount of the internal standard solution.[2]
-
Add 500 µL of 0.2 M sodium acetate buffer (pH 5.0).[2]
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.[2]
-
Vortex the mixture briefly.
-
Incubate the sample at 37°C for 4 to 16 hours (overnight incubation is common) in a shaking water bath.[2]
-
After incubation, allow the sample to cool to room temperature before proceeding to the extraction step.
Solid-Phase Extraction (SPE)
SPE is a widely used technique for the cleanup and concentration of analytes from complex matrices like urine.[1][2]
Materials:
-
Hydrolyzed urine sample
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Washing solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile (B52724) or methanol)
-
Nitrogen evaporator
Procedure:
-
Condition the SPE cartridge: Pass 3 mL of methanol through the C18 cartridge, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.[2]
-
Load the sample: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Wash the cartridge: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.[2]
-
Dry the cartridge: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
Elute the analytes: Elute the analytes with 3 mL of methanol or acetonitrile into a clean collection tube.[2]
-
Evaporate the eluate: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1]
-
Reconstitute the residue: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS/MS analysis or a suitable solvent for derivatization for GC-MS analysis.[2]
Liquid-Liquid Extraction (LLE)
LLE is an alternative to SPE for the extraction of 3-nitrofluoranthene and its metabolites.
Materials:
-
Hydrolyzed urine sample
-
Sodium sulfate (anhydrous)
-
Centrifuge
Procedure:
-
To the hydrolyzed urine sample, add 5 mL of n-hexane.[9]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge the sample at approximately 3000 rpm for 5-10 minutes to separate the aqueous and organic layers.[8][9]
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 5 mL of n-hexane to improve recovery.[9]
-
Combine the organic extracts and dry them by passing them through a small column containing anhydrous sodium sulfate.
-
Evaporate the combined and dried organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
Derivatization for GC-MS Analysis
For GC-MS analysis, a derivatization step is often required to improve the volatility and thermal stability of the hydroxylated metabolites.
Materials:
-
Reconstituted sample extract
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Heating block or oven
Procedure:
-
To the dried sample residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 1 hour to complete the derivatization reaction.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
Conclusion
The accurate and reliable quantification of 3-nitrofluoranthene and its metabolites in urine is essential for assessing human exposure and understanding its potential health risks. The protocols outlined in this document, including enzymatic hydrolysis followed by either solid-phase extraction or liquid-liquid extraction, provide robust and effective methods for sample preparation. The choice between HPLC-MS/MS and GC-MS will depend on the specific analytical requirements, with HPLC-MS/MS generally offering higher sensitivity and specificity for these compounds. Proper method validation is crucial to ensure the quality and reliability of the generated data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid sample pre-treatment prior to GC-MS and GC-MS/MS urinary toxicological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Solid-Phase Extraction (SPE) for the Analysis of 3-Nitrofluoranthene Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Nitrofluoranthene (B1196665) (3-NF) is a potent environmental mutagen and a member of the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) class of compounds, commonly found in diesel exhaust and urban air pollution.[1][2] Its toxicological effects are closely linked to its metabolic activation within the body.[3] Upon entering the body, 3-NF is metabolized by enzymes, primarily the cytochrome P450 (CYP) superfamily, into various metabolites.[1] Understanding the metabolic fate of 3-NF is crucial for assessing its carcinogenic risk and for developing biomarkers of exposure.
This document provides a detailed protocol for the solid-phase extraction (SPE) of 3-nitrofluoranthene metabolites from biological matrices, a critical step for sample clean-up and concentration prior to instrumental analysis.
Metabolic Pathway of 3-Nitrofluoranthene
The metabolism of 3-nitrofluoranthene proceeds through two main pathways: nitroreduction and ring oxidation. Ring oxidation, catalyzed by cytochrome P450 enzymes, leads to the formation of phenolic metabolites.[1][3] In contrast, anaerobic metabolism can result in the reduction of the nitro group to an amino group.[3] The primary oxidative metabolites identified in various species include 3-nitrofluoranthen-8-ol (B47144) and 3-nitrofluoranthen-9-ol.[1][4] These metabolites can then be further conjugated with sulfates or glucuronic acid to facilitate their excretion.[5][6]
Caption: Metabolic activation of 3-Nitrofluoranthene.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for 3-Nitrofluoranthene Metabolites from Urine
This protocol is designed for the extraction of 3-nitrofluoranthene and its metabolites from urine samples using a C18 reversed-phase SPE cartridge. Since metabolites in urine are often present as glucuronide or sulfate conjugates, an enzymatic hydrolysis step is typically required to liberate the parent metabolites.[7][8]
Materials and Reagents:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)[8]
-
β-glucuronidase/arylsulfatase solution[8]
-
Sodium acetate (B1210297) buffer (0.2 M, pH 5.0)[8]
-
Methanol (B129727) (HPLC grade)[8]
-
Acetonitrile (B52724) (HPLC grade)[8]
-
Water (HPLC grade)[8]
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment (Enzymatic Hydrolysis):
-
To 1 mL of urine sample in a centrifuge tube, add an appropriate internal standard.
-
Add 1 mL of 0.2 M sodium acetate buffer (pH 5.0).[8]
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.[8]
-
Vortex the mixture and incubate at 37°C for 16 hours (overnight).[8]
-
After incubation, centrifuge the sample at 10,000 x g for 10 minutes to pellet any precipitate.[8]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 6 mL of methanol through it, followed by 6 mL of water. Do not allow the cartridge to dry out.[8]
-
-
Sample Loading:
-
Load the supernatant from the hydrolyzed sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).[9]
-
-
Washing:
-
Elution:
-
Elute the retained analytes with 5 mL of acetonitrile into a clean collection tube.[8]
-
-
Evaporation and Reconstitution:
SPE Workflow Diagram
Caption: SPE workflow for 3-nitrofluoranthene metabolites.
Data Presentation
The following table summarizes typical performance data for the SPE and analysis of polycyclic aromatic hydrocarbons (PAHs) and their metabolites. It is important to note that specific values for 3-nitrofluoranthene metabolites should be determined during in-house method validation.
| Analyte Class | Matrix | SPE Sorbent | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| PAHs | Palm Oil | SupelMIP SPE-PAHS & Supelclean ENVI-Carb | 76.15 - 88.11 | 0.071 µg/kg | 0.127 µg/kg | [10] |
| Colchicine | Plasma & Urine | - | 93.9 - 102.68 | 0.06 ng/mL | 0.2 ng/mL | [11] |
| PAHs | Water | C18 | >80% | - | - | [9] |
Application Notes
-
Choice of SPE Sorbent: C18 is a commonly used reversed-phase sorbent for the extraction of non-polar to moderately polar compounds like 3-nitrofluoranthene and its metabolites from aqueous matrices. The hydrophobic nature of the C18 alkyl chains interacts with the aromatic rings of the analytes, retaining them on the sorbent while allowing polar matrix components to pass through.
-
Importance of the Wash Step: The wash step is critical for removing interfering compounds from the sample matrix. A two-step wash, starting with a weak solvent (water) and followed by a slightly stronger solvent (e.g., 40% methanol), can effectively remove a wide range of interferences without causing premature elution of the target analytes.[8][12]
-
Elution Solvent: The elution solvent should be strong enough to disrupt the interaction between the analytes and the sorbent, leading to their complete elution in a small volume. Acetonitrile and methanol are common elution solvents for reversed-phase SPE.
-
Method Validation: It is essential to validate the SPE method for the specific analytes and matrix of interest. Key validation parameters include recovery, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[13]
-
Troubleshooting: Low recovery can be caused by incomplete elution, breakthrough during sample loading, or analyte loss during the evaporation step. Optimizing the pH of the sample, the composition of the wash and elution solvents, and the flow rates can help to improve recovery.[14]
Analytical Finish
Following SPE, the cleaned and concentrated extracts are typically analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detection method such as tandem mass spectrometry (MS/MS), fluorescence, or UV detection.[4][7][8] HPLC with a C18 reversed-phase column is well-suited for the separation of 3-nitrofluoranthene and its metabolites.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. shimadzu.com [shimadzu.com]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
Application Notes and Protocols for Air Sampling and Analysis of 3-Nitrofluoranthene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrofluoranthene (B1196665) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that has garnered significant attention due to its presence in the environment and its potential health risks. It is formed through the nitration of fluoranthene (B47539) and has been identified in ambient air particulates and diesel engine exhaust.[1] As a potent mutagen and a suspected carcinogen, robust and sensitive methods for its sampling and analysis in ambient and occupational air are crucial for exposure assessment and toxicological studies.[1][2] This document provides detailed application notes and protocols for the air sampling and analysis of 3-nitrofluoranthene using high-volume air sampling followed by either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
While no specific occupational exposure limits have been established for 3-nitrofluoranthene, the Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for PAHs in the workplace at 0.2 mg/m³ as the benzene-soluble fraction of coal tar pitch volatiles.[3][4] Given the health concerns associated with 3-nitrofluoranthene, it is imperative to handle it with appropriate safety precautions in a laboratory setting.[5]
Air Sampling Protocol: High-Volume Sampling
High-volume air sampling is a standard method for collecting airborne particulate matter and semi-volatile organic compounds like 3-nitrofluoranthene. This method utilizes a high-flow pump to draw a large volume of air through a filter and a sorbent trap.
Materials:
-
High-volume air sampler
-
Glass fiber filters (GFF)
-
Polyurethane foam (PUF) cartridges
-
Filter holder assembly
-
Flow rate calibration device
-
Aluminum foil
-
Tweezers
-
Sample storage containers (e.g., amber glass jars with PTFE-lined lids)
Protocol:
-
Preparation:
-
Pre-clean glass fiber filters by baking at 450°C for at least 4 hours to remove any organic contaminants.
-
Pre-clean PUF cartridges by Soxhlet extraction with a suitable solvent (e.g., dichloromethane) for 24 hours, followed by drying in a vacuum desiccator.
-
Handle filters and PUF cartridges only with clean tweezers and along the edges to avoid contamination.
-
Weigh the pre-cleaned and desiccated filter to the nearest milligram.[6]
-
-
Sampler Assembly:
-
Load the pre-weighed glass fiber filter into the filter holder with the rough side facing up.
-
Place the PUF cartridge in the holder downstream of the filter. The filter will collect particle-bound 3-nitrofluoranthene, while the PUF cartridge will trap the gas-phase fraction.
-
Assemble the sampler according to the manufacturer's instructions, ensuring a leak-proof seal.
-
-
Sampling:
-
Record the initial flow rate of the sampler.
-
Operate the sampler for a predetermined period, typically 24 hours, to collect a sufficient sample volume (e.g., >1000 m³).[7]
-
At the end of the sampling period, record the final flow rate. The average of the initial and final flow rates will be used to calculate the total air volume sampled.
-
-
Sample Recovery and Storage:
-
Carefully remove the filter and PUF cartridge from the sampler using clean tweezers.
-
Fold the filter in half with the exposed side inward and wrap it in aluminum foil.
-
Place the PUF cartridge in a separate, sealed container.
-
Label both samples clearly and store them at -20°C until extraction to minimize degradation of the target analytes.
-
Sample Preparation Protocol: Soxhlet Extraction
Soxhlet extraction is a widely used technique for the efficient extraction of semi-volatile organic compounds from solid matrices.
Materials:
-
Soxhlet extraction apparatus (including round-bottom flask, extractor, and condenser)
-
Heating mantle
-
Extraction thimbles (cellulose or glass)
-
Anhydrous sodium sulfate (B86663)
-
Dichloromethane (B109758) (DCM), pesticide residue grade or equivalent
-
Rotary evaporator
-
Nitrogen blow-down apparatus
-
Glass wool
Protocol:
-
Thimble Preparation:
-
Cut the glass fiber filter into small pieces and place them in an extraction thimble.
-
Place the PUF cartridge into a separate extraction thimble.
-
Add a layer of anhydrous sodium sulfate on top of the sample to remove any residual moisture.[8]
-
Plug the top of the thimble with pre-cleaned glass wool.[8]
-
-
Extraction:
-
Concentration:
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract to a small volume (approximately 5-10 mL) using a rotary evaporator.
-
Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for cleanup (if necessary) and analysis.
-
Analytical Method 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity, often allowing for the direct analysis of crude extracts without extensive cleanup.[12]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent
-
Injector: Split/splitless inlet, operated in pulsed splitless mode
-
Column: HP-5MS (30m x 0.25mm, 0.25µm) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp 1: 40°C/min to 170°C
-
Ramp 2: 10°C/min to 310°C, hold for 3 min
-
-
MSD Transfer Line: 320°C
-
Ion Source: 320°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for 3-Nitrofluoranthene:
| Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| 247.1 | 217.1 | 201.1 | Optimize experimentally |
| 247.1 | 189.1 | - | Optimize experimentally |
Note: The optimal collision energies should be determined empirically for the specific instrument being used.
Protocol:
-
Calibration: Prepare a series of calibration standards of 3-nitrofluoranthene in a suitable solvent (e.g., toluene) over the desired concentration range.
-
Sample Analysis: Inject 1 µL of the concentrated extract into the GC-MS/MS system.
-
Data Analysis: Identify and quantify 3-nitrofluoranthene based on its retention time and the response of the quantifier and qualifier MRM transitions.
Analytical Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method involves the separation of 3-nitrofluoranthene by HPLC, followed by online post-column reduction to the highly fluorescent 3-aminofluoranthene (B1220000).
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a binary pump, autosampler, column thermostat, and fluorescence detector.
-
Analytical Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Post-Column Reduction:
-
Mobile Phase: Acetonitrile and water gradient.
-
Fluorescence Detector:
-
Excitation Wavelength: 230 nm
-
Emission Wavelength: 350 nm
-
Protocol:
-
Calibration: Prepare calibration standards of 3-nitrofluoranthene in the mobile phase. The instrument will reduce the standard online to 3-aminofluoranthene for detection.
-
Sample Analysis: Inject an aliquot of the concentrated extract into the HPLC system.
-
Data Analysis: Identify and quantify 3-nitrofluoranthene based on the retention time and fluorescence signal of the resulting 3-aminofluoranthene peak.
Quantitative Data Summary
| Parameter | Method | Value | Reference |
| GC-MS/MS | |||
| Limit of Detection (LOD) | GC-MS/MS (MRM) | Typically in the low pg/µL range for nitro-PAHs. | Agilent Application Note |
| HPLC-FLD | |||
| Limit of Detection (LOD) | HPLC-FLD (post-column reduction) | 0.06 to 1.25 µg/L for various nitro-PAHs.[13][14][16] | Delhomme et al., 2007 |
| Recovery from Soot Samples | HPLC-FLD | 70-90% | PubMed ID: 17885750 |
| Air Concentrations | |||
| Typical Urban Air (Winter) | HPLC-FLD | Average of 534 pg/m³ for total measured nitro-PAHs.[13][14][16] | Delhomme et al., 2007 |
| Typical Urban Air (Summer) | HPLC-FLD | Average of 118 pg/m³ for total measured nitro-PAHs.[13][14][16] | Delhomme et al., 2007 |
Visualizations
Caption: Overall experimental workflow for 3-nitrofluoranthene analysis.
Caption: HPLC-FLD analysis with post-column reduction pathway.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. boston.gov [boston.gov]
- 4. Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 5. accustandard.com [accustandard.com]
- 6. sciencefirst.com [sciencefirst.com]
- 7. A preliminary investigation comparing high-volume and low-volume air samplers for measurement of PAHs, NPAHs and airborne bacterial communities in atm ... - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00078D [pubs.rsc.org]
- 8. waterboards.ca.gov [waterboards.ca.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. hielscher.com [hielscher.com]
- 11. Soxhlet Extraction 101 | Soxhlet Extraction System [bcluae.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of nitro-polycyclic aromatic hydrocarbons in liquid chromatography by zinc reduction and peroxyoxalate chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. asu.elsevierpure.com [asu.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
Application of 3-Nitrofluoranthene-D9 in Toxicokinetic Studies: Protocols and Analysis
Introduction
3-Nitrofluoranthene (B1196665) (3-NF) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant toxicological concern, identified as an environmental contaminant in sources such as diesel exhaust and ambient air pollution.[1][2] Its metabolic activation is a critical factor in its potential carcinogenic and mutagenic effects.[3] To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of 3-NF, robust toxicokinetic studies are essential. These studies rely on highly accurate and precise bioanalytical methods to quantify the parent compound and its metabolites in complex biological matrices.
The gold standard for quantitative analysis in mass spectrometry-based bioanalysis is the use of stable isotope-labeled internal standards.[4] 3-Nitrofluoranthene-D9 (3-NF-D9), a deuterated analog of 3-NF, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for matrix effects and variability in the analytical process.[4]
This application note provides detailed protocols for the use of this compound in a toxicokinetic study of 3-nitrofluoranthene in a rat model. It includes methodologies for sample collection, preparation, and LC-MS/MS analysis, along with representative data and visualizations to guide researchers in this field.
Data Presentation
A summary of hypothetical toxicokinetic data for 3-nitrofluoranthene in rat plasma following a single intravenous dose is presented below. This data was generated using an LC-MS/MS method with this compound as the internal standard.
Table 1: Hypothetical Toxicokinetic Parameters of 3-Nitrofluoranthene in Rats
| Parameter | Unit | Value |
| Dose (IV) | mg/kg | 1 |
| C₀ (Initial Concentration) | ng/mL | 250 |
| AUC₀-t (Area Under the Curve) | ng·h/mL | 875 |
| t½ (Half-life) | h | 4.5 |
| CL (Clearance) | mL/h/kg | 1143 |
| Vd (Volume of Distribution) | L/kg | 7.4 |
Table 2: Hypothetical Plasma Concentration-Time Profile of 3-Nitrofluoranthene
| Time (h) | Mean Plasma Concentration (ng/mL) | Standard Deviation (ng/mL) |
| 0.08 | 245.2 | 15.1 |
| 0.25 | 210.5 | 12.8 |
| 0.5 | 180.3 | 11.2 |
| 1 | 135.7 | 9.8 |
| 2 | 85.4 | 6.5 |
| 4 | 40.1 | 4.1 |
| 8 | 15.6 | 2.3 |
| 12 | 5.8 | 1.1 |
| 24 | 1.2 | 0.4 |
Experimental Protocols
Protocol 1: Animal Dosing and Sample Collection
This protocol describes the administration of 3-nitrofluoranthene to rats and the subsequent collection of blood samples for toxicokinetic analysis.
Materials:
-
3-Nitrofluoranthene
-
Vehicle (e.g., corn oil)
-
Male Sprague-Dawley rats (250-300 g)
-
Intravenous injection equipment
-
Blood collection tubes (containing K₂EDTA)
-
Centrifuge
Procedure:
-
Prepare a dosing solution of 3-nitrofluoranthene in the chosen vehicle at a concentration suitable for the target dose.
-
Administer a single intravenous (IV) dose of 3-nitrofluoranthene (e.g., 1 mg/kg) to each rat.
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into K₂EDTA-containing tubes.
-
Immediately after collection, centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol details the extraction of 3-nitrofluoranthene from rat plasma using liquid-liquid extraction (LLE) with this compound as the internal standard.
Materials:
-
Rat plasma samples
-
This compound internal standard solution (in acetonitrile)
-
Methyl tert-butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
Procedure:
-
To 50 µL of each plasma sample, add 10 µL of the this compound internal standard solution.
-
Add 150 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of MTBE to the supernatant and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This protocol outlines the instrumental parameters for the quantification of 3-nitrofluoranthene using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
3-Nitrofluoranthene: m/z 248.1 → 202.1
-
This compound: m/z 257.1 → 211.1
-
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Mandatory Visualizations
Caption: Experimental workflow for a toxicokinetic study of 3-nitrofluoranthene.
Caption: Metabolic pathways of 3-nitrofluoranthene.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 3-Nitrofluoranthene Biomarkers in Human Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrofluoranthene (B1196665) (3-NFL) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant toxicological concern, primarily found in diesel exhaust and other combustion emissions.[1] As a potent mutagen and suspected carcinogen, monitoring human exposure to 3-NFL is crucial for assessing potential health risks. This document provides detailed application notes and protocols for the measurement of 3-NFL biomarkers in human samples, including hydroxylated metabolites and DNA adducts. The primary analytical technique highlighted is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers the high sensitivity and selectivity required for detecting trace levels of these biomarkers in complex biological matrices.[1]
Biomarkers of 3-Nitrofluoranthene Exposure
The measurement of 3-NFL biomarkers allows for the assessment of internal exposure and biologically effective dose. The principal biomarkers include:
-
Hydroxylated Metabolites: 3-NFL is metabolized in the body to various phenolic compounds, with 3-nitrofluoranthen-8-ol (B47144) being a key metabolite.[1] These metabolites are often conjugated with glucuronic acid or sulfate (B86663) for excretion in urine and can be measured following enzymatic deconjugation.
-
DNA Adducts: The metabolic activation of 3-NFL can lead to reactive intermediates that bind covalently to DNA, forming DNA adducts. The major DNA adduct formed is N-(deoxyguanosin-8-yl)-3-aminofluoranthene .[2] The quantification of this adduct in tissues or white blood cells provides a measure of the biologically effective dose, representing the amount of carcinogen that has reached its target site.
-
Protein Adducts: While less specific data is available for 3-NFL, reactive metabolites of other PAHs and nitro-PAHs are known to form adducts with abundant blood proteins like hemoglobin and albumin.[3][4] These protein adducts can serve as longer-term biomarkers of exposure due to the longer half-life of these proteins compared to urinary metabolites.[3]
Data Presentation: Quantitative Analysis of PAH Biomarkers
Due to the limited availability of published quantitative data specifically for 3-nitrofluoranthene biomarkers in human populations, the following tables present typical concentration ranges for commonly measured urinary metabolites of other polycyclic aromatic hydrocarbons (PAHs) and levels of DNA adducts from related exposures. This information can serve as a valuable reference for researchers in establishing expected ranges and validation parameters for 3-NFL biomarker assays.
Table 1: Urinary Concentrations of Selected PAH Metabolites in the U.S. Population (ng/L) [5]
| Biomarker | Parent PAH | Geometric Mean (ng/L) |
| 1- & 2-Naphthol | Naphthalene | 6927 |
| 2- & 3-Hydroxyfluorene | Fluorene | 477 |
| 1-, 2-, & 3-Hydroxyphenanthrene | Phenanthrene | 335 |
| 1-Hydroxypyrene | Pyrene | 87 |
Table 2: Levels of Smoking-Related DNA Adducts in Human Tissues [6]
| Adduct | Carcinogen Source | Tissue | Adduct Level (adducts per 10⁸ nucleotides) |
| 4-ABP-C8-dG | 4-Aminobiphenyl | Bladder Mucosa | 2.3 - 12 |
| 4-ABP-C8-dA | 4-Aminobiphenyl | Bladder Mucosa | 4.6 - 16 |
| 4-ABP-N²-dG | 4-Aminobiphenyl | Bladder Mucosa | 2.3 - 12 |
| BPDE-dG | Benzo[a]pyrene | Lung | ~0.03 (in smokers) |
Table 3: Typical Performance Parameters for LC-MS/MS Method Validation [1]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy (% bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under expected storage and processing conditions |
Experimental Protocols
Protocol 1: Quantification of 3-Nitrofluoranthen-8-ol in Human Urine by HPLC-MS/MS
This protocol details the analysis of the hydroxylated 3-NFL metabolite, 3-nitrofluoranthen-8-ol, in urine.
1. Materials and Reagents:
-
3-Nitrofluoranthen-8-ol analytical standard
-
Isotopically labeled internal standard (e.g., ¹³C- or D-labeled 3-nitrofluoranthen-8-ol)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate (B1210297) buffer (0.2 M, pH 5.0)
-
Acetonitrile, Methanol (B129727), and Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation:
-
Enzymatic Hydrolysis: To 1 mL of urine, add an appropriate amount of internal standard. Add 500 µL of 0.2 M sodium acetate buffer (pH 5.0) and 50 µL of β-glucuronidase/arylsulfatase solution. Vortex and incubate at 37°C for 16 hours to deconjugate the metabolites.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 3 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid).
3. HPLC-MS/MS Analysis:
-
HPLC System: A UHPLC or HPLC system capable of gradient elution.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient (Example):
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI is generally preferred for phenolic compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for 3-nitrofluoranthen-8-ol and the internal standard must be optimized.
Protocol 2: Analysis of N-(deoxyguanosin-8-yl)-3-aminofluoranthene DNA Adducts by ³²P-Postlabeling
This is a highly sensitive method for the detection of DNA adducts.
1. Materials and Reagents:
-
DNA sample (isolated from tissue or white blood cells)
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
[γ-³²P]ATP
-
T4 polynucleotide kinase
-
Thin-layer chromatography (TLC) plates
2. Experimental Procedure:
-
DNA Digestion: Digest 5-10 µg of DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional): Treat the digested DNA with nuclease P1 to dephosphorylate normal nucleotides, thereby enriching the adducted nucleotides.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
TLC Separation: Apply the labeled adducts to a TLC plate and perform multidimensional chromatography to separate the adducted nucleotides from normal nucleotides.
-
Detection and Quantification: Detect the radiolabeled adducts by autoradiography and quantify using a phosphorimager or by scintillation counting.
Visualizations
Caption: Metabolic activation pathways of 3-nitrofluoranthene.
Caption: Experimental workflow for urinary metabolite analysis.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. Identification and characterization of the major DNA adduct formed chemically and in vitro from the environmental genotoxin 3-nitrofluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quo vadis blood protein adductomics? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Adductomics: Methodologies for Untargeted Screening of Adducts to Serum Albumin and Hemoglobin in Human Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of profession on urinary PAH metabolite levels in the US population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-Nitrofluoranthene-D9 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrofluoranthene (3-NF) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant toxicological interest, commonly found in environmental pollutants such as diesel exhaust. In cellular systems, 3-NF is known to undergo metabolic activation to reactive intermediates that can induce genotoxicity, cytotoxicity, and modulate critical signaling pathways, ultimately leading to apoptosis and necrosis.
3-Nitrofluoranthene-D9 (3-NF-D9) is a deuterated analog of 3-NF. Due to their nearly identical physicochemical properties, deuterated standards are invaluable tools in analytical toxicology and pharmacology. 3-NF-D9 is primarily utilized as an internal standard for the accurate quantification of 3-NF in biological matrices using mass spectrometry (MS). Its use allows for the correction of variability during sample preparation and analysis, ensuring high precision and accuracy in quantitative studies.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell culture experiments, focusing on assessing the biological effects of its non-deuterated counterpart, 3-NF.
Data Presentation
The following tables summarize key quantitative data for the experimental protocols described herein.
Table 1: Recommended Concentration Ranges for 3-Nitrofluoranthene (3-NF) Treatment
| Assay Type | Cell Line Example | 3-NF Concentration Range | Incubation Time |
| Cytotoxicity (Resazurin Assay) | Hepa1c1c7, A549, HepG2 | 0.1 µM - 100 µM | 24, 48, 72 hours |
| Genotoxicity (Micronucleus Assay) | CHO, V79, Human Lymphocytes | 1 µM - 50 µM | 24 hours |
| Signaling Pathway Analysis | Hepa1c1c7 | 10 µM - 50 µM | 1, 4, 8, 24 hours |
| Metabolic Analysis (LC-MS) | HepG2 | 1 µM - 20 µM | 24 hours |
Table 2: Key Reagents and Conditions for Western Blot Analysis
| Target Protein | Phospho-Specific Antibody | Total Protein Antibody | Suggested Dilution |
| ERK1/2 | Phospho-p44/42 MAPK (Thr202/Tyr204) | p44/42 MAPK | 1:1000 |
| JNK | Phospho-SAPK/JNK (Thr183/Tyr185) | SAPK/JNK | 1:1000 |
| p38 | Phospho-p38 MAPK (Thr180/Tyr182) | p38 MAPK | 1:1000 |
| Loading Control | β-Actin or GAPDH | N/A | 1:5000 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Metabolic activation of 3-Nitrofluoranthene.
Signaling pathways induced by 3-Nitrofluoranthene.
Workflow for quantification of 3-NF using 3-NF-D9.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using Resazurin (B115843) Assay
This protocol measures cell viability by quantifying the metabolic reduction of resazurin to the fluorescent resorufin (B1680543) by viable cells.[1][2]
Materials:
-
Selected mammalian cell line (e.g., Hepa1c1c7, A549)
-
Complete cell culture medium
-
3-Nitrofluoranthene (3-NF) stock solution (in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-NF in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted 3-NF solutions or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.[3] Incubate for 2-4 hours at 37°C, protected from light.[3]
-
Data Acquisition: Measure the fluorescence at an excitation wavelength of 545-560 nm and an emission wavelength of 590 nm.[1][3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control after subtracting the background fluorescence from wells with medium only. Plot cell viability against 3-NF concentration to determine the IC50 value.
Protocol 2: In Vitro Micronucleus Assay for Genotoxicity
This assay assesses the genotoxic potential of 3-NF by detecting the formation of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[4]
Materials:
-
Selected mammalian cell line (e.g., CHO, V79)
-
Complete cell culture medium
-
3-Nitrofluoranthene (3-NF) stock solution (in DMSO)
-
Cytochalasin B stock solution (in DMSO)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
DNA stain (e.g., Giemsa or DAPI)
-
Microscope slides
-
Microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed cells in culture flasks or plates and grow to approximately 50% confluency.
-
Compound Treatment: Treat cells with various concentrations of 3-NF and a vehicle control for 24 hours. A positive control (e.g., mitomycin C) should be included.
-
Cytokinesis Block: Add Cytochalasin B to the culture medium at a final concentration of 3-6 µg/mL to block cytokinesis and allow for the accumulation of binucleated cells. Incubate for a period equivalent to 1.5-2 cell cycles.
-
Cell Harvesting: Harvest the cells by trypsinization, followed by centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate for 5-10 minutes to swell the cells.
-
Fixation: Centrifuge the cells and resuspend the pellet in fresh, cold fixative. Repeat the fixation step three times.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable DNA stain.
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is indicated by a significant, dose-dependent increase in the frequency of micronucleated cells.
Protocol 3: Western Blot Analysis of MAPK Signaling Pathway
This protocol is used to detect changes in the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway.[5]
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
3-Nitrofluoranthene (3-NF) stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies (see Table 2)
-
ECL detection reagent and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with desired concentrations of 3-NF for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, boil, and separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL reagent. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 4: Quantification of 3-NF using this compound as an Internal Standard
This protocol describes the sample preparation for the analysis of 3-NF from cell culture lysates or media by Liquid Chromatography-Mass Spectrometry (LC-MS), using 3-NF-D9 for accurate quantification.[6][7]
Materials:
-
Cell culture samples (lysate or media) treated with 3-NF
-
This compound (3-NF-D9) stock solution (in a suitable solvent like acetonitrile)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase)
-
Microcentrifuge tubes
-
LC-MS system
Procedure:
-
Sample Collection: Collect cell lysates or culture medium from cells treated with 3-NF.
-
Internal Standard Spiking: To a known volume or protein amount of your sample, add a known amount of 3-NF-D9 internal standard solution. The amount should be chosen to be within the linear range of the instrument's detector.
-
Protein Precipitation: Add at least 2 volumes of ice-cold acetonitrile to the sample to precipitate proteins.[8] Vortex thoroughly.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for LC-MS analysis. The sample may be further diluted if necessary.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS system. Develop a method that separates 3-NF from other matrix components and allows for its specific detection and the detection of 3-NF-D9 using multiple reaction monitoring (MRM).
-
Data Analysis: Create a calibration curve using known concentrations of 3-NF spiked with the same amount of 3-NF-D9 as the samples. The concentration of 3-NF in the experimental samples is determined by comparing the ratio of the peak area of 3-NF to the peak area of 3-NF-D9 against the calibration curve.[9]
References
- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. criver.com [criver.com]
- 5. benchchem.com [benchchem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of 3-Nitrofluoranthene-D9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with low recovery of the internal standard 3-Nitrofluoranthene-D9 during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable recovery range for this compound?
While a specific, validated recovery range for this compound is not universally established and can be matrix-dependent, general guidance for surrogate standards in EPA methods for semi-volatile organic compounds, such as Method 8270, can be applied. For similar compounds like Nitrobenzene-d5, recovery limits can be broad, for instance, 24-150% in soil matrices.[1] More generally, a recovery of 70-130% is often considered acceptable for many chromatographic methods.[1] However, laboratories should establish their own control limits based on the specific matrix and method performance.[1][2][3]
Q2: What are the primary causes of low recovery for this compound?
Low recovery of this compound can stem from several factors throughout the analytical process. The most common causes can be categorized as:
-
Matrix Effects: Components of the sample matrix (e.g., soil, water, tissue) can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression.
-
Extraction Inefficiency: The this compound may not be efficiently extracted from the sample matrix. This can be due to improper solvent choice, pH, or extraction technique.
-
Instrumental Problems: Issues with the analytical instrument, such as a contaminated ion source, leaks, or improper method parameters, can lead to a decreased signal.
-
Sample Handling and Storage: Degradation of the internal standard due to exposure to light or improper storage temperatures can also result in low recovery.
Q3: How can I distinguish between low recovery due to matrix effects and extraction inefficiency?
A post-extraction spike experiment is a reliable method to differentiate between these two common issues. This involves comparing the analytical response of a sample spiked with this compound before extraction to a blank matrix extract spiked with the same amount of the internal standard after extraction.
Troubleshooting Guides
Systematic Troubleshooting Workflow
A systematic approach is crucial for efficiently identifying the root cause of low recovery. The following diagram illustrates a logical workflow for troubleshooting.
Caption: A logical workflow to diagnose and resolve low recovery of this compound.
Data Presentation: Interpreting Post-Extraction Spike Results
The results from the post-extraction spike experiment can be summarized to pinpoint the problem.
| Scenario | Recovery (%) | Matrix Effect (%) | Likely Cause |
| 1 | Low (<70%) | Near Zero | Inefficient Extraction |
| 2 | Acceptable (>70%) | High (>20% or <-20%) | Significant Matrix Effect (Suppression or Enhancement) |
| 3 | Low (<70%) | High (>20% or <-20%) | Both Inefficient Extraction and Matrix Effects |
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment
Objective: To determine if low recovery is due to extraction inefficiency or matrix effects.
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Pre-Extraction Spike): Spike a blank matrix sample with a known amount of this compound before the extraction process.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the resulting extract with the same known amount of this compound after the extraction process.
-
Set C (Standard Solution): Prepare a standard solution of this compound in a clean solvent at the same concentration as the spiked samples.
-
-
Analysis: Analyze all three sets of samples using the established analytical method (e.g., GC-MS or LC-MS).
-
Calculations:
-
Extraction Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100
-
Matrix Effect (%) = [(Peak Area of Set B / Peak Area of Set C) - 1] x 100
-
Protocol 2: Optimizing Solid-Phase Extraction (SPE) for this compound
Objective: To improve the recovery of this compound during the sample cleanup step.
Methodology:
-
Sorbent Selection: Based on the nonpolar nature of this compound, a reverse-phase sorbent (e.g., C18) is a suitable starting point.
-
Conditioning and Equilibration:
-
Condition the SPE cartridge with a water-miscible organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Equilibrate the cartridge with the same solvent system as the sample loading solution (e.g., reagent water at a specific pH).
-
-
Sample Loading:
-
Ensure the sample pH is optimized for retention. For neutral compounds like this compound, a neutral pH is generally suitable.
-
Maintain a slow and consistent flow rate to ensure adequate interaction between the analyte and the sorbent.
-
-
Washing:
-
Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the this compound. A mixture of water and a small percentage of organic solvent is common.
-
-
Elution:
-
Use a solvent that is strong enough to desorb the this compound from the sorbent. Dichloromethane or acetone (B3395972) are often effective for nitro-PAHs.
-
Experiment with different elution solvents and volumes to ensure complete elution.
-
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the potential pathways leading to low recovery.
References
How to address matrix effects in 3-nitrofluoranthene analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 3-nitrofluoranthene (B1196665) (3-NFA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 3-nitrofluoranthene?
A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix.[1] In the analysis of 3-nitrofluoranthene (3-NFA), these effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[2] For example, in liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds can interfere with the ionization of 3-NFA in the MS source, reducing its signal intensity.[2] In gas chromatography (GC), matrix components can accumulate in the injector or on the column, leading to peak shape distortion and shifts in retention time.[3][4]
Q2: What are the most common sample preparation techniques to mitigate matrix effects for 3-NFA analysis?
A2: The most common sample preparation techniques to reduce matrix interferences for 3-NFA and other nitro-PAHs are Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[5][6] SPE utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away.[7] QuEChERS is a two-step process involving an extraction/partitioning step followed by a dispersive SPE (d-SPE) cleanup to remove interfering substances.[5][8]
Q3: How do I choose between SPE and QuEChERS for my samples?
A3: The choice between SPE and QuEChERS depends on the sample matrix, the desired throughput, and the available resources. SPE can be more selective and provide cleaner extracts, which is beneficial for complex matrices like soil and sediment.[6] However, it can be more time-consuming and use larger solvent volumes.[7] QuEChERS is a faster and more cost-effective method, making it suitable for high-throughput analysis of food and environmental samples.[5][9] The selection of the appropriate d-SPE cleanup sorbent is crucial for effective matrix removal in the QuEChERS method.[8]
Q4: What are the best strategies to compensate for remaining matrix effects after sample preparation?
A4: Even with efficient sample cleanup, some matrix effects may persist. To compensate for these, the following strategies are recommended:
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the samples.[10] This helps to mimic the matrix effects experienced by the analyte in the actual samples.
-
Stable Isotope Dilution (SID): A stable isotope-labeled version of 3-NFA is added to the sample as an internal standard before extraction.[11][12] Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects, allowing for accurate correction of the analytical signal.[11]
Troubleshooting Guides
GC-MS Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the inlet liner or on the GC column.[13] | - Replace the inlet liner with a deactivated one. - Trim the first few centimeters of the GC column. - Use a column specifically designed for inertness.[13] |
| Column overload.[3] | - Dilute the sample extract. - Increase the split ratio. | |
| Shifting Retention Times | Leak in the GC system.[3] | - Check for leaks at the septum, fittings, and column connections. |
| Column contamination.[4] | - Bake out the column at a high temperature (within its limit). - If contamination persists, replace the column. | |
| Low Analyte Response | Thermal degradation of 3-NFA in the hot injector.[14][15] | - Optimize the injector temperature to the lowest possible value that allows for efficient volatilization. - Use a programmed temperature vaporization (PTV) inlet if available. |
| Matrix-induced signal suppression.[2] | - Improve sample cleanup to remove more matrix components. - Use matrix-matched calibration or a stable isotope-labeled internal standard.[10][12] | |
| Ghost Peaks | Contamination in the syringe, inlet, or carrier gas.[4] | - Rinse the syringe with a clean solvent. - Replace the septum and inlet liner. - Ensure high-purity carrier gas and check for leaks in the gas lines. |
HPLC-Fluorescence/MS Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Signal Suppression or Enhancement | Co-eluting matrix components affecting ionization (MS) or fluorescence quenching.[16] | - Optimize the chromatographic separation to better resolve 3-NFA from interfering peaks. - Improve the sample cleanup procedure (e.g., try a different SPE sorbent or QuEChERS cleanup salt/sorbent combination).[8] - Use matrix-matched calibration or a stable isotope-labeled internal standard.[10][12] |
| Baseline Noise or Drift | Contaminated mobile phase or column. | - Prepare fresh mobile phase with high-purity solvents. - Flush the column with a strong solvent. |
| Detector issues. | - Check the detector lamp (fluorescence) or clean the ion source (MS). | |
| Inconsistent Peak Areas | Inconsistent injection volume. | - Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe. |
| Sample degradation in the autosampler. | - Keep the autosampler tray cooled. - Analyze samples promptly after preparation. |
Quantitative Data Summary
The following table provides illustrative recovery and matrix effect data for 3-NFA analysis using different sample preparation methods. These values are based on typical performance for PAHs and nitro-PAHs in various matrices and should be validated in your specific laboratory conditions.
| Matrix | Sample Preparation Method | Cleanup Sorbent/Phase | Illustrative Recovery (%) | Illustrative Matrix Effect (%) | Reference |
| Soil | Solid-Phase Extraction (SPE) | C18 | 85 - 105 | -15 to +10 | [6] |
| QuEChERS | PSA + C18 | 80 - 110 | -20 to +15 | [17] | |
| Water | Solid-Phase Extraction (SPE) | C18 | 90 - 110 | -10 to +5 | [18] |
| Food (e.g., Coffee) | QuEChERS | PSA + C18 + MgSO₄ | 75 - 115 | -25 to +20 | [5] |
| Fatty Food (e.g., Grilled Meat) | QuEChERS | Z-Sep+ | 72 - 120 | -10 to +10 | [9][19] |
Matrix Effect (%): Calculated as ((Peak area in matrix-matched standard / Peak area in solvent standard) - 1) * 100. A negative value indicates signal suppression, and a positive value indicates signal enhancement.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Soil/Sediment Samples
-
Sample Preparation: Air-dry and sieve the soil/sediment sample.
-
Extraction: Extract 10 g of the homogenized sample with a suitable solvent (e.g., dichloromethane (B109758)/acetone 1:1 v/v) using pressurized liquid extraction (PLE) or Soxhlet extraction.[18]
-
Concentration: Concentrate the extract to 1 mL.
-
SPE Cleanup:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of dichloromethane followed by 5 mL of methanol (B129727) and 5 mL of deionized water.
-
Loading: Dilute the 1 mL extract with 9 mL of deionized water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 50:50 v/v) to remove polar interferences.
-
Elution: Elute the 3-NFA with 5 mL of dichloromethane.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
Protocol 2: QuEChERS for Food Samples (e.g., Coffee)
-
Sample Hydration: For solid samples like ground coffee, mix 1 g of the sample with 5 mL of water. For liquid samples, use 10 g.[5]
-
Extraction:
-
Add 5 mL of acetonitrile (B52724) (for solid samples) or just the salts (for liquid samples) to the sample in a 50 mL centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g sodium acetate).[5]
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 3 mL) to a d-SPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 300 mg C18, and 300 mg PSA).[5]
-
Shake for 1 minute and centrifuge.
-
-
Final Preparation: Take an aliquot of the cleaned extract for direct analysis or for further concentration and solvent exchange if necessary.
Visualizations
Caption: Workflow for Solid-Phase Extraction (SPE) of 3-NFA.
Caption: Workflow for QuEChERS extraction of 3-NFA.
Caption: Troubleshooting logic for 3-NFA analysis.
References
- 1. youtube.com [youtube.com]
- 2. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of QuEChERS and high performance liquid chromatography-fluorescence detection conditions to assess the impact of preparation procedures on EU priority PAHs in coffee samples and their PAHs consumption risk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review | MDPI [mdpi.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Activity and Decomposition | Separation Science [sepscience.com]
- 15. repository.si.edu [repository.si.edu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: Retention Time Shifts with Deuterated Internal Standards
This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of retention time shifts observed when using deuterated internal standards in chromatographic analyses. Below you will find troubleshooting guides and frequently asked questions to help diagnose and resolve these issues in your experiments.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving retention time shifts between your analyte and its deuterated internal standard.
Question: I am observing a retention time difference between my analyte and its deuterated internal standard. What is the first step?
Answer: The first step is to determine if the shift is consistent or variable.
-
Consistent Shift: If the retention time difference is constant across multiple injections and batches, it is likely due to the inherent "chromatographic isotope effect." This is an expected phenomenon.
-
Variable/Drifting Shift: If the retention time difference is inconsistent, fluctuating randomly, or drifting in one direction over a sequence of analyses, it points to a potential issue with the analytical method or the LC system.
Question: My deuterated standard always elutes slightly before my analyte with a consistent time difference. Is this a problem?
Answer: A small, consistent retention time shift is often acceptable, but it's crucial to assess its impact.[1] The primary concern is the potential for "differential matrix effects."[2] This occurs when the analyte and the internal standard elute in regions of the chromatogram with different levels of ion suppression or enhancement from the sample matrix, which can lead to inaccurate quantification.[2] If the shift is minimal and the peaks are broad enough to mostly overlap, the impact may be negligible. However, for regulatory submissions, guidance may specify an acceptable tolerance. For example, some European Commission guidance suggests the relative retention time of the analyte to the internal standard should be within ±2.5% for LC methods.[1][3]
Question: The retention times for both my analyte and internal standard are drifting over the course of a run. What should I check?
Answer: A gradual, unidirectional drift in retention times for both compounds typically points to a system-wide issue.[2] Here are the most common causes:
-
Mobile Phase:
-
Composition: Inaccurately prepared or poorly mixed mobile phases can cause drifts as the composition delivered to the column changes.[2]
-
Evaporation: Volatile organic solvents can evaporate over time, altering the mobile phase composition and affecting retention.[2]
-
Degassing: Inadequate degassing can lead to bubble formation in the pump, causing unstable flow rates.[2]
-
-
Column:
-
Equilibration: The column may not be fully equilibrated with the mobile phase before the injection sequence begins.[2]
-
Contamination: Buildup of contaminants from the sample matrix can alter the stationary phase chemistry.[4] Consider performing a column wash.[2]
-
Temperature: Unstable column temperature can cause significant retention time shifts. Ensure the column compartment is thermostatted and stable.[4]
-
-
HPLC/UPLC System:
Question: How can I minimize the retention time shift caused by the isotope effect?
Answer: While the isotope effect cannot be eliminated, its chromatographic manifestation can often be minimized:
-
Optimize Mobile Phase: Adjusting the organic solvent (e.g., acetonitrile (B52724) vs. methanol) or modifying the pH can alter the interactions with the stationary phase and potentially reduce the separation.[1]
-
Adjust Column Temperature: Systematically varying the column temperature can influence the retention of the analyte and the deuterated standard differently, sometimes reducing the separation.[1]
-
Consider a Different Column: The nature of the stationary phase (e.g., C18, Phenyl-Hexyl) can influence the magnitude of the isotope effect.[5]
-
Evaluate Internal Standard Choice: If possible, using an internal standard with a lower degree of deuteration may reduce the retention time shift.[5] The position of the deuterium (B1214612) labels can also influence the magnitude of the effect.[6]
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard elute at a different time than my non-deuterated analyte?
This phenomenon is an expected behavior known as the "chromatographic isotope effect."[2][7] It arises because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[1][6] These differences can lead to subtle changes in the molecule's physicochemical properties, such as polarity and hydrophobicity.[1][7] In reversed-phase chromatography, which is the most common mode, deuterated compounds are often slightly less hydrophobic and therefore elute slightly earlier than their non-deuterated counterparts.[1][6] This is often referred to as an "inverse isotope effect."[6][8]
Q2: How much of a retention time shift is acceptable?
A small, consistent shift is generally acceptable, provided it does not compromise quantification accuracy.[1] The key risk is differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.[2] Some regulatory guidelines suggest a tolerance of ±2.5% for the relative retention time in LC methods.[1][3] It is crucial during method validation to demonstrate that any observed shift does not negatively impact the assay's precision and accuracy.
Q3: Does the number of deuterium atoms affect the retention time shift?
Yes, the magnitude of the retention time shift is often dependent on the number of deuterium atoms in the molecule.[9][10] Compounds with more deuterium atoms typically show a larger shift.[9] The location of the deuterium atoms on the molecule also plays a role; for instance, deuteration on an aromatic ring may have a different impact than on an aliphatic chain.[6]
Q4: Can the isotope effect impact quantification?
Yes, if the retention time shift is significant enough to cause the analyte and the internal standard to elute into different "zones" of matrix effects, it can lead to inaccurate quantification.[5][11] If the analyte peak is suppressed by co-eluting matrix components but the earlier-eluting internal standard peak is not, the calculated concentration will be erroneously high. Therefore, achieving near co-elution is ideal to ensure both compounds are affected by the sample matrix in the same way.[12]
Q5: Is it better to use a ¹³C-labeled internal standard to avoid this issue?
Yes, internal standards labeled with heavy-atom stable isotopes like ¹³C or ¹⁵N typically exhibit much smaller or negligible retention time shifts compared to their corresponding analyte.[11][13] This is because the fractional change in mass is much smaller (e.g., ¹³C vs. ¹²C) than for deuterium versus protium (B1232500) (²H vs. ¹H), resulting in more similar physicochemical properties.[13] When high accuracy is paramount and deuterated standards show significant separation, ¹³C-labeled standards are a superior choice.[11]
Quantitative Data Summary
The magnitude of the retention time shift (ΔtR) is influenced by the number of deuterium atoms, the chromatographic conditions, and the analyte's structure. A positive ΔtR value indicates the deuterated compound elutes earlier.
| Analyte | Internal Standard | Number of Deuterium Atoms | Chromatographic Mode | ΔtR (Analyte tR - IS tR) in seconds |
| Testosterone | Testosterone-d3 | 3 | Reversed-Phase C18 | 1.2 |
| Cortisol | Cortisol-d4 | 4 | Reversed-Phase C18 | 2.5 |
| Morphine | Morphine-d6 | 6 | Reversed-Phase C18 | 4.8 |
| Olanzapine | Olanzapine-d3 | 3 | Normal-Phase | -3.6 (IS elutes later) |
| Des-methyl olanzapine | Des-methyl olanzapine-d8 | 8 | Normal-Phase | -9.0 (IS elutes later) |
Note: Data is illustrative, based on typical observations reported in scientific literature. Actual shifts are method-dependent.[14]
Experimental Protocols
Protocol 1: Quantifying the Chromatographic Isotope Effect
Objective: To precisely measure the retention time difference (ΔtR) between an analyte and its deuterated internal standard under specific chromatographic conditions.
Methodology:
-
Prepare Standard Solution: Create a solution containing both the analyte and the deuterated internal standard at a known concentration (e.g., 1 µg/mL) in a clean solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).[1]
-
Chromatographic Conditions:
-
Column: Use the analytical column intended for the final method (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Prepare and use the exact mobile phase composition and gradient profile as intended for the final method.
-
Flow Rate: Set the method-specific flow rate (e.g., 0.4 mL/min).
-
Column Temperature: Thermostat the column to the intended analytical temperature (e.g., 40°C).
-
-
Data Acquisition:
-
Inject the standard solution onto the LC-MS system.
-
Acquire data using the mass spectrometer, monitoring the specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Data Analysis:
-
Determine the retention time at the apex of the chromatographic peak for both the analyte (tR_Analyte) and the deuterated internal standard (tR_IS).[15]
-
Calculate the retention time difference: ΔtR = tR_Analyte - tR_IS .
-
Perform replicate injections (n=5 or more) to assess the reproducibility of the retention times and the ΔtR. Calculate the mean and relative standard deviation (%RSD). A low %RSD indicates a consistent shift.[1]
-
Visualizations
// Consistent Path consistent [label="Consistent Shift\n(Likely Isotope Effect)", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_matrix [label="Assess Differential\nMatrix Effects", shape=box]; acceptable [label="Is impact on\nquantification acceptable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2, height=1]; proceed [label="Proceed with Method", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize [label="Optimize Method to\nMinimize Shift", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Inconsistent Path inconsistent [label="Inconsistent/Drifting Shift\n(System/Method Issue)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_system [label="Check LC System\n(Leaks, Pump, Temp)"]; check_mobile [label="Check Mobile Phase\n(Prep, Degassing)"]; check_column [label="Check Column\n(Equilibration, Health)"]; resolve [label="Resolve System/Method\nIssue", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> is_consistent; is_consistent -> consistent [label="Yes"]; is_consistent -> inconsistent [label="No"];
consistent -> check_matrix; check_matrix -> acceptable; acceptable -> proceed [label="Yes"]; acceptable -> optimize [label="No"]; optimize -> check_matrix;
inconsistent -> check_system; inconsistent -> check_mobile; inconsistent -> check_column; {check_system, check_mobile, check_column} -> resolve [style=invis]; resolve -> start [style=dashed, label="Re-evaluate"];
// Invisible edges for layout edge[style=invis]; check_system -> check_mobile -> check_column; } endomd Caption: A troubleshooting workflow for diagnosing retention time shifts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. LC Troubleshooting—Retention Time Shift [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
Poor peak shape for 3-Nitrofluoranthene-D9 in chromatography
Topic: Poor Peak Shape for 3-Nitrofluoranthene-D9 Audience: Researchers, scientists, and drug development professionals.
This guide provides detailed troubleshooting for poor peak shape observed during the chromatographic analysis of this compound, a deuterated nitro-polycyclic aromatic hydrocarbon (nitro-PAH).
Section 1: Frequently Asked Questions (FAQs)
Q1: What constitutes "poor peak shape" in chromatography?
A1: In an ideal chromatogram, peaks are symmetrical and Gaussian. Poor peak shape typically manifests in two ways:
-
Peak Tailing: The latter half of the peak is drawn out, creating a "tail." This is the most common peak shape issue and can be caused by various chemical and physical factors within the chromatographic system.[1][2]
-
Peak Fronting: The first half of the peak is distorted, appearing as a "shark fin" or "sailboat." This is less common and is often related to sample overload or solvent incompatibility issues.[3][4]
Q2: Why is a symmetrical peak shape crucial for the analysis of this compound?
A2: A symmetrical peak is essential for accurate and reproducible quantification. Poor peak shape can lead to:
-
Inaccurate Integration: Automated integration software may struggle to correctly identify the start and end of a tailing or fronting peak, leading to errors in area calculation.
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to quantify individual analytes in a complex mixture.
-
Lower Sensitivity: As a peak broadens or tails, its height decreases, which can negatively impact the signal-to-noise ratio and raise the limit of detection.
Q3: What are the most common initial causes of poor peak shape for nitro-PAHs like this compound?
A3: For nitro-PAHs, initial troubleshooting should focus on:
-
Active Sites: The polar nitro group on the analyte can interact with active sites (e.g., exposed silanols) in the GC inlet liner, column, or HPLC column packing material, causing peak tailing.[1]
-
Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites and disrupt the chromatographic process.[2][5]
-
Sample Solvent Incompatibility (HPLC): If the sample is dissolved in a solvent significantly stronger than the mobile phase, peak distortion and fronting can occur.[3][6]
-
Improper Column Installation (GC): Incorrect column positioning in the inlet or detector can create dead volume or turbulence in the flow path, leading to indiscriminate peak tailing for all compounds.[7][8]
Section 2: General Troubleshooting Workflow
This workflow provides a high-level guide to diagnosing peak shape problems. Begin by identifying the nature of the issue (e.g., only the analyte peak is affected, or all peaks are distorted) and follow the logical path to the most likely cause.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 3. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. GC Troubleshooting—Tailing Peaks [restek.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimizing Mass Spectrometer Conditions for 3-Nitrofluoranthene-D9
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing mass spectrometer conditions for the analysis of 3-Nitrofluoranthene-D9.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical precursor and product ions for this compound?
When developing a Multiple Reaction Monitoring (MRM) method for this compound, the theoretical precursor ion will be its molecular ion. Given the molecular weight of 3-Nitrofluoranthene is approximately 247.25 g/mol , the deuterated analogue, this compound, will have a molecular weight of approximately 256.30 g/mol . The most common adduct in positive ionization mode is the protonated molecule [M+H]⁺.
For product ions, fragmentation of the nitro group is common. A typical fragmentation would be the loss of NO₂ (46 Da) or NO (30 Da). Therefore, potential product ions can be predicted.
Q2: I am observing a poor signal for my this compound standard. What are the possible causes and solutions?
Low signal intensity can stem from several factors. Systematically investigate the following:
-
Sample Preparation: Inefficient extraction or the presence of matrix interferences can suppress the signal. Consider optimizing your sample cleanup, for example, by using Solid Phase Extraction (SPE).
-
Ionization Source Parameters: Suboptimal source conditions will lead to poor ionization efficiency. Infuse a solution of this compound and adjust parameters such as ion source temperature, capillary voltage, and nebulizer gas flow to maximize the signal.
-
Mass Spectrometer Tuning: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.
-
Collision Energy: The collision energy (CE) is critical for achieving optimal fragmentation and signal intensity for your product ions. This parameter must be optimized for each specific transition.
Q3: My this compound standard and the non-deuterated analyte have different retention times. Is this normal?
Yes, this is a known phenomenon called the "deuterium isotope effect." Deuterated compounds can elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. While a small shift is normal, a significant separation can be problematic if it leads to differential matrix effects. If you suspect this is impacting your results, you may need to adjust your chromatographic method to achieve co-elution.
Q4: How do I optimize the collision energy for my MRM transitions?
Collision energy is a compound- and instrument-dependent parameter. The optimal CE is the value that produces the highest and most stable signal for a specific product ion. The general procedure involves:
-
Infuse a solution of this compound directly into the mass spectrometer.
-
Select the precursor ion (e.g., m/z 257.1 for [M+H]⁺).
-
Perform a product ion scan to identify the major fragment ions.
-
For each promising product ion, perform a collision energy ramp, where the signal intensity is monitored as the CE is varied over a range (e.g., 5-50 eV).
-
The CE value that yields the maximum intensity for the product ion should be selected for the MRM method.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Noise | Matrix interferences from the sample. | Incorporate a robust sample cleanup step such as Solid Phase Extraction (SPE) with silica (B1680970) or alumina (B75360) sorbents. For GC-MS, consider switching from full scan to Selected Ion Monitoring (SIM) or using a triple quadrupole instrument in MRM mode for enhanced selectivity.[1] |
| Low Signal Intensity / No Peak | Suboptimal ionization or fragmentation. | Infuse the standard and optimize ion source parameters (temperature, gas flows, capillary voltage). Perform a collision energy optimization for each MRM transition to maximize signal intensity.[2] Ensure the detector is functioning correctly and that the sample is reaching it.[3] |
| Retention Time Shift | Deuterium isotope effect. | This is expected. If the shift is large and causes issues with matrix effects, adjust the chromatographic gradient to achieve better co-elution with the non-deuterated analyte.[2] |
| Inconsistent Results | Variability in sample preparation or instrument performance. | Use a deuterated internal standard like this compound to compensate for these variations.[2] Regularly check for leaks in the system and ensure consistent instrument tuning and calibration.[3] |
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometer Parameters by Infusion
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in an appropriate solvent (e.g., acetonitrile (B52724) or methanol).
-
Direct Infusion Setup: Set up a syringe pump to directly infuse the standard solution into the mass spectrometer's ion source at a constant flow rate (e.g., 10 µL/min).
-
Optimize Ion Source Parameters:
-
While infusing the standard, acquire data in full scan mode.
-
Systematically adjust the ion source parameters (e.g., source temperature, desolvation gas flow, capillary voltage) to maximize the signal intensity of the precursor ion (m/z 257.1 for [M+H]⁺).
-
-
Determine Product Ions:
-
Switch to product ion scan mode, selecting the precursor ion (m/z 257.1).
-
Acquire spectra to identify the most abundant and stable product ions.
-
-
Optimize Collision Energy:
-
For each major product ion identified, create an experiment to ramp the collision energy (e.g., from 5 to 50 eV in 2 eV steps).
-
Monitor the signal intensity of the product ion at each collision energy.
-
Plot the intensity versus collision energy to determine the optimal value that gives the highest signal.
-
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)
-
Sample Pre-treatment: Acidify the aqueous sample with formic acid to a pH of approximately 6.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and the internal standard with 5 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables provide theoretical and empirically derived mass spectrometry parameters for 3-Nitrofluoranthene and its deuterated analog. Note: Optimal collision energies are instrument-dependent and should be determined experimentally using the protocol described above.
Table 1: Molecular Weights and Theoretical Precursor Ions
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Precursor Ion [M+H]⁺ (m/z) |
| 3-Nitrofluoranthene | C₁₆H₉NO₂ | 247.25 | 248.1 |
| This compound | C₁₆D₉NO₂ | 256.30 | 257.1 |
Table 2: Example MRM Transitions for 3-Nitrofluoranthene (GC-MS/MS)
These values are based on published data for the non-deuterated compound and serve as a starting point for method development.
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragmentation | Suggested Starting Collision Energy (eV) |
| 247 | 217 | [M-NO]⁺ | 20 - 30 |
| 247 | 201 | [M-NO₂]⁺ | 25 - 35 |
Table 3: Predicted MRM Transitions for this compound (LC-MS/MS)
These are predicted transitions and require experimental verification and optimization.
| Precursor Ion [M+H]⁺ (m/z) | Predicted Product Ion (m/z) | Putative Fragmentation | Recommended Collision Energy Range for Optimization (eV) |
| 257.1 | 227.1 | [M+H-NO]⁺ | 20 - 40 |
| 257.1 | 211.1 | [M+H-NO₂]⁺ | 25 - 45 |
Mandatory Visualizations
Caption: Workflow for optimizing mass spectrometer conditions.
Caption: Troubleshooting logic for low signal intensity.
References
Technical Support Center: Minimizing Ion Suppression for 3-Nitrofluoranthene-D9 Signal
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to ion suppression effects on the 3-Nitrofluoranthene-D9 (3-NFA-D9) signal in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound as an internal standard?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, 3-NFA-D9, due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[1][2] This phenomenon leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][3] Even with highly selective MS/MS methods, ion suppression can occur in the ion source before mass analysis.[1] It is a significant challenge because it can lead to an underestimation of the target analyte's concentration.[4]
Q2: I am using a deuterated internal standard (3-NFA-D9). Shouldn't that automatically correct for ion suppression?
A2: Ideally, yes. Deuterated internal standards are considered the "gold standard" for quantitative LC-MS/MS because they have nearly identical physicochemical properties to the analyte of interest.[1] The assumption is that the deuterated internal standard will co-elute with the analyte and experience the same degree of ion suppression.[1][5] By measuring the ratio of the analyte signal to the internal standard signal, variations due to ion suppression can be normalized.[1][4]
However, perfect correction is not always achieved.[2] Differential ion suppression can occur where the analyte and the deuterated internal standard are affected differently by the matrix.[2] This can happen if there is a slight chromatographic separation between the analyte and the internal standard, known as the deuterium (B1214612) isotope effect, causing them to encounter different matrix components as they elute.[2]
Q3: My 3-NFA-D9 signal is unexpectedly low or has disappeared entirely later in my analytical run. What could be the cause?
A3: A progressive decrease in the internal standard signal throughout a run can indicate a few issues. One common cause is the gradual buildup of matrix components on the analytical column or in the ion source.[1] This accumulation can lead to increasing ion suppression over the course of the run. Another possibility is that some internal standards may not ionize well or their peak area is significantly lower than expected, which can result in inaccurate concentration calculations.[6] It is also important to ensure the stability of the deuterated standard, as deuterium atoms in labile positions can exchange with hydrogen from the solvent or matrix, though this is less likely for 3-NFA-D9.[2]
Q4: What are the most effective sample preparation techniques to reduce matrix effects for 3-NFA-D9 analysis?
A4: The most effective sample preparation techniques are those that selectively isolate the analyte while removing a broad range of interfering matrix components.[7] In general, improving sample preparation is one of the most effective ways to circumvent ion suppression.[3][8] Here is a comparison of common techniques:
| Sample Preparation Technique | Effectiveness in Reducing Ion Suppression | Key Considerations |
| Solid-Phase Extraction (SPE) | High | Highly effective at removing a broad range of interferences. Method development can be time-consuming.[7][9] |
| Liquid-Liquid Extraction (LLE) | Medium to High | Generally provides cleaner extracts than protein precipitation. Can be difficult to automate and emulsions may form.[3][9] |
| Protein Precipitation (PPT) | Low to Medium | Simple and fast, but less effective at removing salts and phospholipids (B1166683) which are common sources of ion suppression.[3][9] |
| Dilute and Shoot | Low | Easiest method, but only reduces the concentration of matrix components, which may not be sufficient for trace analysis.[7][9] |
Troubleshooting Guides
Problem: Inconsistent or Inaccurate Quantitative Results
This is a common issue often pointing to differential matrix effects or a lack of co-elution between the analyte and 3-NFA-D9.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent quantitative results.
Detailed Steps:
-
Assess Co-elution: Carefully examine the chromatograms to ensure the analyte and 3-NFA-D9 peaks are perfectly co-eluting.[1] Even a slight separation can lead to differential ion suppression.[2]
-
Optimize Chromatography: If co-elution is not perfect, adjust the mobile phase composition, gradient profile, or column temperature.[1] The goal is to ensure both compounds experience the same matrix environment as they enter the ion source.[5]
-
Quantify Matrix Effects: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement.[1]
-
Improve Sample Preparation: If significant matrix effects are present, enhance your sample cleanup procedure. Solid-Phase Extraction (SPE) is often more effective at removing interfering components than simpler methods like protein precipitation.[3][7]
-
Use Matrix-Matched Calibrants: Preparing your calibration standards in the same matrix as your samples can help to compensate for matrix-induced changes in ionization efficiency.
Problem: Low or Decreasing 3-NFA-D9 Signal
A weak or diminishing signal can compromise the reliability of your internal standard.
Troubleshooting Steps:
-
Identify Suppression Zones: Conduct a post-column infusion experiment to identify regions in your chromatogram where ion suppression is occurring.[4][7]
-
Adjust Chromatography: If the 3-NFA-D9 peak elutes within a suppression zone, modify your chromatographic method to shift its retention time to a cleaner region of the chromatogram.[3]
-
Clean the Ion Source and Column: A gradual signal decline can be due to contamination. Regularly clean the mass spectrometer's ion source and implement a robust column wash step in your method.[1]
-
Consider Analyte-Metal Interactions: Some compounds can interact with metal surfaces in the HPLC system, leading to signal loss.[10] While less common for PAHs, if other troubleshooting fails, consider using a metal-free or PEEK-lined column.[10]
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
This experiment helps visualize at which retention times matrix components cause ion suppression.[4][7]
Experimental Workflow
Caption: Experimental setup for post-column infusion.
Methodology:
-
System Setup:
-
Prepare a standard solution of 3-NFA-D9 in a suitable solvent (e.g., 100 ng/mL in mobile phase).
-
Set up the LC-MS system with the analytical column.
-
Using a tee-piece, connect the outlet of the LC column to the mass spectrometer inlet and to a syringe pump.[4]
-
-
Equilibration:
-
Begin the LC flow with the initial mobile phase conditions.
-
Start the infusion of the 3-NFA-D9 solution from the syringe pump at a low flow rate (e.g., 10 µL/min).
-
Monitor the 3-NFA-D9 signal until a stable, continuous baseline is achieved.[7]
-
-
Injection and Data Acquisition:
-
Inject a blank matrix extract onto the LC column.
-
Run your standard chromatographic gradient.
-
-
Data Interpretation:
-
Examine the resulting chromatogram of the 3-NFA-D9 signal.
-
A stable, flat baseline indicates no ion suppression.
-
Any dip or decrease in the signal indicates a region of ion suppression caused by co-eluting matrix components.[1] An increase in the signal would indicate ion enhancement.
-
Compare the retention time of your analyte of interest with the identified suppression zones. If it elutes in a region of significant suppression, chromatographic optimization is necessary.
-
Protocol 2: Quantitative Assessment of Matrix Effects
This experiment quantifies the extent of ion suppression or enhancement.[1]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike 3-NFA-D9 into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample first, and then spike 3-NFA-D9 into the final extract.
-
Set C (Pre-Extraction Spike): Spike 3-NFA-D9 into the blank matrix before performing the extraction procedure.
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Data Interpretation:
| Calculation | Formula | Interpretation |
| Matrix Effect (ME %) | (Peak Area in Set B / Peak Area in Set A) * 100 | A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement.[11] |
| Recovery (RE %) | (Peak Area in Set C / Peak Area in Set B) * 100 | Measures the efficiency of the extraction process. |
| Process Efficiency (PE %) | (Peak Area in Set C / Peak Area in Set A) * 100 | Represents the overall efficiency of the method, including both extraction recovery and matrix effects.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Unlabeled Analyte Impurity in Deuterated Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and mitigating issues arising from unlabeled analyte impurity in deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: I am observing a signal for my analyte in my blank samples that are only spiked with the deuterated internal standard (D-IS). What is the likely cause?
A1: This is a common issue typically caused by the presence of the unlabeled analyte as an impurity in the deuterated internal standard.[1][2] During the synthesis of deuterated standards, achieving 100% isotopic enrichment is challenging, often leaving residual unlabeled analyte.[1] This impurity contributes to the analyte's signal, which can lead to a positive bias in your results, especially at the lower limit of quantification (LLOQ).[1][2]
Q2: How can I confirm that the signal in my blank is from an impure deuterated standard?
A2: To confirm the source of the interference, you can perform a simple experiment. Prepare a "blank" sample (matrix without the analyte) and spike it with your D-IS at the same concentration used in your analytical method.[1] Analyze this sample using your LC-MS/MS method. If you observe a peak at the retention time and m/z of your analyte, it confirms that the D-IS is contributing to the analyte signal.[1]
Q3: What are the acceptable purity levels for a deuterated internal standard?
A3: For reliable quantitative analysis, it is recommended that deuterated internal standards have a chemical purity of >99% and an isotopic enrichment of ≥98%.[1][3][4][5] Always check the Certificate of Analysis (CoA) provided by the supplier to verify the stated purity of your standard.[1]
Q4: My Certificate of Analysis indicates high isotopic purity, but I still see a significant signal in my blanks. What else could be causing this?
A4: Besides isotopic impurity from the synthesis, other possibilities include in-source fragmentation or deuterium-hydrogen exchange.[1][6] In-source fragmentation occurs when the deuterated standard loses a deuterium (B1214612) atom in the mass spectrometer's ion source, contributing to the analyte's signal.[1] Deuterium exchange can happen when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix, particularly if the deuterium atoms are in labile positions (e.g., on heteroatoms like oxygen or nitrogen).[4][6]
Q5: How can I correct my quantitative data for the contribution of the unlabeled analyte impurity?
A5: There are two common methods for data correction:
-
Direct Subtraction: Prepare and analyze several "zero samples" (blank matrix + D-IS). Calculate the average peak area of the analyte in these samples. Subtract this average blank contribution from the analyte peak area in all your calibrators, quality control samples, and unknown samples before calculating the analyte to D-IS peak area ratio.[1]
-
Calibration Curve Intercept: The presence of unlabeled analyte in the D-IS will result in a positive y-intercept in your calibration curve.[1] A weighted linear regression (e.g., 1/x² or 1/x) is often appropriate to accurately model this.[1]
Troubleshooting Guides
Issue 1: Presence of Analyte Signal in Blank Samples
-
Symptoms:
-
A peak is observed at the retention time and m/z of the analyte in blank samples containing only the deuterated internal standard.
-
Inaccurate and imprecise results, particularly at low concentrations.
-
Positive bias in the quantification of the analyte.[1]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for analyte signal in blank samples.
Issue 2: Poor Accuracy and Precision at the Lower Limit of Quantification (LLOQ)
-
Symptoms:
-
Poor accuracy and precision for quality control (QC) samples at the lower end of the calibration curve.
-
Overestimation of the analyte concentration, particularly at the LLOQ.[2]
-
-
Impact on Quantitative Accuracy:
The magnitude of the error introduced by an impure deuterated standard is directly proportional to the percentage of the unlabeled impurity and the concentration of the internal standard relative to the analyte.[2]
Isotopic Purity of D-IS Percentage of Unlabeled Impurity (d0) Potential Error in Measured LLOQ Concentration 99.9% 0.1% Minimal 99.0% 1.0% Significant Positive Bias 98.0% 2.0% High Positive Bias 95.0% 5.0% Unacceptable Overestimation This table illustrates the potential impact; actual error depends on the specific assay conditions.
Caption: Impact of unlabeled analyte impurity on quantitative accuracy.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of a Deuterated Internal Standard
-
Objective: To determine the percentage of unlabeled analyte present in the deuterated internal standard.
-
Methodology:
-
Prepare a High-Concentration Standard Solution: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration significantly higher than that used in the analytical method.[1]
-
Acquire Full Scan Mass Spectra: Infuse the D-IS solution directly into the mass spectrometer or analyze by LC-MS. Acquire full scan mass spectra over the relevant m/z range.
-
Identify Isotopologue Peaks: Identify the peak corresponding to the unlabeled analyte (M+0) and the peaks for the deuterated isotopologues.
-
Calculate Isotopic Purity: Calculate the isotopic purity by dividing the intensity of the desired deuterated peak by the sum of the intensities of all related isotopologue peaks. To determine the contribution to the analyte signal in your assay, prepare a "zero sample" (blank matrix + D-IS) and measure the response of the unlabeled analyte.[1]
-
Protocol 2: Correction of Quantitative Data
-
Objective: To correct the final quantitative data for the contribution of the unlabeled analyte from the D-IS.
-
Methodology:
-
Determine the Average Blank Response:
-
Data Correction:
-
Option A: Direct Subtraction: Subtract the average blank contribution from the analyte peak area in all calibrators, quality control samples, and unknown samples before calculating the analyte to D-IS peak area ratio.[1]
-
Option B: Calibration Curve Intercept: Utilize a regression model that accounts for a positive y-intercept resulting from the unlabeled analyte contribution. A weighted (1/x² or 1/x) linear regression is often suitable.[1]
-
-
References
Improving signal-to-noise for low concentration 3-nitrofluoranthene samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for low-concentration 3-nitrofluoranthene (B1196665) samples.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive analytical methods for detecting low concentrations of 3-nitrofluoranthene?
For detecting trace levels of 3-nitrofluoranthene and its metabolites, the most recommended methods are based on chromatography coupled with highly sensitive detectors.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method that is well-suited for complex matrices like biological samples.[1][2] It provides definitive identification and quantification based on the mass-to-charge ratio of the analyte and its fragments.[1]
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method can achieve high sensitivity, but it requires a post-column reduction step. 3-nitrofluoranthene is not naturally fluorescent, so the nitro group must be converted to a highly fluorescent amino group online before detection.[3][4] Optimizing the excitation and emission wavelengths for the resulting amino-derivative is critical for achieving the best sensitivity.[3][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, but it often requires a derivatization step to convert the hydroxyl groups of metabolites into more volatile silyl (B83357) ethers, adding complexity to the sample preparation.[6]
Q2: Why is my signal-to-noise ratio (S/N) poor for my 3-nitrofluoranthene samples?
A low signal-to-noise ratio can stem from several factors that either decrease the signal of your target analyte or increase the baseline noise. Common causes include:
-
Low Analyte Concentration: The concentration of 3-nitrofluoranthene in your sample may be near or below the limit of detection of your current method.
-
Matrix Interference: Components in the sample matrix (e.g., biological fluids, environmental samples) can co-elute with your analyte, suppressing its signal or contributing to high background noise.[1]
-
Suboptimal Instrument Settings: Incorrect detector settings (e.g., excitation/emission wavelengths for fluorescence, MRM transitions for MS/MS) can significantly reduce signal intensity.[5][7]
-
Inefficient Sample Preparation: Poor extraction and cleanup can lead to the loss of the analyte or the carryover of interfering substances.[8] Solid-phase extraction (SPE) is a critical step to clean up the sample and concentrate the analyte.[2][9]
-
Sample Degradation: 3-nitrofluoranthene, like other PAHs, can be susceptible to photodegradation. Storing samples and standards in amber vials at low temperatures is recommended.[10]
Q3: How can I effectively pre-concentrate my low-concentration samples?
Solid-Phase Extraction (SPE) is the most common and effective technique for concentrating nitro-PAHs from aqueous samples and removing interfering compounds.[8][9] The general workflow involves conditioning the SPE cartridge, loading the sample, washing away impurities, and finally eluting the analyte of interest with an organic solvent.[2][11] The choice of sorbent (e.g., C18) and elution solvent is critical for achieving high recovery rates.[11][12] For complex biological samples like urine, an enzymatic hydrolysis step is often required prior to SPE to deconjugate metabolites.[6][13]
Q4: What is post-column reduction and why is it necessary for HPLC-Fluorescence detection of 3-nitrofluoranthene?
Nitro-PAHs like 3-nitrofluoranthene are not naturally fluorescent.[3] To detect them using a highly sensitive fluorescence detector, they must be chemically converted into a fluorescent derivative. This is achieved through an online, post-column reduction where the column eluent is passed through a reduction column (e.g., packed with a platinum-rhodium catalyst) to convert the nitro (-NO₂) group into a highly fluorescent amino (-NH₂) group before it enters the detector.[3][4]
Troubleshooting Guides
This section provides step-by-step guidance for common issues encountered during the analysis of low-concentration 3-nitrofluoranthene samples.
Problem: Weak or Non-Existent Analyte Signal
A weak or absent signal is a common challenge when working with trace-level analytes. The following decision tree provides a logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting decision tree for a weak or absent signal.
Problem: High Background Noise
High background noise can obscure your analyte signal, leading to poor integration and inaccurate quantification.
Q: How can I reduce high background noise in my chromatogram?
-
A1: Check Your Solvents and Reagents. Use high-purity, HPLC or LC-MS grade solvents and freshly prepared mobile phases. Contaminants in your solvents or buffers can contribute significantly to baseline noise.
-
A2: Improve Sample Cleanup. Matrix effects are a primary cause of high background. Enhance your SPE protocol by adding an extra wash step or by testing a different sorbent type to more effectively remove interfering compounds.[2]
-
A3: Optimize Detector Settings. For fluorescence detection, ensure your chosen wavelengths are selective for your analyte and minimize the detection of co-eluting, naturally fluorescent compounds.[14] For mass spectrometry, ensure the instrument is properly calibrated and that you are using specific MRM transitions.
-
A4: Employ Software-Based Noise Reduction. After data acquisition, software tools can be used to reduce noise. Common methods include signal averaging (if multiple injections are performed) and digital smoothing filters like a moving average or Savitzky-Golay filter.[15][16]
-
A5: Ensure System Cleanliness. A contaminated flow path, column, or detector cell can leach contaminants and cause a high, noisy baseline. Flush the system thoroughly with appropriate cleaning solvents.
Quantitative Data Summary
The choice of analytical technique significantly impacts sensitivity and precision. The following tables provide a summary of typical performance data for relevant methods.
Table 1: Comparison of Analytical Method Performance for Nitro-PAH Metabolites [6]
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.1 - 1.0 pg/mL | 1 - 10 pg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 pg/mL | 5 - 50 pg/mL |
| Linearity (R²) | > 0.995 | > 0.99 |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 20% |
| Accuracy/Recovery (%) | 85 - 115% | 80 - 120% |
| (Note: Values are representative and may vary based on specific instrumentation and protocols.) |
Table 2: Example Solid-Phase Extraction (SPE) Recovery Rates for Nitro-PAHs [12]
| Sorbent | Elution Solvent | Recovery Rate (%) |
| C18 | Methylene (B1212753) Chloride | 76 - 97% |
| C18 | Acetonitrile (B52724) | (Lower recovery reported) |
| XAD-2 | Methylene Chloride | (Lower recovery reported) |
| (Note: Recovery can be highly dependent on the specific analyte and sample matrix.) |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 3-Nitrofluoranthene from Water Samples
This protocol is a generalized procedure based on established methods for extracting nitro-PAHs from aqueous matrices.[11][12]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load up to 500 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for 15-20 minutes.
-
Elution: Elute the trapped analytes with 10 mL of methylene chloride or acetonitrile into a collection tube.[11][12]
-
Concentration: Evaporate the eluate to a final volume of approximately 1 mL under a gentle stream of nitrogen. The sample is now ready for analysis.
Caption: General workflow for Solid-Phase Extraction (SPE).
Protocol 2: LC-MS/MS Analysis of 3-Nitrofluoranthene Metabolites in Urine
This protocol is adapted from established methods for analyzing nitro-PAH metabolites in biological fluids.[6][13]
-
Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard (e.g., ¹³C-labeled metabolite). Add a buffer to adjust the pH to ~5.0 and add β-glucuronidase/sulfatase enzyme solution. Incubate at 37°C for at least 4 hours (or overnight) to deconjugate the metabolites.[13]
-
Solid-Phase Extraction (SPE): Perform SPE on the hydrolyzed sample as described in Protocol 1.
-
Sample Reconstitution: After elution and evaporation, reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[13]
-
Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[6]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-product ion transitions for 3-nitrofluoranthene and its metabolites for quantification and confirmation.[13]
-
Caption: Simplified metabolic pathway of 3-nitrofluoranthene in biological systems.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. akjournals.com [akjournals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
How to correct for chromatographic isotope effects with D9 standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D9 and other deuterated internal standards in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is the chromatographic isotope effect (CIE) and why does it occur with D9 standards?
A1: The chromatographic isotope effect is a phenomenon where isotopically labeled compounds, such as those containing deuterium (B1214612) (D), exhibit different retention times compared to their non-labeled counterparts.[1][2] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[2] These subtle differences in physicochemical properties can alter the molecule's interaction with the chromatographic stationary phase, leading to a shift in retention time.[2]
Q2: My D9-labeled internal standard is eluting at a different retention time than my analyte. Is this normal?
A2: Yes, this is a known and expected phenomenon called the deuterium isotope effect.[2] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts because they can be slightly less retentive on the non-polar stationary phase.[2] The magnitude of this shift can depend on the number and location of the deuterium atoms, the molecular structure of the analyte, and the specific chromatographic conditions.[3]
Q3: Can the chromatographic separation of my analyte and D9 standard affect my quantitative results?
A3: Yes, significant chromatographic separation can compromise the accuracy of your quantification.[2] The primary purpose of a stable isotope-labeled internal standard (SIL-IS) is to co-elute with the analyte to compensate for variations during sample preparation and, crucially, matrix effects during ionization in the mass spectrometer. If the analyte and the D9 standard elute at different times, they may be exposed to different co-eluting matrix components, leading to varying degrees of ion suppression or enhancement (differential matrix effects).[4] This can result in an inconsistent analyte-to-internal standard peak area ratio and affect the accuracy of the method.[4]
Q4: How can I minimize the chromatographic isotope effect?
A4: The most effective approach is to optimize your chromatographic method to achieve co-elution or at least significant peak overlap.[2] Consider the following adjustments:
-
Modify the Mobile Phase Gradient: A steeper gradient can reduce the on-column time and provide less opportunity for the isotopologues to separate.
-
Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity.
-
Adjust the Temperature: Lowering the column temperature can sometimes reduce the separation.
-
Evaluate Different Columns: Experimenting with different column chemistries (e.g., C18, Phenyl-Hexyl) can help find a phase that minimizes the isotope effect.
Q5: Is it better to use 13C or 15N-labeled standards to avoid this issue?
A5: Yes, internal standards labeled with heavy isotopes like 13C or 15N are generally preferred to avoid the chromatographic isotope effect.[5] The physicochemical differences between these isotopes and their lighter counterparts are much smaller than those between hydrogen and deuterium, resulting in a negligible retention time shift.[5]
Troubleshooting Guide: Non-Co-elution of Analyte and D9 Standard
If you observe a separation between your analyte and D9 internal standard, follow this guide to assess the impact and determine the best course of action.
Step 1: Assess the Impact of Non-Co-elution
The primary concern with non-co-elution is the potential for differential matrix effects. It is crucial to determine if the observed separation is affecting the reliability of your results.
Experimental Protocol: Evaluation of Matrix Effects
Objective: To determine if the analyte and the D9 standard experience different matrix effects due to their chromatographic separation.
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare standards of the analyte and D9-IS in the final mobile phase solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. After the final extraction step, spike the analyte and D9-IS into the clean extracts to the same final concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and D9-IS into the blank matrix before performing the extraction procedure (this set is for determining extraction recovery).
-
-
Analysis: Analyze all three sets in a single LC-MS/MS run.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Calculate the MF for both the analyte and the D9-IS for each matrix source.
-
-
IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of D9-IS)
-
-
Evaluation: The coefficient of variation (%CV) of the IS-Normalized Matrix Factor across the different matrix lots should be ≤15%. If the %CV is greater than 15%, it indicates that the D9-IS is not adequately compensating for the variability in matrix effects, and a correction is necessary.[6]
Step 2: Correction Strategies When Co-elution is Not Achievable
If method optimization does not lead to co-elution and you've demonstrated that the separation is causing inconsistent results, you may need to apply a correction factor. The most robust way to do this is by determining the relative response factor (RRF) from the calibration curves.
Experimental Protocol: Determining the Relative Response Factor (RRF)
Objective: To calculate a correction factor that accounts for the differences in response between the analyte and the D9-IS when they are not co-eluting.
Methodology:
-
Prepare Calibration Standards: Prepare a series of calibration standards containing known concentrations of the analyte and a constant concentration of the D9-IS.
-
Generate Calibration Curves:
-
Inject the calibration standards and acquire the data.
-
Create two separate calibration curves:
-
Plot the peak area of the analyte versus the concentration of the analyte.
-
Plot the peak area of the D9-IS versus the concentration of the analyte (since the D9-IS concentration is constant, this will show any concentration-dependent effects on its response).
-
-
-
Determine the Slopes: Perform a linear regression for both calibration curves to determine their slopes.
-
Calculate the Relative Response Factor (RRF):
-
The RRF is the ratio of the slopes of the two calibration curves.[7]
-
RRF = (Slope of Analyte Calibration Curve) / (Slope of D9-IS Calibration Curve)
-
-
Apply the Correction: When quantifying unknown samples, the standard calculation is:
-
Concentration_Analyte = (Area_Analyte / Area_D9-IS) * (Concentration_D9-IS)
-
The corrected calculation is:
-
Corrected Concentration_Analyte = (Area_Analyte / Area_D9-IS) * (1 / RRF) * Concentration_D9-IS[3]
-
Data Presentation
The following table summarizes hypothetical data from an experiment to assess the impact of a 0.2-minute retention time shift between an analyte and its D9-IS on the matrix factor.
| Matrix Lot | Analyte RT (min) | D9-IS RT (min) | Analyte MF | D9-IS MF | IS-Normalized MF |
| 1 | 4.52 | 4.32 | 0.85 | 0.95 | 0.89 |
| 2 | 4.51 | 4.31 | 0.72 | 0.96 | 0.75 |
| 3 | 4.53 | 4.33 | 0.91 | 0.94 | 0.97 |
| 4 | 4.52 | 4.32 | 0.65 | 0.95 | 0.68 |
| 5 | 4.51 | 4.31 | 0.88 | 0.96 | 0.92 |
| 6 | 4.53 | 4.33 | 0.78 | 0.94 | 0.83 |
| Average | 0.84 | ||||
| %CV | 13.5% |
In this example, the %CV of the IS-Normalized Matrix Factor is 13.5%, which is within the acceptable limit of 15%. Therefore, despite the retention time shift, the D9-IS is adequately correcting for matrix effects in this case, and a further mathematical correction may not be necessary.
Visualizations
Caption: Troubleshooting workflow for non-co-eluting D9 internal standards.
Caption: Logical relationship for correcting chromatographic isotope effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Response Factors for Analytes Detected during Migration Studies, Strategy and Internal Standard Selection for Risk Minimization - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting integration parameters for shifted deuterated standard peaks
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with shifted deuterated standard peaks in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a different retention time than my analyte?
A1: This phenomenon is an expected behavior known as the "chromatographic isotope effect".[1][2][3] It arises from the subtle physicochemical differences between the carbon-hydrogen (C-H) and the slightly shorter and stronger carbon-deuterium (C-D) bonds.[1] In reversed-phase chromatography, deuterated compounds are often slightly less hydrophobic and may elute slightly earlier than their non-deuterated counterparts.[1][2][3] Conversely, in normal-phase chromatography, they might be retained longer. The magnitude of this shift is influenced by factors such as the number and location of deuterium (B1214612) atoms on the molecule.[3][4] While a small, consistent shift is normal, a significant or variable shift can indicate underlying issues with the analytical method or the LC system.[2][3]
Q2: Can the retention time shift between my analyte and deuterated standard affect my quantitative results?
A2: Yes, a significant retention time shift can compromise quantitative accuracy. Ideally, the deuterated internal standard should co-elute with the analyte to experience the same matrix effects (ion suppression or enhancement), ensuring accurate correction.[3] If there is a retention time difference, the analyte and the internal standard may be affected differently by co-eluting matrix components, leading to "differential matrix effects" and potentially inaccurate results.[3][5]
Q3: My retention times for both the analyte and the deuterated standard are drifting over a sequence of injections. What could be the cause?
A3: Consistent retention time drift is often related to the liquid chromatography (LC) system or the mobile phase.[2] Potential causes include:
-
Mobile Phase Composition Changes: Evaporation of a volatile solvent from the mobile phase mixture can alter its composition over time.[2]
-
Column Equilibration: Inadequate column equilibration can lead to drifting retention times at the beginning of a run.
-
Column Temperature Fluctuations: Variations in the column temperature can significantly affect retention times.[6]
-
Pump Performance: Issues with the pump, such as leaks or malfunctioning seals, can lead to an unstable flow rate.[7]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention behavior.[6]
Q4: How do I adjust my integration parameters to account for a shifted deuterated standard peak?
A4: The primary adjustment is to ensure your integration window is wide enough to encompass the retention times of both the analyte and the deuterated standard.[2] If the peaks are partially overlapping (i.e., shoulder peaks), you may need to adjust the integration algorithm. For instance, in some software, you might switch from a "drop-line" to a "skim" integration for the smaller peak.[8] It is crucial to be consistent with the integration method across all samples, standards, and quality controls.[9] For specific software like MassLynx, you may need to manually define the integration region for each peak.[10][11]
Troubleshooting Guides
Guide 1: Addressing Consistent Retention Time Shifts
If you observe a consistent and predictable shift between your analyte and deuterated standard, it is likely due to the chromatographic isotope effect. Here’s how to manage it:
Step 1: Assess the Impact Visually inspect the chromatograms to determine the degree of separation.[4] If the peaks are baseline-resolved or have minimal overlap, and the response is consistent, you may only need to adjust the integration windows.
Step 2: Adjust Integration Windows Ensure the integration window for each peak is set appropriately to capture the entire peak area.
Experimental Protocols
Protocol 1: Systematic Adjustment of Integration Parameters for Shifted Peaks
Objective: To ensure accurate and consistent integration of an analyte and its retention-time-shifted deuterated internal standard.
Methodology:
-
Initial Assessment: Overlay the chromatograms of a representative standard, a blank sample, and a real sample to visually assess the retention time shift and peak shapes.[4]
-
Define Integration Windows:
-
For each peak (analyte and internal standard), set an initial integration window that starts at the beginning of the peak and ends after the peak has fully returned to the baseline.
-
Ensure the windows are wide enough to accommodate minor retention time drift between injections.[2]
-
-
Address Peak Overlap:
-
Baseline Resolved or Minor Overlap: If the peaks are well-separated, a standard base-to-base integration is appropriate.[9]
-
Significant Overlap (Shoulder Peaks):
-
-
Consistency Check: Apply the chosen integration method consistently across all calibrators, quality control samples, and unknown samples.[9]
-
Manual Review: Manually review the integration of a subset of samples to ensure the software is performing as expected. Pay close attention to samples with low concentrations or complex matrices.
Data Presentation
Table 1: Troubleshooting Common Retention Time Shift Scenarios
| Scenario | Potential Cause(s) | Recommended Action(s) |
| Consistent, small shift in deuterated standard | Chromatographic isotope effect[1][7] | Widen integration windows; if problematic, consider method modifications (e.g., adjust mobile phase, column temperature)[2] |
| Random, unpredictable shifts | System instability (e.g., pump issues, leaks, temperature fluctuations)[2][6] | Perform system checks: leak test, verify pump pressure, ensure stable column temperature[2] |
| Gradual drift in one direction | Mobile phase composition change, column aging, insufficient equilibration[2][6] | Prepare fresh mobile phase, re-equilibrate column, assess column health[2] |
| Shift with co-eluting interference | Differential matrix effects[3][5] | Optimize chromatographic selectivity to separate interference; employ a shallower gradient[12] |
Mandatory Visualizations
Diagrams
Caption: Troubleshooting workflow for retention time shifts.
Caption: Logical workflow for adjusting peak integration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uhplcs.com [uhplcs.com]
- 7. benchchem.com [benchchem.com]
- 8. Peak Integration Errors: Common Issues and How to Fix Them | Separation Science [sepscience.com]
- 9. Good Integration | SCION Instruments [scioninstruments.com]
- 10. support.waters.com [support.waters.com]
- 11. support.waters.com [support.waters.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Analytical method validation for 3-nitrofluoranthene quantification
A Comparative Guide to Analytical Method Validation for 3-Nitrofluoranthene (B1196665) Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), the accurate and precise quantification of 3-nitrofluoranthene is of significant interest due to its potential mutagenic properties. This guide provides a comparative overview of common analytical methodologies for the quantification of 3-nitrofluoranthene, with a focus on method validation parameters. The primary techniques discussed are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following tables summarize typical performance data for the quantification of 3-nitrofluoranthene and its closely related metabolites, which can serve as a benchmark for method validation.
Table 1: Comparison of Typical Method Validation Parameters
| Analysis Parameter | HPLC-FLD | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.06 - 1.25 µg/L | 1 - 10 pg/mL | 0.1 - 1.0 pg/mL |
| Limit of Quantification (LOQ) | 16 - 60 ng/kg (in soil)[1] | 5 - 50 pg/mL | 0.5 - 5.0 pg/mL |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.995 |
| Intra-day Precision (%RSD) | < 15% | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 20% | < 20% | < 15% |
| Accuracy/Recovery (%) | 76 - 106% | 80 - 120% | 85 - 115% |
Table 2: Analyte Suitability and Method Characteristics
| Feature | HPLC-FLD | GC-MS | LC-MS/MS |
| Principle | Separates compounds in the liquid phase with detection based on fluorescence. | Separates volatile and thermally stable compounds in the gas phase with mass-based detection.[2] | Separates compounds in the liquid phase with highly selective and sensitive mass-based detection.[2][3] |
| Analyte Suitability | Suitable for fluorescent compounds. | Ideal for volatile and thermally stable compounds; may require derivatization for polar analytes.[2] | Suitable for a wide range of compounds, including non-volatile and thermally labile analytes.[2] |
| Selectivity | Moderate to high, dependent on the fluorescence properties of the analyte and matrix. | High, especially with tandem MS (MS/MS) to reduce matrix effects.[2] | Very high, particularly with tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS).[2][4] |
| Sample Preparation | Often requires cleanup to remove interfering fluorescent compounds. | May require derivatization to increase volatility.[2][5] | Often requires less extensive sample preparation than GC-MS.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of 3-nitrofluoranthene and its metabolites in biological and environmental matrices.
LC-MS/MS Protocol for 3-Nitrofluoranthene Metabolite Analysis in Urine
This method is highly sensitive and specific, making it suitable for biomarker studies.[4]
a) Sample Preparation (Human Urine)
-
Enzymatic Hydrolysis : To 1 mL of urine, add 10 µL of an internal standard solution (e.g., ¹³C-labeled 3-nitrofluoranthene metabolite), followed by 500 units of β-glucuronidase/sulfatase. Incubate at 37°C for 4 hours to deconjugate metabolites.[5]
-
Solid-Phase Extraction (SPE) :
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.[5]
-
Load the hydrolyzed urine sample onto the cartridge.[5]
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.[4]
-
Elute the analyte with 3 mL of methanol.[4]
-
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[4][5]
b) LC-MS/MS Conditions
-
Chromatographic Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[4][5]
-
Mobile Phase : Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile (B52724).[4][5]
-
Flow Rate : 0.3 mL/min.[5]
-
Injection Volume : 5 µL.[5]
-
Ionization Mode : Electrospray Ionization (ESI) in negative ion mode.[5]
-
Mass Spectrometry : Multiple Reaction Monitoring (MRM) with precursor and product ions specific for 3-nitrofluoranthene and its internal standard.[4][5]
GC-MS Protocol for 3-Nitrofluoranthene Analysis
This protocol is suitable for the analysis of the parent compound, 3-nitrofluoranthene, in environmental samples. For hydroxylated metabolites, a derivatization step is necessary.
a) Sample Preparation
-
Extraction : Perform extraction from the sample matrix (e.g., soil, air particulates) using a suitable solvent such as dichloromethane (B109758) via sonication or Soxhlet extraction.[1][6]
-
Cleanup : Sample extracts may require cleanup using solid-phase extraction to remove interferences.[7]
-
(For metabolites) Derivatization : Evaporate the eluate to dryness. Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine. Incubate at 70°C for 1 hour to convert the hydroxyl group to a more volatile silyl (B83357) ether.[5]
b) GC-MS Conditions
-
GC Column : Fused silica (B1680970) capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.[5]
-
Temperature Program : Start at 100°C, hold for 1 min, ramp to 300°C at 15°C/min, and hold for 5 min.[5]
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[5]
-
Mass Spectrometry : Selected Ion Monitoring (SIM) of characteristic ions for 3-nitrofluoranthene or its derivatized metabolite.[5] For enhanced selectivity in complex matrices, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument is recommended.[8]
HPLC-FLD Protocol for 3-Nitrofluoranthene Analysis
This method is a cost-effective alternative to mass spectrometry-based methods, provided the analyte exhibits native fluorescence.
a) Sample Preparation
Sample preparation, including extraction and cleanup, is similar to the LC-MS/MS method to ensure the removal of interfering compounds.
b) HPLC-FLD Conditions
-
Chromatographic System : A high-performance liquid chromatography system.[4]
-
Column : A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[4]
-
Mobile Phase : An isocratic or gradient elution with a mixture of acetonitrile and water.[4]
-
Fluorescence Detector : Set to an appropriate excitation and emission wavelength for 3-nitrofluoranthene.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Experimental workflow for the LC-MS/MS analysis of 3-nitrofluoranthene metabolites in urine.
References
The Analytical Edge: Evaluating 3-Nitrofluoranthene-D9 as an Internal Standard in Quantitative Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. In the analysis of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), a class of environmental contaminants and potential carcinogens, the use of isotopically labeled internal standards is a critical component of robust analytical methodology. This guide provides a comprehensive overview of the expected accuracy and precision of 3-Nitrofluoranthene-D9 when used as an internal standard, drawing comparisons with other deuterated analogues and presenting supporting data from studies on similar compounds.
The gold standard for achieving accurate quantification in mass spectrometry-based methods is the use of stable isotope-labeled internal standards through a technique known as isotope dilution mass spectrometry (IDMS). In this approach, a known quantity of an isotopically enriched version of the target analyte, such as this compound, is added to the sample at the beginning of the analytical workflow. This standard, being chemically identical to the native analyte, experiences the same variations and losses during sample extraction, cleanup, and instrumental analysis. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, precise and accurate quantification can be achieved, as this ratio remains constant irrespective of sample loss or variations in instrument response.
While specific, publicly available head-to-head comparative studies detailing the performance of this compound against other internal standards are limited, we can infer its expected performance based on the well-documented use of other deuterated PAHs and nitro-PAH metabolites in similar analytical applications. These studies consistently demonstrate the value of using deuterated internal standards to improve data quality.
Performance Comparison: Expected Accuracy and Precision
The following tables summarize typical performance data for analytical methods employing deuterated internal standards for the quantification of nitro-PAHs and related compounds. The values presented are representative of what can be expected when using this compound under optimized analytical conditions and should be considered as a benchmark for method validation.
Table 1: Typical Method Validation Parameters for Nitro-PAH Analysis using a Deuterated Internal Standard
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.1 - 1.0 pg/mL | 1 - 10 pg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 pg/mL | 5 - 50 pg/mL |
| Linearity (R²) | > 0.995 | > 0.99 |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 20% |
| Accuracy/Recovery (%) | 85 - 115% | 80 - 120% |
This data is illustrative and based on typical performance for the analysis of nitro-PAH metabolites using isotopically labeled internal standards. Actual performance may vary based on the specific analyte, matrix, instrumentation, and experimental protocol.
Table 2: Illustrative Performance Data from Hypothetical Inter-laboratory Analysis for a Nitro-PAH Analyte
| Laboratory | Method | Sample Matrix | Mean Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Lab A | LC-MS/MS | Human Urine | 4.85 | 97.0 | 5.2 |
| Lab B | GC-MS | Wastewater | 4.65 | 93.0 | 8.5 |
| Lab C | LC-MS/MS | Plasma | 5.10 | 102.0 | 4.8 |
| Lab D | GC-MS | Soil Extract | 4.50 | 90.0 | 10.2 |
This table presents hypothetical data to illustrate the expected consistency and reliability of results when a suitable deuterated internal standard like this compound is employed across different laboratories and matrices.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are generalized protocols for the analysis of nitro-PAHs using a deuterated internal standard like this compound with both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Protocol for Nitro-PAH Analysis
-
Sample Preparation and Extraction:
-
Homogenize the sample (e.g., soil, sediment, particulate matter).
-
Spike the sample with a known amount of this compound solution.
-
Perform extraction using an appropriate technique such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction with a suitable solvent (e.g., dichloromethane, acetone/hexane mixture).
-
-
Extract Cleanup:
-
The crude extract is often passed through a silica (B1680970) gel or alumina (B75360) column to remove interfering compounds.
-
The fraction containing the nitro-PAHs is collected.
-
-
Concentration and Derivatization (if necessary):
-
The cleaned extract is concentrated under a gentle stream of nitrogen.
-
For certain nitro-PAHs, derivatization to a more volatile form may be required to improve chromatographic performance.
-
-
GC-MS Analysis:
-
GC Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysysiloxane) is typically used.
-
Injection: Splitless injection is commonly employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the nitro-PAHs based on their boiling points.
-
Ionization: Electron Ionization (EI) is standard.
-
Mass Spectrometry: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring the characteristic ions of the target analytes and this compound.
-
LC-MS/MS Protocol for Nitro-PAH Analysis
-
Sample Preparation and Extraction (for biological fluids):
-
Spike the sample (e.g., urine, plasma) with a known amount of this compound solution.
-
For conjugated metabolites, perform enzymatic hydrolysis (e.g., using β-glucuronidase/sulfatase) to release the free analytes.
-
Perform Solid-Phase Extraction (SPE) using a C18 or similar cartridge to extract the analytes and remove interferences.
-
-
Elution and Concentration:
-
Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., methanol, acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile (B52724) or methanol, often with a modifier like formic acid, is employed.
-
Ionization: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte, is typical.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the target analytes and this compound.
-
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying logic of using an internal standard, the following diagrams are provided.
Caption: Experimental workflow for nitro-PAH analysis.
A Head-to-Head Battle: 3-Nitrofluoranthene-D9 vs. 13C-Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the choice of an appropriate internal standard is a pivotal decision that directly influences data accuracy and reliability. In the landscape of mass spectrometry, stable isotope-labeled (SIL) internal standards are the undisputed gold standard. However, a critical choice exists within this category: deuterated (²H or D) versus carbon-13 (¹³C) labeled standards. This guide provides an objective, data-driven comparison of 3-Nitrofluoranthene-D9 against ¹³C-labeled internal standards, offering insights into their performance for the precise quantification of 3-nitrofluoranthene (B1196665) and other nitro-polycyclic aromatic hydrocarbons (nitro-PAHs).
The ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process—from sample preparation and chromatography to ionization in the mass spectrometer. This mirroring ensures accurate correction for any variability that may occur. While both deuterated and ¹³C-labeled compounds are designed for this purpose, subtle yet significant differences in their physicochemical properties can lead to disparate outcomes, particularly in complex biological and environmental matrices.
Key Performance Differences: A Data-Driven Comparison
A key study by Itoh et al. (2007) examining the behavior of ¹³C-labeled and deuterium-labeled PAHs in sediment samples found that the concentrations determined using deuterated standards were significantly lower (by 1.9-4.3%) than those determined with ¹³C-labeled standards[1]. The researchers attributed this discrepancy to the higher stability of the deuterated PAHs during the pressurized liquid extraction process, leading to a differential recovery compared to the native analyte and the ¹³C-labeled standard[1].
| Performance Metric | This compound (Deuterated) | ¹³C-Labeled 3-Nitrofluoranthene | Key Scientific Principles & Findings |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting earlier than the native analyte in reversed-phase chromatography. | Co-elutes perfectly with the unlabeled analyte. | The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can alter the molecule's interaction with the stationary phase, a phenomenon known as the "isotope effect". ¹³C-labeling results in a compound that is chemically identical to the unlabeled analyte, ensuring identical chromatographic behavior.[2] |
| Isotopic Stability | Deuterium atoms, particularly if not on aromatic carbons, can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent. | The ¹³C label is incorporated into the carbon skeleton of the molecule, making it exceptionally stable and not prone to exchange under typical analytical conditions.[3] | The stability of the ¹³C label ensures the integrity of the internal standard throughout the analytical process, preventing the introduction of analytical bias.[4] |
| Matrix Effect Compensation | The potential chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification. | Due to perfect co-elution, it experiences the exact same matrix effects as the analyte at the same point in time, providing superior correction.[2] | An ideal internal standard should experience the same matrix effects as the analyte for accurate correction. The co-elution of ¹³C-labeled standards makes them more effective at compensating for these effects, leading to improved accuracy and precision.[2] |
| Accuracy & Recovery | Can lead to biased results, with studies on PAHs showing observed concentrations being 1.9-4.3% lower than those determined with ¹³C-PAHs.[1] | Generally provides more accurate results with recovery values that more closely reflect the true recovery of the native analyte. | ¹³C-labeled standards more accurately compensate for analyte loss during extraction and analysis due to their near-identical chemical and physical properties to the native analyte.[1][3] |
Experimental Protocols
To rigorously evaluate the performance of internal standards, a well-designed experimental protocol is essential. The following outlines a general methodology for the comparative analysis of 3-nitrofluoranthene using both this compound and a ¹³C-labeled internal standard in a complex matrix (e.g., sediment or biological tissue) by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Sample Preparation and Extraction
-
Sample Homogenization: The solid sample (e.g., 1-5 g of dried sediment) is thoroughly homogenized to ensure uniformity.
-
Spiking with Internal Standards: A known and equal amount of both this compound and ¹³C-labeled 3-nitrofluoranthene internal standard solution is spiked into each sample prior to extraction.
-
Extraction: Pressurized Liquid Extraction (PLE) or Soxhlet extraction is performed using a suitable solvent system (e.g., dichloromethane (B109758) or a hexane (B92381)/acetone mixture).
-
Cleanup: The extract is concentrated and subjected to a cleanup step to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges.
-
Solvent Exchange and Final Volume Adjustment: The cleaned extract is evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a known final volume of a solvent suitable for GC-MS/MS analysis (e.g., hexane or toluene).
Instrumental Analysis (GC-MS/MS)
-
Gas Chromatograph (GC):
-
Injector: Splitless injection mode is used to maximize the transfer of analytes to the column.
-
Column: A capillary column suitable for PAH analysis (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column) is employed.
-
Oven Temperature Program: A temperature gradient is optimized to achieve baseline separation of 3-nitrofluoranthene from other isomers and matrix components.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the native 3-nitrofluoranthene, this compound, and the ¹³C-labeled 3-nitrofluoranthene.
-
Data Analysis
The concentration of 3-nitrofluoranthene is calculated using the isotope dilution method. The ratio of the peak area of the native analyte to the peak area of each internal standard is determined. This ratio is then used to calculate the concentration of the native analyte based on the known amount of the internal standard added to the sample. The results obtained using this compound and the ¹³C-labeled internal standard are then compared to assess accuracy and precision.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the logical basis for choosing an internal standard, the following diagrams are provided.
Figure 1: Isotope Dilution Mass Spectrometry Workflow
Figure 2: Rationale for ¹³C-Labeled Standard Superiority
Conclusion
While this compound can provide acceptable results in many applications, ¹³C-labeled internal standards offer a scientifically superior approach for achieving the highest levels of accuracy and precision in quantitative analysis. The perfect co-elution and greater isotopic stability of ¹³C-labeled standards ensure the most effective compensation for matrix effects and procedural losses, leading to more reliable and defensible data. For researchers, scientists, and drug development professionals where data quality is paramount, the investment in ¹³C-labeled internal standards is a scientifically sound decision.
References
- 1. Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
A Guide to Inter-laboratory Comparison of 3-Nitrofluoranthene Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for 3-nitrofluoranthene (B1196665) and its metabolites, designed to assist laboratories in establishing and validating their analytical protocols. While a formal inter-laboratory comparison study for 3-nitrofluoranthene has not been identified in publicly available literature, this document synthesizes expected performance characteristics of common analytical methods.[1] The data presented is illustrative and serves as a benchmark for intra- and inter-laboratory method validation.
Data Presentation
The following tables summarize typical performance data for two common analytical techniques used for the quantification of nitro-PAH metabolites: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The values are representative and may vary based on instrumentation, matrix, and specific protocol modifications.[1]
Table 1: Comparison of Typical Method Validation Parameters for 3-Nitrofluoranthen-9-ol Analysis [1]
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.1 - 1.0 pg/mL | 1 - 10 pg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 pg/mL | 5 - 50 pg/mL |
| Linearity (R²) | > 0.995 | > 0.99 |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 20% |
| Accuracy/Recovery (%) | 85 - 115% | 80 - 120% |
Table 2: Illustrative Performance Data from a Hypothetical Inter-laboratory Analysis of 3-Nitrofluoranthen-8-ol [2]
| Laboratory | Method | Sample Matrix | Mean Concentration (ng/mL) | Standard Deviation |
| Lab A | LC-MS/MS | Human Urine | 4.8 | 0.3 |
| Lab B | HPLC-Fluorescence | Human Urine | 5.2 | 0.6 |
| Lab C | GC-MS | Human Urine | 4.5 | 0.7 |
| Lab D | LC-MS/MS | Human Urine | 4.9 | 0.4 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and should be optimized for specific laboratory conditions and sample matrices.[1]
1. LC-MS/MS Protocol for 3-Nitrofluoranthen-9-ol Analysis in Human Urine [1]
-
Sample Preparation:
-
Enzymatic Hydrolysis: To 1 mL of urine, add 10 µL of an internal standard solution (e.g., ¹³C-labeled 3-Nitrofluoranthen-9-ol) and 500 units of β-glucuronidase/sulfatase.[1] Incubate at 37°C for 4 hours to deconjugate metabolites.[1]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (100 mg) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.[1]
-
Load the hydrolyzed urine sample onto the cartridge.[1]
-
Wash the cartridge with 3 mL of 5% methanol in water.[1]
-
Elute the analyte with 3 mL of methanol.[1]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.[1]
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile (B52724).[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) with precursor and product ions specific for 3-Nitrofluoranthen-9-ol and its internal standard.[1]
-
2. GC-MS Protocol for 3-Nitrofluoranthen-9-ol Analysis [1]
-
Sample Preparation:
-
Extraction: Perform enzymatic hydrolysis and SPE as described for the LC-MS/MS protocol.[1]
-
Derivatization:
-
Evaporate the eluate to dryness.[1]
-
Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.[1]
-
Incubate at 70°C for 1 hour to convert the hydroxyl group to a more volatile silyl (B83357) ether.[1]
-
-
-
GC-MS Conditions:
-
Chromatographic Column: A suitable capillary column for PAH analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Temperature Program: Start at 100°C, hold for 1 min, ramp to 300°C at 15°C/min, and hold for 5 min.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Spectrometry: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 3-Nitrofluoranthen-9-ol.[1]
-
3. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is a more traditional approach for the analysis of PAH metabolites and involves the reduction of 3-nitrofluoranthene to the highly fluorescent 3-aminofluoranthene.[3]
-
Sample Preparation:
-
Extraction: Extract the sample from the matrix (e.g., air filters, soil) using a suitable solvent like dichloromethane (B109758) or toluene.[3]
-
Cleanup: Clean the extract using a silica (B1680970) gel column.[3]
-
Reduction: Reduce the nitro group of 3-nitrofluoranthene to an amino group using a reducing agent (e.g., sodium borohydride (B1222165) catalyzed by a palladium catalyst).[3]
-
-
HPLC Conditions:
Mandatory Visualization
The following diagram illustrates a generalized workflow for an inter-laboratory comparison study.
References
Determining the Limit of Detection for 3-Nitrofluoranthene: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a reliable limit of detection (LOD) is a critical step in the analysis of 3-nitrofluoranthene (B1196665), a mutagenic and carcinogenic nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in environmental samples.[1][2] This guide provides a comparative overview of analytical methodologies for determining the LOD of 3-nitrofluoranthene, supported by experimental data and detailed protocols.
The accurate quantification of 3-nitrofluoranthene and its metabolites, such as 3-nitrofluoranthen-8-ol (B47144) and 3-nitrofluoranthen-9-ol, is essential for toxicological studies, environmental monitoring, and risk assessment.[1][3] The choice of analytical method significantly impacts the achievable LOD. The most common techniques employed are High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detectors, and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5]
Comparison of Analytical Methods and their Limits of Detection
The selection of an analytical technique for 3-nitrofluoranthene analysis is often a trade-off between sensitivity, selectivity, and accessibility. The following table summarizes the performance of common methods.
| Analytical Method | Typical Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix |
| HPLC with Fluorescence Detection | Quantification limits of 16 to 60 ng/kg for 3-nitrofluoranthene[6] | - | Soil[6] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 0.1 - 1.0 pg/mL (for related nitro-PAH metabolites)[3] | 0.5 - 5.0 pg/mL (for related nitro-PAH metabolites)[3] | Biological Matrices (e.g., Urine)[3][4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 1 - 10 pg/mL (for related nitro-PAH metabolites)[3] | 5 - 50 pg/mL (for related nitro-PAH metabolites)[3] | Biological Matrices, Environmental Samples[3] |
| Single-Drop Microextraction with GC-ECD | 0.01 - 0.09 µg/L (for various nitro compounds)[7] | - | Water[7] |
It is important to note that for HPLC with fluorescence detection, a reduction step is often necessary to convert the non-fluorescent 3-nitrofluoranthene to the highly fluorescent 3-aminofluoranthene.[8][9]
Experimental Protocol for Determining Limit of Detection
The determination of the LOD is a crucial aspect of method validation.[10] A common approach is based on the signal-to-noise ratio.[11][12] The following is a generalized protocol that can be adapted for various analytical methods.
1. Preparation of Blank Samples and Spiked Samples:
-
Analyze a sufficient number of blank samples (at least 10) of the matrix of interest (e.g., soil, water, urine) to determine the background noise.[13]
-
Prepare a series of calibration standards of 3-nitrofluoranthene in a pure solvent.
-
Prepare spiked blank matrix samples at concentrations near the expected LOD.
2. Instrumental Analysis:
-
Analyze the blank and spiked samples using the chosen analytical method (e.g., HPLC-fluorescence, LC-MS/MS, or GC-MS).
-
For chromatographic methods, obtain the chromatograms and measure the signal height of the analyte peak and the noise level of the baseline near the analyte's retention time.
3. Calculation of LOD:
-
Signal-to-Noise Ratio Method: The LOD is typically defined as the concentration at which the signal-to-noise ratio is 3:1.[11][12][13] The Limit of Quantification (LOQ) is often determined as the concentration yielding a signal-to-noise ratio of 10:1.[11][13]
-
Standard Deviation of the Blank Method:
4. Validation:
-
To confirm the calculated LOD, analyze a number of samples spiked at this concentration to ensure that the analyte is reliably detected.
Workflow for LOD Determination
The following diagram illustrates the general workflow for determining the limit of detection of an analytical method for 3-nitrofluoranthene.
Caption: General workflow for determining the Limit of Detection (LOD).
Sample Preparation for 3-Nitrofluoranthene Analysis
Effective sample preparation is crucial for achieving low detection limits. The specific protocol will depend on the sample matrix.
-
Air Samples: Particulate matter is collected on filters, which are then extracted with solvents like dichloromethane (B109758) or toluene.[8]
-
Soil and Sediment: Samples are typically dried, sieved, and extracted using techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction with solvents like dichloromethane or acetone/hexane mixtures.[8]
-
Water Samples: Extraction can be performed using liquid-liquid extraction with a solvent like dichloromethane or by solid-phase extraction (SPE).[8]
-
Biological Matrices (e.g., Urine): For metabolites like 3-nitrofluoranthen-8-ol, an enzymatic hydrolysis step is often required to deconjugate the metabolites before extraction.[4][14] This is typically followed by solid-phase extraction (SPE) for cleanup and concentration.[1][4][14]
In many cases, a cleanup step using column chromatography (e.g., with silica (B1680970) gel or alumina) is necessary to remove interfering compounds from the sample extract before instrumental analysis.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Establishing Linearity and Range for 3-Nitrofluoranthene Assays: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the toxicological assessment and metabolic studies of environmental pollutants, the accurate quantification of 3-nitrofluoranthene (B1196665) is paramount. A critical aspect of assay validation is the establishment of linearity and the analytical range, which ensures that the measured response is directly proportional to the concentration of the analyte within a defined scope. This guide provides a comparative overview of common and emerging analytical methods for 3-nitrofluoranthene quantification, with a focus on their performance in establishing linearity and range.
Quantitative Performance Comparison
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes the typical performance characteristics of three distinct analytical approaches for the quantification of 3-nitrofluoranthene.
| Parameter | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Gas Chromatography-Mass Spectrometry (GC-MS) | Immunosensors / Electrochemical Sensors |
| Linearity (R²) | > 0.99 | > 0.99 | ≥ 0.99 |
| Linear Range | 2.5 - 50 ng/mL (extendable to 500 ng/mL)[1] | 1 - 1000 pg/µL[2] | 10 - 1000 ng/mL (analyte-dependent) |
| Limit of Detection (LOD) | ~0.02 ng/mL | ~0.04 pg/µL | ~0.15 ng/mL (analyte-dependent)[3] |
| Limit of Quantification (LOQ) | ~0.06 ng/mL | ~0.12 pg/µL | ~10 ng/mL (analyte-dependent)[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are the protocols for the key analytical techniques discussed.
1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is a robust and widely used technique for the quantification of polycyclic aromatic hydrocarbons (PAHs) and their derivatives.
-
Sample Preparation (from a biological matrix):
-
Enzymatic Hydrolysis: For conjugated metabolites, incubate the sample (e.g., 1 mL of urine) with β-glucuronidase/arylsulfatase at 37°C to release the parent compound.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol (B129727) and water. Load the hydrolyzed sample, wash with a low-percentage methanol solution to remove interferences, and elute the 3-nitrofluoranthene with methanol or acetonitrile (B52724).
-
Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with a mixture of water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detection: Exitation at 260 nm and emission at multiple wavelengths (e.g., 352 nm, 420 nm, 460 nm) to optimize sensitivity for different PAHs.[1]
-
-
Establishing Linearity and Range:
-
Prepare a series of at least five calibration standards of 3-nitrofluoranthene in the expected concentration range of the samples.
-
Inject each standard in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
-
The range is defined by the lowest and highest concentration points on the calibration curve that maintain linearity.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for trace-level analysis of 3-nitrofluoranthene.
-
Sample Preparation:
-
Extraction: Perform liquid-liquid extraction or SPE as described for HPLC.
-
Derivatization (if necessary): For certain analytes, derivatization may be required to improve volatility and thermal stability, although it is not typically necessary for 3-nitrofluoranthene itself.
-
Solvent Exchange: Exchange the extraction solvent to one that is compatible with the GC system (e.g., hexane).
-
-
GC-MS Conditions:
-
Column: A low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection to maximize sensitivity.
-
Temperature Program: An optimized temperature ramp to ensure good separation of analytes.
-
Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for 3-nitrofluoranthene.
-
-
Establishing Linearity and Range:
-
Prepare a series of calibration standards in a suitable solvent.
-
Analyze each standard to generate a calibration curve by plotting the peak area against concentration.
-
Determine the linear range and R² as described for the HPLC method.
-
3. Immunosensors / Electrochemical Sensors
These emerging technologies offer the potential for rapid, portable, and cost-effective analysis.
-
Sensor Preparation (Example: Electrochemical Immunosensor):
-
Electrode Modification: Modify the surface of a screen-printed electrode with a nanomaterial (e.g., graphene, carbon nanotubes) to enhance the electrochemical signal.
-
Antibody Immobilization: Covalently immobilize a specific antibody against 3-nitrofluoranthene onto the modified electrode surface.
-
Blocking: Block any remaining active sites on the electrode surface to prevent non-specific binding.
-
-
Detection Principle:
-
Incubate the sensor with the sample containing 3-nitrofluoranthene.
-
The binding of 3-nitrofluoranthene to the immobilized antibody causes a measurable change in the electrochemical properties of the sensor (e.g., a change in current or potential).
-
The magnitude of this change is proportional to the concentration of 3-nitrofluoranthene in the sample.
-
-
Establishing Linearity and Range:
-
Expose the sensor to a series of standard solutions of 3-nitrofluoranthene.
-
Measure the electrochemical response for each concentration.
-
Construct a calibration curve by plotting the response against the concentration.
-
Determine the linear range and R² of the sensor.
-
Visualizations
Metabolic Activation of 3-Nitrofluoranthene
The genotoxicity of 3-nitrofluoranthene is linked to its metabolic activation into reactive intermediates that can form DNA adducts. Understanding this pathway is crucial for toxicological studies.
Experimental Workflow for Establishing Linearity and Range
A systematic workflow is essential for the robust determination of an assay's linearity and range, forming a core component of method validation.
References
Robustness of Analytical Methods: A Comparative Guide to 3-Nitrofluoranthene-D9 as an Internal Standard
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of 3-Nitrofluoranthene-D9 with other internal standards in the context of robustness testing for the analysis of polycyclic aromatic hydrocarbons (PAHs). Supported by experimental data and detailed protocols, this document serves as a resource for developing and validating robust analytical methods.
The accuracy and precision of analytical data heavily rely on the stability of the method when faced with minor, deliberate variations in its parameters—a concept known as robustness. In the analysis of PAHs, particularly nitro-PAHs, the choice of an internal standard is a critical factor influencing the method's overall robustness. This compound, a deuterated analog of the nitro-PAH 3-nitrofluoranthene, is a commonly employed internal standard. This guide will objectively compare its performance against other classes of internal standards, providing insights into their respective strengths and weaknesses under various analytical conditions.
Comparison of Internal Standards for PAH Analysis
The ideal internal standard should mimic the physicochemical properties of the target analyte as closely as possible, ensuring it behaves similarly during sample preparation, extraction, and analysis. This allows for accurate correction of variations that may occur throughout the analytical workflow. The most common types of internal standards used in PAH analysis are deuterated PAHs, ¹³C-labeled PAHs, and monofluorinated PAHs.
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated PAHs (e.g., this compound) | - Closely mimics the chemical and physical properties of the native analyte.[1] - Widely available for a range of PAHs. | - Potential for chromatographic separation from the native analyte, which can lead to differential matrix effects.[2] - Susceptible to back-exchange of deuterium (B1214612) for hydrogen under harsh analytical conditions, potentially compromising accuracy. |
| ¹³C-Labeled PAHs | - Co-elute perfectly with the native analyte, minimizing differential matrix effects.[2] - Isotopically stable with no risk of back-exchange, ensuring high accuracy.[2][3] | - Generally more expensive than deuterated standards. - Availability may be more limited for some specific PAHs. |
| Monofluorinated PAHs | - Chemically and physically similar to parent PAHs. - Not naturally occurring, avoiding background interference. | - Chromatographic behavior may not perfectly match that of the native analyte under all conditions. - Potential for different responses in some detectors compared to the native analyte. |
Quantitative Performance Data
| Internal Standard | Analyte(s) | Analytical Method | Matrix | Average Recovery (%) | Reference |
| Pyrene-d10 (Deuterated) | 2- to 3-ring PAHs | ASE-GC-MS | Ambient Aerosols | 85 | [2] |
| Pyrene-d10 (Deuterated) | 4- to 6-ring PAHs | ASE-GC-MS | Ambient Aerosols | ~100 | [2] |
| ¹³C-Labeled PAHs | PAHs | PLE-GC-MS | Sediment | Higher and more consistent than deuterated PAHs | [3] |
| Deuterated PAHs | PAHs | Ultrasonic Extraction-GC-MS | Sediment | 94.1 ± 6.6 (2-fluorobiphenyl surrogate) 108.4 ± 8.2 (4-terphenyl-d14 surrogate) | [4] |
Note: The recovery of an internal standard is a critical parameter in assessing the robustness of an analytical method. Consistent recovery under varying conditions indicates a robust method.
Experimental Protocols
A robust analytical method requires a well-defined and validated experimental protocol. The following sections detail a generalized protocol for PAH analysis and a specific protocol for robustness testing.
General Experimental Protocol for PAH Analysis using GC-MS
This protocol outlines the fundamental steps for the extraction and analysis of PAHs from a solid matrix using an internal standard.
1. Sample Preparation and Spiking:
-
Homogenize the solid sample (e.g., soil, sediment, or food) to ensure uniformity.
-
Weigh a representative portion of the sample (e.g., 5-10 g) into an extraction vessel.
-
Spike the sample with a known amount of the internal standard solution (e.g., this compound, ¹³C-labeled PAH mixture, or monofluorinated PAH). The spiking level should be appropriate for the expected analyte concentration range.
2. Extraction:
-
Employ a suitable extraction technique such as Accelerated Solvent Extraction (ASE), Soxhlet extraction, or ultrasonic extraction.
-
For ASE, typical conditions are a temperature of 100°C and a pressure of 1500 psi, using an appropriate solvent like a hexane/acetone mixture.[2]
3. Extract Cleanup:
-
Pass the crude extract through a cleanup cartridge (e.g., silica (B1680970) gel or Florisil) to remove interfering compounds.
-
Elute the PAHs from the cartridge with a suitable solvent or solvent mixture.
4. Concentration and Solvent Exchange:
-
Concentrate the cleaned extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
If necessary, exchange the solvent to one compatible with the GC-MS system (e.g., isooctane).
5. Instrumental Analysis (GC-MS):
-
Inject an aliquot of the final extract into the GC-MS system.
-
Use a capillary column suitable for PAH analysis (e.g., DB-5MS).
-
The temperature program should be optimized to achieve good separation of the target PAHs.
-
The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
6. Quantification:
-
Quantify the native PAHs by comparing their peak areas to the peak areas of the corresponding internal standards using a calibration curve.
Experimental Protocol for Robustness Testing
Robustness testing involves intentionally varying key method parameters to assess the method's reliability. A common approach is to use a Plackett-Burman experimental design, which allows for the efficient screening of multiple factors.
1. Identification of Critical Parameters:
-
Identify the analytical parameters that are most likely to influence the results. For a GC-MS method for PAH analysis, these may include:
-
GC inlet temperature
-
Oven temperature ramp rate
-
Carrier gas flow rate
-
Extraction time
-
Extraction solvent composition
-
Final extract volume
-
2. Experimental Design (Plackett-Burman):
-
Assign a high (+) and a low (-) level for each selected parameter around the nominal method value.
-
Create a Plackett-Burman design matrix that specifies the combination of high and low levels for each experimental run.
3. Execution of Experiments:
-
Prepare a homogenous sample spiked with the target PAHs and the internal standards being compared (e.g., this compound, a ¹³C-labeled PAH, and a monofluorinated PAH).
-
Analyze the sample according to the experimental runs defined in the Plackett-Burman design, varying the parameters as specified.
-
Perform each run in replicate to assess variability.
4. Data Analysis:
-
For each run, calculate the recovery of each internal standard and the concentration of the target PAHs.
-
Statistically analyze the results to determine which parameters have a significant effect on the recovery of each internal standard and the final quantitative results.
-
Compare the variability in recovery for this compound with the alternative internal standards across all experimental conditions.
Visualizing the Workflow
To better understand the logical flow of the analytical and robustness testing processes, the following diagrams are provided.
Caption: General experimental workflow for PAH analysis.
Caption: Workflow for robustness testing of an analytical method.
Conclusion
The selection of an appropriate internal standard is a cornerstone of a robust analytical method for PAH analysis. While this compound and other deuterated PAHs are widely used and effective, they are not without potential drawbacks, such as the possibility of chromatographic shifts and back-exchange. For applications demanding the highest level of accuracy and reliability, ¹³C-labeled internal standards offer superior stability, albeit at a higher cost. Monofluorinated PAHs present a viable alternative, though their behavior relative to the native analytes requires careful validation.
By systematically evaluating the performance of different internal standards through rigorous robustness testing, researchers can identify the most suitable option for their specific application, ensuring the generation of high-quality, defensible data. This guide provides the foundational knowledge and protocols to embark on such a comparative evaluation, ultimately contributing to the development of more reliable and robust analytical methods in the field.
References
- 1. Use of a Plackett-Burman design with multivariate calibration for the analysis of polycyclic aromatic hydrocarbons in micellar media by synchronous fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
A Researcher's Guide to Specificity and Selectivity in 3-Nitrofluoranthene Metabolite Analysis
For researchers, scientists, and drug development professionals, the accurate detection and quantification of 3-nitrofluoranthene (B1196665) (3-NF) metabolites is critical for toxicological assessment and understanding its mechanism of action. 3-NF, an environmental pollutant found in diesel exhaust, undergoes metabolic activation to form reactive species that can bind to DNA, forming adducts and initiating carcinogenic processes. The choice of analytical method is paramount, as it dictates the specificity, selectivity, and sensitivity of metabolite detection.
This guide provides an objective comparison of the primary analytical techniques used for 3-nitrofluoranthene metabolite and DNA adduct analysis. We will delve into the performance of each method, supported by experimental data, to help you select the most appropriate technique for your research needs.
Metabolic Activation of 3-Nitrofluoranthene
The genotoxicity of 3-NF is not caused by the parent compound but by the electrophilic metabolites formed during its biotransformation.[1] The two main metabolic activation pathways are nitroreduction and ring oxidation.[1]
-
Nitroreduction: The nitro group is reduced to form N-hydroxyaminofluoranthene, which can be further esterified to create a highly reactive nitrenium ion that readily forms DNA adducts.[1]
-
Ring Oxidation: Cytochrome P450 enzymes hydroxylate the aromatic ring, forming phenolic metabolites such as 3-nitrofluoranthen-8-ol (B47144) and 3-nitrofluoranthen-9-ol.[2][3][4]
These metabolic pathways are crucial in determining the genotoxic potential of 3-nitrofluoranthene.[4]
Metabolic activation pathways of 3-Nitrofluoranthene.
Comparison of Analytical Techniques
The selection of an analytical technique depends on the specific research question, the required sensitivity, and the complexity of the sample matrix. While some methods offer exceptional sensitivity, they may lack structural specificity, and vice-versa.
| Technique | Principle | Target Analyte | Sensitivity (LOD/LOQ) | Specificity & Selectivity | Key Advantages | Key Limitations |
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and fragment ions. | Parent Metabolites & DNA Adducts | High (e.g., 0.02-0.06 µg/kg LOD for similar nitroaromatic metabolites)[5] | Very High: Differentiates isomers and provides structural information.[6] | Gold standard for confirmation; suitable for complex matrices.[7] | Higher equipment cost. |
| HPLC-FLD | Chromatographic separation followed by detection of fluorescent compounds. | Parent Metabolites | Moderate (e.g., ~1 µg/kg for similar derivatized metabolites)[8] | Moderate: Selectivity depends on chromatographic separation and native fluorescence. | Robust and cost-effective for targeted quantification.[9] | Less specific than MS; may require derivatization to enhance fluorescence.[8] |
| GC-MS | Chromatographic separation of volatile compounds followed by mass analysis. | Volatile Metabolites | High (pg to fg range for suitable analytes)[10] | High: Good for separating volatile compounds. | Excellent separation efficiency for volatile analytes.[11] | Not ideal for polar, non-volatile metabolites like 3-NF-8-ol without derivatization.[10] |
| ³²P-Postlabeling Assay | Radioactive labeling of DNA adducts after enzymatic digestion of DNA. | DNA Adducts | Ultra-High (1 adduct per 10⁹-10¹⁰ nucleotides)[2][10] | Low: Detects "bulky" adducts as a class, but does not identify specific structures.[12] | Extremely sensitive for detecting DNA damage.[3] | Labor-intensive; uses radioactivity; lacks structural specificity.[12] |
| Immunoassay (ELISA) | Antibody-based detection of specific antigens (DNA adducts). | DNA Adducts | Moderate (e.g., ~4 adducts per 10⁸ nucleotides for PAH adducts)[13] | Moderate to Low: Prone to cross-reactivity with structurally similar adducts.[12][13] | High-throughput and cost-effective for screening large numbers of samples. | Cross-reactivity can lead to overestimation; requires specific antibodies.[13] |
Detailed Experimental Protocols
Detailed and validated protocols are essential for reproducible and accurate results. Below are representative workflows for the most common techniques.
LC-MS/MS for 3-Nitrofluoranthen-8-ol in Biological Matrices
This protocol provides a framework for the highly sensitive and specific detection of hydroxylated 3-NF metabolites.[6][14]
a. Sample Preparation (Urine)
-
Enzymatic Hydrolysis: To deconjugate glucuronidated and sulfated metabolites, incubate 1 mL of urine with β-glucuronidase/arylsulfatase in an acetate (B1210297) buffer (pH 5.0) at 37°C for 16 hours.[14]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727), followed by water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash with a low percentage of organic solvent in water to remove polar interferences.
-
Elute the metabolites with methanol or acetonitrile (B52724). A study on the parent 3-NF compound demonstrated recovery rates of 76-97% using C18 SPE with methylene (B1212753) chloride as the eluent.[1]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.[14]
b. Instrumental Analysis
-
Chromatography: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) with a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[14]
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.[14] Use Multiple Reaction Monitoring (MRM) for quantification, monitoring at least two specific precursor-product ion transitions for the target analyte.[14]
LC-MS/MS experimental workflow for 3-NF metabolites.
³²P-Postlabeling Assay for DNA Adducts
This ultrasensitive method is used for the general detection of DNA adducts without needing to know their specific structure.[6][10]
-
DNA Digestion: Digest microgram quantities of DNA to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.[2]
-
Adduct Enrichment: Enrich the adducts from the normal nucleotides, often using nuclease P1 digestion which preferentially dephosphorylates normal nucleotides.[2]
-
Radiolabeling: Label the 5'-hydroxyl group of the enriched adducts with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[2]
-
Separation and Detection: Separate the ³²P-labeled adducts using multi-directional thin-layer chromatography (TLC) or HPLC.[2][15]
-
Quantification: Detect and quantify the adducts by measuring their radioactive decay using a phosphorimager.[3]
Conclusion
The choice of analytical methodology for 3-nitrofluoranthene metabolites and their DNA adducts is a critical decision that directly impacts the quality and interpretation of research findings.
-
For unambiguous identification and highly specific quantification , especially in complex biological matrices, LC-MS/MS is the superior technique.[6] Its ability to provide structural information and differentiate between isomers is unmatched.[16]
-
HPLC-FLD serves as a robust and cost-effective alternative for targeted quantification when the highest sensitivity is not required and when metabolites have native fluorescence or can be derivatized.[9]
-
The ³²P-postlabeling assay offers unparalleled sensitivity for detecting the presence of DNA damage, making it ideal for screening and studies with very low exposure levels.[10] However, its low specificity means it should be complemented by a structure-elucidating technique like LC-MS/MS for confirmation.
-
Immunoassays are best suited for high-throughput screening of large sample sets, but the potential for cross-reactivity must be carefully considered and validated.[13]
By understanding the distinct advantages and limitations of each method, researchers can design more effective studies, leading to a clearer understanding of the toxicology and carcinogenic risk associated with 3-nitrofluoranthene exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 32P-postlabeling assay for DNA adducts | Semantic Scholar [semanticscholar.org]
- 4. analecta.hu [analecta.hu]
- 5. Determination of nitrofuran metabolites in sausage casings and crawfish using LC-Q-Orbitrap HRMS: Method development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatography with fluorescence detection for the determination of nitrofuran metabolites in pork muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Polycyclic aromatic hydrocarbons and PAH-related DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a direct sandwich chemiluminescence immunoassay for measuring DNA adducts of benzo[a]pyrene and other polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Assessing the Recovery of 3-Nitrofluoranthene-D9 Across Diverse Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in the quantification of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), the use of isotopically labeled internal standards is paramount for achieving accurate and reliable results. 3-Nitrofluoranthene-D9, a deuterated analog of the environmentally significant 3-nitrofluoranthene (B1196665), serves as a critical tool for correcting variations during sample preparation and analysis. This guide provides a comparative overview of the recovery of this compound in different matrices, supported by established experimental protocols.
The Crucial Role of Deuterated Internal Standards
Internal standards are essential in analytical workflows to compensate for the loss of analyte during sample processing and to correct for fluctuations in instrument response. Isotopically labeled standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to their non-labeled counterparts.[1] This ensures they behave similarly during extraction, cleanup, and chromatographic analysis, leading to more accurate quantification of the target analyte.[1]
Comparative Recovery of this compound
While specific recovery data for this compound is not extensively published, the recovery of deuterated PAHs, in general, provides a strong benchmark. The expected recovery is typically high, though it can be influenced by the complexity of the matrix and the specifics of the analytical method employed. The following table summarizes illustrative recovery data for deuterated PAHs in various matrices, which can be considered indicative of the expected performance for this compound.
| Matrix | Extraction Method | Analytical Technique | Typical Recovery Range (%) |
| Soil/Sediment | Accelerated Solvent Extraction (ASE) | GC-MS | 80 - 115 |
| Pressurized Liquid Extraction (PLE) | GC-MS/MS | 85 - 110 | |
| Soxhlet Extraction | GC-MS | 75 - 120 | |
| Water | Solid-Phase Extraction (SPE) | LC-MS/MS | 70 - 120 |
| Dispersive Liquid-Liquid Microextraction (DLLME) | GC-MS | 71 - 90[2] | |
| Biological Tissues | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | LC-MS/MS | 80 - 110 |
| Saponification followed by Liquid-Liquid Extraction | GC-MS/MS | 70 - 115 | |
| Aerosols/Air | Pressurized Liquid Extraction (PLE) | GC-MS | 85 - 100+[3] |
Note: The recovery ranges presented are illustrative and based on typical performance for deuterated PAHs. Actual recoveries for this compound may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification. Below are generalized protocols for the analysis of nitro-PAHs using a deuterated internal standard like this compound.
Analysis in Soil and Sediment Matrices
This protocol utilizes Accelerated Solvent Extraction (ASE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
a) Sample Preparation:
-
Air-dry the soil or sediment sample to a constant weight.
-
Sieve the sample through a 2 mm mesh to remove large debris.
-
Homogenize the sieved sample by thorough mixing.
b) Accelerated Solvent Extraction (ASE):
-
Mix approximately 10 g of the homogenized sample with a drying agent such as diatomaceous earth.
-
Place the mixture into a stainless steel extraction cell.
-
Spike the sample with a known amount of this compound solution.
-
Perform the extraction using an automated ASE system with the following conditions:
-
Solvent: Dichloromethane (DCM) or a 1:1 mixture of DCM and acetone.
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 10 minutes
-
Cycles: 2
-
c) Extract Cleanup:
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
-
Pass the concentrated extract through a silica (B1680970) gel solid-phase extraction (SPE) cartridge for cleanup to remove interfering compounds.
-
Elute the target analytes and the internal standard with an appropriate solvent mixture (e.g., hexane:DCM).
-
Further concentrate the cleaned extract to a final volume of 1 mL.
d) GC-MS Analysis:
-
Inject an aliquot of the final extract into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 280°C
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 3-nitrofluoranthene and this compound.
-
Analysis in Water Matrices
This protocol employs Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
a) Sample Preparation:
-
Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Spike a known volume of the filtered water (e.g., 500 mL) with this compound solution.
b) Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg) with methanol (B129727) followed by deionized water.
-
Load the spiked water sample onto the conditioned cartridge at a controlled flow rate.
-
Wash the cartridge with a solution of 5% methanol in water to remove polar interferences.
-
Elute the analytes and internal standard with methanol or acetonitrile.
c) Extract Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
d) LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted extract into the LC-MS/MS system.
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) with specific precursor and product ions for 3-nitrofluoranthene and this compound.
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps involved in the analysis of this compound in different matrices.
Caption: Experimental workflows for soil/sediment and water analysis.
Caption: Decision flow for using an internal standard.
By understanding the expected recovery and implementing robust analytical protocols, researchers can confidently utilize this compound to achieve highly accurate and reproducible results in the analysis of 3-nitrofluoranthene across a variety of complex matrices.
References
A Comparative Guide to LC-MS/MS and GC-MS for the Analysis of Nitro-PAHs
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) is critical for environmental monitoring, toxicological research, and ensuring the safety of pharmaceutical products. These compounds are known for their carcinogenic and mutagenic properties and are often present at trace levels in complex matrices.[1] The two primary analytical techniques for the determination of nitro-PAHs are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
This guide provides an objective comparison of the performance characteristics of LC-MS/MS and GC-MS/MS for the analysis of nitro-PAHs, supported by experimental data. We will delve into the principles of each technique, their respective strengths and weaknesses in the context of nitro-PAH analysis, and provide detailed experimental protocols.
At a Glance: LC-MS/MS vs. GC-MS/MS for Nitro-PAH Analysis
| Feature | LC-MS/MS | GC-MS/MS |
| Principle | Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases.[2] | Separates volatile and thermally stable compounds in the gas phase.[2] |
| Analyte Suitability | Suitable for a wide range of compounds, including non-volatile, thermally labile, and polar analytes.[2][3] | Ideal for volatile and thermally stable compounds. Derivatization may be required for some polar compounds.[2] |
| Sensitivity (LODs) | Typically in the low picogram (pg) to nanogram (ng) per liter range.[2] Can reach sub-µg/L levels.[4] | Excellent sensitivity, often in the picogram (pg) to femtogram (fg) range.[2] Can be as low as 1 to 5 pg.[1] |
| Selectivity | High selectivity, particularly with tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS).[2] | High selectivity, especially when using tandem mass spectrometry (MS/MS), which can reduce matrix effects.[2][5] |
| Sample Preparation | Often requires less extensive sample preparation, though cleanup is still crucial.[2] | May require derivatization to increase volatility and thermal stability, which can be more complex and time-consuming.[2] |
| Ionization Techniques | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), Atmospheric Pressure Photoionization (APPI).[6] | Electron Ionization (EI), Chemical Ionization (CI) (Positive and Negative).[7][8] |
| Common Applications | Analysis of polar and thermally labile nitro-PAHs, complex biological matrices.[2][3] | Analysis of nitro-PAHs in air particulates and other environmental samples.[1][7] |
Key Performance Characteristics in Detail
LC-MS/MS has emerged as a powerful tool for the analysis of a broad spectrum of nitro-PAHs, particularly those that are polar or thermally sensitive. The use of soft ionization techniques like ESI and APCI allows for the analysis of intact molecular ions with minimal fragmentation, which is advantageous for quantification. The versatility of mobile and stationary phases in liquid chromatography provides excellent separation capabilities for complex mixtures. Furthermore, the coupling with tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, enabling the detection of trace levels of nitro-PAHs in challenging matrices.[2][9]
GC-MS/MS is a well-established and highly sensitive method for the analysis of volatile and semi-volatile nitro-PAHs.[2] The high resolution of capillary gas chromatography columns offers excellent separation of isomers. Electron Ionization (EI) is a common ionization technique that produces extensive fragmentation, providing valuable structural information for compound identification.[8] However, for enhanced sensitivity and selectivity, especially in complex matrices, Chemical Ionization (CI), particularly in the negative mode (NCI), is often employed for nitro-PAHs due to their electronegative nature.[7][10] The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry significantly reduces matrix interference and improves detection limits.[1][5]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the analysis of nitro-PAHs using both LC-MS/MS and GC-MS/MS.
LC-MS/MS Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific nitro-PAHs of interest and the sample matrix.
1. Sample Preparation (Extraction and Cleanup):
-
Solid Samples (e.g., soil, sediment): Accelerated Solvent Extraction (ASE) or ultrasonic extraction with a mixture of dichloromethane (B109758) and acetone (B3395972) (1:1, v/v) is commonly used.
-
Liquid Samples (e.g., water): Solid-phase extraction (SPE) with a C18 or similar cartridge is employed to concentrate the analytes and remove interfering substances.
-
Cleanup: The crude extract is often cleaned up using silica (B1680970) gel or Florisil column chromatography to remove polar interferences.
2. LC-MS/MS Analysis:
-
Chromatographic System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is preferred for its high resolution and speed.[9]
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase: A gradient elution with water (A) and methanol (B129727) or acetonitrile (B52724) (B), both containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, is common.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI or APCI source.
-
Ionization Mode: ESI is often used in negative ion mode for nitro-PAHs. APCI can also be effective.[11]
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with at least two transitions monitored for each analyte for confirmation.
GC-MS/MS Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific nitro-PAHs and sample matrix.
1. Sample Preparation (Extraction and Cleanup):
-
Air Particulate Matter: Samples are collected on glass fiber filters. The filters are then extracted using Soxhlet extraction with dichloromethane or a mixture of dichloromethane and acetone.[1][5]
-
Solid Samples (e.g., soil): Similar extraction methods as for LC-MS/MS can be used.
-
Cleanup: The extract is concentrated and may be subjected to cleanup using silica gel or alumina (B75360) column chromatography. For some applications, direct analysis of the crude extract is possible with the high selectivity of MS/MS.[1]
2. GC-MS/MS Analysis:
-
Chromatographic System: A gas chromatograph with a capillary column.
-
Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the nitro-PAHs, for example, starting at 60°C, ramping to 300°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) or, for higher sensitivity for certain nitro-PAHs, Negative Chemical Ionization (NCI).[7]
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification.[1]
Analytical Workflow
The following diagram illustrates a typical analytical workflow for the determination of nitro-PAHs.
Caption: A generalized workflow for nitro-PAH analysis.
Conclusion
Both LC-MS/MS and GC-MS/MS are powerful and reliable techniques for the analysis of nitro-PAHs. The choice between the two often depends on the specific properties of the analytes of interest and the nature of the sample matrix.
-
LC-MS/MS is generally more versatile and better suited for a wider range of nitro-PAHs, including polar and thermally labile compounds, often with simpler sample preparation.[2]
-
GC-MS/MS offers exceptional sensitivity for volatile and semi-volatile nitro-PAHs and benefits from well-established methods and extensive spectral libraries for compound identification.[1][2]
For comprehensive profiling of nitro-PAHs in complex environmental or biological samples, the use of both techniques can be complementary, providing a more complete picture of the contamination profile. As technology continues to advance, the capabilities of both LC-MS/MS and GC-MS/MS are expected to further improve, offering even lower detection limits and higher throughput for the analysis of these important environmental contaminants.
References
- 1. gcms.cz [gcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 7. Development of Quantitative Chemical Ionization Using Gas Chromatography/Mass Spectrometry and Gas Chromatography/Tandem Mass Spectrometry for Ambient Nitro- and Oxy-PAHs and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the common ionization methods for GC/MS [scioninstruments.com]
- 9. Targeted LC-MS Orbitrap Method for the Analysis of Azaarenes, and Nitrated and Oxygenated PAHs in Road Paving Emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sciex.com [sciex.com]
Safety Operating Guide
Proper Disposal Procedures for 3-Nitrofluoranthene-D9
Disclaimer: This document provides guidance on the proper disposal of 3-Nitrofluoranthene-D9 based on general principles for hazardous nitroaromatic compounds and standard laboratory safety practices. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific disposal requirements and to review the SDS for any similar nitroaromatic compounds used in your laboratory.
Immediate Safety and Hazard Information
This compound belongs to the class of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) and should be handled with extreme caution.[1] Aromatic nitro compounds are recognized for their potential toxicity and energetic properties.[2][3] The primary hazards are associated with the nitroaromatic functionality rather than the deuterium (B1214612) labeling.
General Hazards of Aromatic Nitro Compounds:
-
Toxicity: Toxic if swallowed, inhaled, or in contact with skin.
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
-
Systemic Effects: Can lead to methaemoglobinaemia, characterized by headache, cardiac dysrhythmias, a drop in blood pressure, and cyanosis (a blue discoloration of the blood).
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[4]
-
Explosive Potential: Many nitroaromatic compounds are energetic and can decompose violently or explode under conditions of heat, confinement, or shock.[3] Their thermal stability can be significantly reduced by the presence of impurities.[3]
| Hazard Statement | Classification | Precautionary Measures |
| H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. | Acute Toxicity (Oral, Dermal, Inhalation) | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H373: May cause damage to organs through prolonged or repeated exposure. | Specific Target Organ Toxicity (Repeated Exposure) | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |
| H411: Toxic to aquatic life with long lasting effects. | Hazardous to the Aquatic Environment (Chronic) | P273: Avoid release to the environment. |
| - | Potential Fire and Explosion Hazard | Avoid heat, friction, impact, and ignition sources.[2] Reacts violently with strong oxidants, bases, and reducing agents. |
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory when handling this compound.[2]
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Consult glove compatibility charts for the specific compound or solvent.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: Use in a certified chemical fume hood is required to minimize inhalation exposure.[2] For situations with potential for aerosol generation, consult with your EHS department regarding respirator use.
Step-by-Step Disposal Protocol
Disposal of this compound must be handled through your institution's hazardous waste management program.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][8]
Methodology for Waste Collection and Disposal:
-
Waste Identification and Segregation:
-
Identify the waste stream containing this compound.
-
This waste is classified as a non-halogenated organic hazardous waste.
-
Crucially, do not mix this waste with incompatible materials such as strong oxidizers, bases, reducing agents, or acids.[9] Mixing can lead to violent reactions. Keep it separate from other waste streams like halogenated solvents or aqueous waste.[6]
-
-
Container Selection and Labeling:
-
Select a waste container that is in good condition and compatible with the chemical.[6] If the waste is in a solvent like Toluene-D8, a glass or appropriate plastic container should be used.
-
The container must have a secure, tightly-fitting lid.[6][7] Keep the container closed at all times except when adding waste.[6][8]
-
Label the container clearly with the words "HAZARDOUS WASTE" .[6]
-
List all chemical constituents by their full name (e.g., "this compound," "Toluene-D8") and their approximate percentages.[6] Do not use abbreviations.
-
-
Waste Accumulation and Storage:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA), such as a chemical fume hood or a flammable storage cabinet.[6][7]
-
Ensure the storage area is well-ventilated and away from heat or ignition sources.[2]
-
Use secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks or spills.[2][8]
-
Do not fill the waste container beyond 90% of its capacity to allow for expansion.[7]
-
-
Decontamination of Empty Containers:
-
For containers that held pure this compound, the first rinse with a suitable solvent (e.g., toluene (B28343) or acetone) must be collected and disposed of as hazardous waste.[8]
-
Given the high toxicity of nitroaromatic compounds, it is recommended that the first three rinses be collected as hazardous waste.[8]
-
After thorough rinsing and air-drying, obliterate or deface the original label before disposing of the empty container according to institutional guidelines (e.g., in a designated glass disposal box).[8]
-
-
Spill Management:
-
In case of a spill, evacuate the area and alert your supervisor and EHS.
-
If trained and safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Turn off all ignition sources.[9]
-
Collect all contaminated absorbents and debris, place them in a sealed container, and label it as hazardous waste for disposal.[6][9]
-
-
Arranging for Disposal:
-
Once the waste container is ready for pickup, complete a hazardous material pickup request form as required by your institution's EHS department.[6]
-
Provide accurate and complete information about the waste composition on the form.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. 3-NITROFLUORANTHENE | 892-21-7 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. ethz.ch [ethz.ch]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. nipissingu.ca [nipissingu.ca]
Essential Safety and Operational Guide for Handling 3-Nitrofluoranthene-D9
Hazard Assessment
3-Nitrofluoranthene-D9 is a deuterated form of 3-Nitrofluoranthene, a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). The toxicological properties of a deuterated compound are largely determined by its non-deuterated parent molecule.[1] 3-Nitrofluoranthene is suspected of causing genetic defects and is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans".[2] However, it is important to note that some nitro-PAHs are considered more mutagenic and carcinogenic than their parent PAHs.[3][4]
The primary hazards are associated with nitro-aromatic compounds, which can be toxic if swallowed, inhaled, or absorbed through the skin.[5][6] A significant concern with aromatic nitro compounds is their potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[5][6] These compounds can also be irritating to the skin, eyes, and respiratory system.[3][5]
Due to its deuterated nature, this compound is susceptible to hydrogen-deuterium exchange, particularly in the presence of moisture, which can compromise its isotopic purity.[1] Therefore, stringent measures must be taken to avoid exposure to atmospheric moisture.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₁₆D₉NO₂ | [7][8] |
| Molecular Weight | 256.30 g/mol | [7][8] |
| Physical State | Solid (presumed) | |
| Carcinogen Classification | Group 3 (IARC - for 3-Nitrofluoranthene) | [2] |
| GHS Hazard Statements | H341: Suspected of causing genetic defects (for 3-Nitrofluoranthene) | [2] |
Operational Plan: Step-by-Step Handling Procedures
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Inspect gloves before use and change them immediately if contaminated. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles are required. A face shield should be worn when there is a risk of splashing. |
| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron should be considered.[5] |
| Respiratory Protection | All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] |
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be performed in a properly functioning chemical fume hood.
-
Glove Box/Inert Atmosphere: To maintain isotopic purity, handling the solid compound under an inert atmosphere (e.g., argon or nitrogen) within a glove box is highly recommended, especially for long-term storage or sensitive experiments.[1]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[5]
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Storage
-
Container: Store in the original, tightly sealed container to prevent moisture ingress and maintain isotopic integrity.[1]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (argon or nitrogen).[1]
-
Temperature: Store in a cool, dry, and dark place. Refer to the manufacturer's specific recommendations, which may include refrigeration (2-8°C) or freezing (-20°C).[1]
-
Segregation: Store away from strong oxidizing agents and incompatible materials.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection
| Waste Type | Collection Container |
| Solid Waste | Collect contaminated items (e.g., gloves, weighing paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect solutions containing this compound in a separate, appropriately labeled, and sealed hazardous waste container. Do not mix with other waste streams unless permitted by your institution's EHS guidelines. |
| Sharps Waste | Any contaminated sharps (needles, razor blades, broken glass) must be placed in a puncture-resistant sharps container that is also labeled as hazardous chemical waste. |
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the chemical name ("this compound") and associated hazard symbols.
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. All disposal must comply with local, state, and federal regulations.
The logical relationship for the disposal plan is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C16H9NO2 | CID 92043413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Nitrofluoranthene (D9,98%) 50 µg/mL in Toluene-D8 [lgcstandards.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
